Carbenoxolone-d4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H50O7 |
|---|---|
Molecular Weight |
574.8 g/mol |
IUPAC Name |
(2S,4aS,6aR,6aS,6bR,8aR,10S,12aS,14bR)-10-(3-carboxy-2,2,3,3-tetradeuteriopropanoyl)oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C34H50O7/c1-29(2)23-10-13-34(7)27(32(23,5)12-11-24(29)41-26(38)9-8-25(36)37)22(35)18-20-21-19-31(4,28(39)40)15-14-30(21,3)16-17-33(20,34)6/h18,21,23-24,27H,8-17,19H2,1-7H3,(H,36,37)(H,39,40)/t21-,23-,24-,27+,30+,31-,32-,33+,34+/m0/s1/i8D2,9D2 |
InChI Key |
OBZHEBDUNPOCJG-ULFJTBQVSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C(=O)O[C@H]1CC[C@]2([C@H](C1(C)C)CC[C@@]3([C@@H]2C(=O)C=C4[C@]3(CC[C@@]5([C@H]4C[C@@](CC5)(C)C(=O)O)C)C)C)C |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)CCC(=O)O)C)C(=O)C=C4C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of Carbenoxolone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone-d4, a deuterated analog of the licorice derivative carbenoxolone, is a pharmacologically active compound with a complex and multifaceted mechanism of action. While structurally similar to steroid hormones, its primary therapeutic and research applications stem from its ability to modulate key cellular communication pathways and enzymatic processes. This technical guide provides an in-depth exploration of the core mechanisms of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved. It is important to note that as a deuterated version, this compound is expected to have the same mechanism of action as Carbenoxolone but may exhibit altered pharmacokinetic properties.
Core Mechanisms of Action
This compound exerts its biological effects through three primary mechanisms:
-
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD): Carbenoxolone is a well-characterized inhibitor of both isoforms of 11β-HSD (type 1 and type 2). This enzyme is critical for the prereceptor metabolism of glucocorticoids, catalyzing the interconversion of active cortisol and inactive cortisone.
-
Blockade of Gap Junctions and Pannexin Channels: Carbenoxolone is a potent, non-selective blocker of gap junction channels formed by connexin proteins and of pannexin hemichannels. These channels are essential for direct intercellular communication and the release of signaling molecules like ATP.
-
Inhibition of FOXO3 Transcriptional Activity: Emerging research has identified Carbenoxolone as an inhibitor of the Forkhead Box O3 (FOXO3) transcription factor, a key regulator of cellular processes such as apoptosis, stress resistance, and metabolism.
Quantitative Data Summary
The following tables summarize the available quantitative data on the inhibitory activity of Carbenoxolone.
| Target Enzyme | Species/Tissue | Inhibition Data | Reference |
| 11β-HSD1 | Mouse Liver Homogenates | 21% inhibition at 0.4 µM | [1] |
| 48% inhibition at 0.8 µM | [1] | ||
| 82% inhibition at 1.6 µM | [1] | ||
| 95% inhibition at 3.2 µM | [1] | ||
| 11β-HSD (isoform not specified) | Rat Kidney | ~50% inhibition with 0.06 mg/h infusion | [2] |
| ~80% inhibition with 0.6 mg/h infusion | [2] | ||
| >90% inhibition with 6 mg/h infusion | [2] |
| Channel/Protein | Cell Type/System | IC50 / Binding Affinity (Kd) |
| Pannexin 1 | Human Embryonic Kidney (HEK)293 cells | ~2 µM |
| Connexin 26 (Hemichannels) | Xenopus oocytes | 21 µM |
| Connexin 38 (Hemichannels) | Xenopus oocytes | 34 µM |
| FOXO3 DNA-Binding Domain | In vitro fluorescence polarization assay | 19 µM (Kd) |
Signaling Pathways and Mechanisms of Action
Inhibition of 11β-Hydroxysteroid Dehydrogenase
Carbenoxolone's inhibition of 11β-HSD1 prevents the conversion of inactive cortisone to active cortisol within target tissues like the liver, adipose tissue, and brain. This localized reduction in glucocorticoid levels can lead to improved insulin sensitivity and has been a target for metabolic disease research. Conversely, inhibition of 11β-HSD2 in the kidney allows cortisol to access and activate the mineralocorticoid receptor, leading to sodium and water retention, a known side effect of systemic Carbenoxolone use.
Figure 1: Inhibition of 11β-HSD1 by this compound.
Blockade of Gap Junctions and Pannexin Channels
Carbenoxolone physically obstructs the pores of gap junction channels and pannexin hemichannels, thereby disrupting the flow of ions, second messengers, and small metabolites between cells and between the cell and the extracellular environment. This action is particularly relevant in the central nervous system, where gap junctions play a role in neuronal synchronization, and in inflammatory processes where pannexin-mediated ATP release is a key signaling event.
Figure 2: Blockade of Gap Junctions and Pannexin Channels.
Inhibition of FOXO3 Transcriptional Activity
Carbenoxolone has been shown to bind to the DNA-binding domain of FOXO3. This interaction prevents FOXO3 from binding to the promoter regions of its target genes, thereby inhibiting their transcription. This mechanism is of interest in cancer research, as FOXO3 is implicated in tumor suppression and resistance to chemotherapy.
Figure 3: Inhibition of FOXO3 Transcriptional Activity.
Experimental Protocols
11β-HSD1 Enzyme Activity Assay (In Vitro)
This protocol is adapted from studies measuring the conversion of cortisone to cortisol in tissue homogenates.
Materials:
-
Tissue homogenates (e.g., liver, adipose tissue)
-
[³H]-cortisone (radiolabeled substrate)
-
NADPH (cofactor)
-
This compound solutions of varying concentrations
-
Scintillation fluid and counter
-
Phosphate buffer (pH 7.4)
-
Ethyl acetate for extraction
Procedure:
-
Prepare tissue homogenates in phosphate buffer.
-
Pre-incubate the homogenates with varying concentrations of this compound or vehicle control for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [³H]-cortisone and NADPH.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C with gentle agitation.
-
Stop the reaction by adding a quench solution (e.g., excess unlabeled cortisone and cortisol in ethyl acetate).
-
Extract the steroids from the aqueous phase using ethyl acetate.
-
Separate cortisone and cortisol using thin-layer chromatography (TLC).
-
Quantify the amount of [³H]-cortisol formed using liquid scintillation counting.
-
Calculate the percentage inhibition at each this compound concentration relative to the vehicle control.
Figure 4: Workflow for 11β-HSD1 Inhibition Assay.
Scrape-Loading Dye Transfer Assay for Gap Junction Communication
This method assesses the transfer of a fluorescent dye between adjacent cells through gap junctions.
Materials:
-
Confluent cell culture (e.g., astrocytes, endothelial cells)
-
Lucifer Yellow CH dye solution (e.g., 1 mg/mL in PBS)
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Culture cells to form a confluent monolayer.
-
Pre-incubate the cells with this compound or vehicle control for a specified time (e.g., 30 minutes).
-
Remove the medium and briefly rinse with PBS.
-
Add the Lucifer Yellow dye solution to the cells.
-
Using a sharp needle or scalpel blade, make a scrape across the cell monolayer to introduce the dye into the damaged cells.
-
Incubate for a short period (e.g., 2-5 minutes) to allow dye transfer to adjacent, intact cells.
-
Wash the cells thoroughly with PBS to remove extracellular dye.
-
Fix the cells if necessary.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the extent of dye transfer by measuring the distance the dye has migrated from the scrape line or by counting the number of dye-coupled cells.
Figure 5: Scrape-Loading Dye Transfer Assay Workflow.
Whole-Cell Patch-Clamp Electrophysiology for Pannexin-1 Channels
This technique directly measures the ion flow through Pannexin-1 channels in the cell membrane.
Materials:
-
Cells expressing Pannexin-1 channels (e.g., HEK293 cells)
-
Patch-clamp rig with amplifier and data acquisition system
-
Borosilicate glass pipettes
-
Intracellular and extracellular recording solutions
-
This compound solution
Procedure:
-
Prepare cells for patch-clamp recording.
-
Form a high-resistance seal (>1 GΩ) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-step protocol to activate Pannexin-1 channels (e.g., depolarizing steps from a holding potential of -60 mV).
-
Record the resulting ion currents.
-
Perfuse the cell with the extracellular solution containing this compound.
-
Repeat the voltage-step protocol and record the currents in the presence of the inhibitor.
-
Analyze the reduction in current amplitude to determine the extent of channel blockade.
FOXO3 Transcriptional Activity Reporter Assay
This assay measures the ability of FOXO3 to activate the transcription of a reporter gene.
Materials:
-
Cells (e.g., HEK293)
-
Expression vector for FOXO3
-
Luciferase reporter plasmid containing FOXO3 response elements
-
Transfection reagent
-
This compound solution
-
Luciferase assay reagent
Procedure:
-
Co-transfect cells with the FOXO3 expression vector and the FOXO3-responsive luciferase reporter plasmid.
-
Allow cells to express the proteins for 24-48 hours.
-
Treat the cells with varying concentrations of this compound or vehicle control.
-
Incubate for a suitable period (e.g., 6-24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Calculate the percentage inhibition of FOXO3-mediated transcription at each this compound concentration.
Conclusion
This compound is a valuable research tool with a well-defined, albeit complex, mechanism of action. Its ability to inhibit 11β-HSD, block gap junctions and pannexin channels, and modulate FOXO3 transcriptional activity makes it a versatile compound for investigating a wide range of physiological and pathological processes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their studies. Further research into the specific interactions of this compound with its targets will continue to elucidate its full therapeutic potential.
References
- 1. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of renal 11beta-hydroxysteroid dehydrogenase in vivo by carbenoxolone in the rat and its relationship to sodium excretion - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Carbenoxolone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Carbenoxolone-d4, an isotopically labeled version of the gastroprotective and anti-inflammatory agent, Carbenoxolone. The introduction of deuterium atoms into the molecule is a valuable tool for pharmacokinetic and metabolic studies. This document outlines a feasible synthetic route, detailed purification protocols, and methods for characterization.
Synthesis of this compound
The synthesis of this compound is predicated on the esterification of 18β-glycyrrhetinic acid with succinic anhydride-d4. This method is adapted from established procedures for the synthesis of unlabeled Carbenoxolone.[1]
1.1. Proposed Synthetic Pathway
The synthesis involves a single-step esterification reaction.
Caption: Proposed synthesis of this compound.
1.2. Experimental Protocol: Esterification
This protocol describes the esterification of 18β-glycyrrhetinic acid with succinic anhydride-d4.
Materials:
-
18β-Glycyrrhetinic acid
-
Succinic anhydride-d4
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (4-DMAP) as catalyst
-
Anhydrous pyridine or 1,2-dichloroethane as solvent
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
Procedure:
-
In a clean, dry round-bottom flask, dissolve 18β-glycyrrhetinic acid in the chosen anhydrous solvent (pyridine or 1,2-dichloroethane).
-
Add succinic anhydride-d4 to the solution. A molar equivalent or a slight excess of the anhydride is recommended.
-
Add the catalyst (a catalytic amount of 4-DMAP or use pyridine as both solvent and catalyst).
-
Stir the reaction mixture at room temperature or gently heat under reflux for several hours until the reaction is complete (monitoring by TLC is recommended). A typical reaction time is over 20 hours.[1]
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl to remove the catalyst, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
1.3. Quantitative Data (Expected)
| Parameter | Expected Value |
| Reactant Ratio | 1:1.1 (Glycyrrhetinic acid:Succinic anhydride-d4) |
| Catalyst Loading | 0.1 eq (for 4-DMAP) |
| Reaction Time | 20-24 hours |
| Reaction Temperature | 25-80 °C |
| Crude Yield | 85-95% |
Purification of this compound
Purification of the crude product is crucial to remove unreacted starting materials and by-products. A two-step purification process involving column chromatography followed by recrystallization is proposed.
2.1. Purification Workflow
Caption: Purification workflow for this compound.
2.2. Experimental Protocol: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: A mixture of a non-polar solvent (e.g., hexane or chloroform) and a polar solvent (e.g., ethyl acetate or methanol). The exact ratio should be determined by TLC analysis.
-
Chromatography column
-
Collection flasks
Procedure:
-
Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Dissolve the crude this compound in a minimum amount of the eluent or a suitable solvent and adsorb it onto a small amount of silica gel.
-
Carefully load the sample onto the top of the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
2.3. Experimental Protocol: Recrystallization
Materials:
-
Partially purified this compound from column chromatography
-
Recrystallization solvent (e.g., acetone, isopropanol, or a mixture such as ethanol/water).[1]
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the partially purified product in a minimum amount of the hot recrystallization solvent in an Erlenmeyer flask.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
2.4. Quantitative Data (Expected)
| Parameter | Expected Value |
| Purity after Column Chromatography | >95% |
| Overall Yield after Purification | 60-70% |
| Final Purity after Recrystallization | >98% |
Characterization
The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods.
3.1. Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy will confirm the overall structure. The absence or significant reduction of proton signals corresponding to the deuterated positions in the succinate moiety will confirm successful labeling.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of this compound, which will be higher than that of unlabeled Carbenoxolone due to the presence of deuterium atoms.
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is used to determine the purity of the final product. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with an acidic modifier like formic acid for MS compatibility) is a suitable system.
3.2. Expected Analytical Data
| Technique | Expected Observations for this compound |
| ¹H NMR | Disappearance or significant reduction of signals for the protons on the deuterated succinate moiety. |
| ¹³C NMR | Signals for the deuterated carbons may show a slight upfield shift and splitting into multiplets due to C-D coupling. |
| Mass Spec. | Molecular ion peak corresponding to the mass of Carbenoxolone + 4 Da. |
| HPLC Purity | >98% |
References
Carbenoxolone-d4: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Carbenoxolone-d4. The information herein is curated for professionals in research and drug development who utilize deuterated compounds. This document outlines the known stability profile, recommended handling procedures, and underlying biochemical pathways associated with Carbenoxolone.
Introduction to this compound
This compound is the deuterated analogue of Carbenoxolone, a derivative of glycyrrhetinic acid, which is found in licorice root.[1] It is utilized in research as a stable isotope-labeled internal standard for mass spectrometry-based quantification of Carbenoxolone. The deuterium labeling is located on the succinate chain of the molecule.
The primary advantage of using deuterated compounds in pharmaceutical research lies in the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can lead to a slower rate of metabolism at the deuterated positions. This property can enhance metabolic stability and provide more accurate pharmacokinetic data.
Note: Specific quantitative stability data for this compound is not extensively published. The following recommendations are based on data for Carbenoxolone (non-deuterated) and general principles for handling deuterated compounds. Researchers should always consult the Certificate of Analysis (CoA) provided by the supplier for batch-specific information.
Physicochemical Properties and Storage
Carbenoxolone is typically supplied as a white to pale cream-colored hygroscopic powder. The stability of this compound, both in solid form and in solution, is critical for its reliable use in experimental settings.
Solid-State Stability and Storage
Proper storage of solid this compound is essential to prevent degradation. The primary factors to consider are temperature, humidity, and light.
| Parameter | Recommendation | Rationale |
| Storage Temperature | -20°C for long-term storage (≥ 4 years). Short-term storage at 2-8°C is also suggested by some suppliers.[2] | Minimizes the rate of potential degradation reactions. |
| Humidity | Store in a dry environment, preferably in a desiccator. | Carbenoxolone is hygroscopic; moisture can lead to hydrolysis. |
| Light | Protect from light. | While not explicitly stated for Carbenoxolone, photostability is a common concern for complex organic molecules. |
| Container | Store in the original, tightly sealed container. | Prevents contamination and exposure to atmospheric moisture. |
Solution Stability and Storage
The stability of this compound in solution is significantly lower than in its solid state. It is generally recommended to prepare solutions fresh for each use.
| Solvent | Concentration | Storage Recommendation | Rationale |
| Aqueous Buffers (e.g., PBS, pH 7.2) | ~3 mg/mL | Do not store for more than one day. | Prone to hydrolysis of the ester linkage. |
| Ethanol | ~14 mg/mL | Prepare fresh; short-term storage at -20°C may be possible but should be validated. | Organic solvents may offer better stability than aqueous solutions, but long-term stability is not guaranteed. |
Potential Degradation Pathways
While specific degradation pathways for this compound have not been detailed in the literature, based on its chemical structure, several potential degradation routes can be inferred. The most likely pathway is the hydrolysis of the ester linkage connecting the succinate moiety to the triterpenoid backbone, which would yield glycyrrhetinic acid and deuterated succinic acid. Other potential degradation pathways could involve oxidation of the α,β-unsaturated ketone system in the C ring.
Forced degradation studies, as outlined in the ICH Q1A guidelines, would be necessary to definitively identify degradation products and pathways.[3][4]
Experimental Protocols
The following are generalized protocols for the handling and stability testing of this compound, based on standard pharmaceutical practices.
Preparation of Stock Solutions
Objective: To prepare a concentrated stock solution of this compound for use in experiments.
Materials:
-
This compound solid
-
Anhydrous ethanol or DMSO
-
Inert gas (e.g., argon or nitrogen)
-
Volumetric flasks and pipettes
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the desired amount of this compound in a suitable weighing vessel.
-
Transfer the solid to a volumetric flask.
-
Add a small amount of the chosen solvent (e.g., ethanol) to dissolve the solid, sonicating briefly if necessary.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Purge the headspace of the flask with an inert gas before sealing to minimize oxidation.
-
If not for immediate use, store the solution under the recommended conditions (e.g., -20°C), and for a validated period only.
Protocol for a Forced Degradation Study
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
High-intensity light source (as per ICH Q1B)
-
Temperature and humidity-controlled chambers
-
HPLC or UPLC-MS system
Procedure:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution and solid sample of this compound to a light source according to ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples by a stability-indicating UPLC-MS/MS method to separate and identify the parent compound and any degradation products.
Signaling Pathways and Mechanisms of Action
Carbenoxolone is known to interact with several biological pathways. The following diagrams illustrate its key mechanisms of action.
Inhibition of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1)
Carbenoxolone inhibits the enzyme 11β-HSD1, which is responsible for the conversion of inactive cortisone to the active glucocorticoid, cortisol. This action increases the local concentration of cortisol, which is a key part of its anti-inflammatory effects.
Caption: this compound inhibits 11β-HSD1, blocking cortisol production.
Blockade of Pannexin-1 (Panx1) Channels
Carbenoxolone is a known inhibitor of Pannexin-1 (Panx1) channels, which are involved in the release of ATP from cells. This inhibition is thought to occur through modulation of the first extracellular loop of the Panx1 protein.
Caption: this compound blocks ATP release by inhibiting Pannexin-1 channels.
Inhibition of Connexin Gap Junctions
Carbenoxolone is widely used as a non-specific blocker of gap junctions, which are formed by connexin proteins and allow for direct intercellular communication.
Caption: this compound disrupts intercellular communication via gap junctions.
Conclusion
This compound is a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies. While specific stability data for the deuterated form is scarce, a conservative approach to storage and handling, based on the properties of the non-deuterated parent compound, is recommended. For optimal results, this compound should be stored at low temperatures, protected from light and moisture, and solutions should be prepared fresh. As with any research-grade compound, adherence to the supplier's specific recommendations is paramount.
References
A Comparative Analysis of Carbenoxolone and Its Deuterated Analog, Carbenoxolone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of the molecular structures, physicochemical properties, and mechanisms of action of Carbenoxolone and its deuterated analog, Carbenoxolone-d4. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and related fields.
Molecular Structure and Physicochemical Properties
Carbenoxolone is a synthetic derivative of glycyrrhetinic acid, a triterpenoid extracted from licorice root.[1] this compound is a stable isotope-labeled version of Carbenoxolone, where four hydrogen atoms have been replaced by deuterium. This isotopic substitution is primarily utilized in research for tracer studies in metabolic and pharmacokinetic analyses.[2]
The key physicochemical properties of both compounds are summarized in the table below for direct comparison.
| Property | Carbenoxolone | This compound |
| Molecular Formula | C₃₄H₅₀O₇ | C₃₄H₄₆D₄O₇ |
| Molecular Weight | 570.76 g/mol [3] | 574.79 g/mol |
| CAS Number | 5697-56-3 | Not available |
| Melting Point | 292.5 °C[4] | Not available |
| Solubility | Water: Insoluble[5] | Not available |
| pKa (Strongest Acidic) | 4.04 | Not available |
Mechanism of Action
Carbenoxolone exhibits a multifaceted mechanism of action, primarily centered around its inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD) and gap junction channels.[1][3]
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD)
Carbenoxolone is a potent inhibitor of 11β-HSD, an enzyme responsible for the interconversion of active cortisol and inactive cortisone.[1][6] By blocking 11β-HSD1, Carbenoxolone increases the local concentration of active glucocorticoids, which possess significant anti-inflammatory properties.[1] This mechanism is central to its therapeutic effects in treating conditions like peptic ulcers.[6]
Caption: Carbenoxolone inhibits 11β-HSD1, preventing the conversion of cortisone to active cortisol.
Inhibition of Gap Junctions
Carbenoxolone also functions as a broad-spectrum inhibitor of gap junction channels, which are formed by connexin proteins and facilitate direct intercellular communication.[1] This inhibition can disrupt cell signaling pathways and has been explored for its potential therapeutic applications in epilepsy, cardiac arrhythmias, and cancer.[1] Specifically, Carbenoxolone has been shown to block gap junction communication and modulate the expression of Connexin43 (Cx43).[7]
Caption: Carbenoxolone blocks gap junction channels, thereby inhibiting direct intercellular communication.
Experimental Protocols
11β-Hydroxysteroid Dehydrogenase (11β-HSD1) Inhibition Assay
This protocol outlines a method to determine the inhibitory effect of Carbenoxolone on 11β-HSD1 activity in liver homogenates.
Materials:
-
Liver tissue
-
Homogenization buffer (e.g., Tris-HCl with protease inhibitors)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Carbenoxolone (inhibitor)
-
Ethyl acetate (for extraction)
-
Mobile phase for HPLC analysis
-
HPLC system with UV detector
Procedure:
-
Homogenate Preparation: Homogenize fresh liver tissue in ice-cold homogenization buffer. Centrifuge the homogenate to obtain the microsomal fraction, which contains 11β-HSD1.
-
Incubation: In a reaction tube, combine the microsomal fraction, NADPH, and varying concentrations of Carbenoxolone. Pre-incubate the mixture.
-
Reaction Initiation: Add cortisone to initiate the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 30 minutes).
-
Reaction Termination and Extraction: Stop the reaction by adding a quenching solution (e.g., ice-cold ethyl acetate). Extract the steroids into the organic phase.
-
Analysis: Evaporate the organic solvent and reconstitute the residue in the mobile phase. Analyze the conversion of cortisone to cortisol using an HPLC system.
-
Data Analysis: Calculate the percentage of inhibition at each Carbenoxolone concentration to determine the IC₅₀ value.[3]
Caption: Workflow for the 11β-HSD1 inhibition assay.
Scrape Loading/Dye Transfer (SL/DT) Assay for Gap Junction Communication
This assay is a functional method to assess gap junctional intercellular communication (GJIC) by observing the transfer of a fluorescent dye between adjacent cells.
Materials:
-
Cultured cells (e.g., astrocytes) on a culture dish
-
Phosphate-buffered saline (PBS)
-
Lucifer Yellow dye solution (or other suitable fluorescent dye)
-
Carbenoxolone solution
-
Surgical steel blade or needle
-
Fluorescence microscope
Procedure:
-
Cell Culture: Grow cells to confluency on a culture dish.
-
Treatment: Treat the cells with the desired concentration of Carbenoxolone for a specified duration (e.g., 30 minutes) to inhibit gap junctions. A control group should be treated with the vehicle.
-
Scrape Loading: Wash the cells with PBS. Add the Lucifer Yellow dye solution to the cells. Make a scrape or cut through the cell monolayer with a sharp blade or needle to allow the dye to enter the damaged cells.
-
Incubation: Incubate the cells for a short period (e.g., 5-10 minutes) to allow the dye to transfer to adjacent, non-damaged cells through functional gap junctions.
-
Washing and Fixation: Wash the cells thoroughly with PBS to remove excess dye. The cells can then be fixed for imaging.
-
Imaging and Analysis: Visualize the dye transfer using a fluorescence microscope. The extent of dye spread from the scrape line is inversely proportional to the inhibition of GJIC. Quantify the area of dye transfer for both control and treated groups.[7]
Caption: Workflow for the Scrape Loading/Dye Transfer assay.
Conclusion
Carbenoxolone and its deuterated analog, this compound, are valuable tools in pharmacological research. While their core molecular structure and mechanisms of action are nearly identical, the isotopic labeling of this compound makes it indispensable for pharmacokinetic and metabolic studies where distinguishing the compound from its endogenous counterparts is crucial. This guide provides a foundational understanding of these two compounds, offering detailed information and protocols to aid researchers in their experimental design and data interpretation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Carbenoxolone | C34H50O7 | CID 636403 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 5. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Unraveling the Biological Tapestry of Carbenoxolone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the multifaceted biological activities of Carbenoxolone-d4. As the deuterated analogue of Carbenoxolone, its biological effects are considered functionally identical. This document provides a comprehensive overview of its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways and workflows to facilitate a deeper understanding for research and development applications.
Core Biological Activities of Carbenoxolone
Carbenoxolone, a synthetic derivative of glycyrrhetinic acid from licorice root, exhibits a range of biological effects primarily centered around its anti-inflammatory and cellular communication-modulating properties.[1][2] Its therapeutic history includes the treatment of gastric and duodenal ulcers.[1][3][4] The primary mechanisms of action include the inhibition of 11β-hydroxysteroid dehydrogenase, blockade of gap junctions and pannexin channels, and modulation of synaptic transmission.[1][2][5][6]
Quantitative Analysis of Biological Activity
The following tables summarize the key quantitative data associated with the biological activities of Carbenoxolone.
Table 1: Enzyme Inhibition and Receptor Binding
| Target | Action | Species | Assay System | IC50 / Ki | Reference |
| 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Inhibition | Rat | Liver microsomes | 13 nM | [7] |
| 11β-hydroxysteroid dehydrogenase 2 (11β-HSD2) | Inhibition | Rat | Kidney homogenate | 4 nM | [7] |
| Mineralocorticoid Receptor | Binding Affinity | Rat | Kidney cytosol | Ki = 100 nM | [8] |
| Glucocorticoid Receptor | Binding Affinity | Rat | Liver cytosol | Ki > 1000 nM | [8] |
Table 2: Effects on Cellular Communication and Synaptic Transmission
| Activity | Effect | Cell Type / Tissue | Concentration | % Effect | Reference |
| Gap Junction Blockade | Reduction of electrical coupling | Central neurons | 50-100 µM | ~100% | [5] |
| AMPA Receptor Modulation | Reduction of EPSCs | Mouse hippocampal neurons | 100 µM | 36.7% reduction | [9] |
| GABA Receptor Modulation | Depression of GABAergic currents | Interneurons | Not specified | Not specified | [5] |
| Pannexin-1 Channel Blockade | Inhibition of ATP release | Not specified | Not specified | Not specified | [2] |
Key Signaling Pathways and Mechanisms of Action
Carbenoxolone's biological activities are mediated through several distinct signaling pathways.
Glucocorticoid and Mineralocorticoid Signaling
Carbenoxolone's primary mechanism is the potent inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) enzymes, particularly 11β-HSD1 and 11β-HSD2.[1] This inhibition prevents the conversion of active cortisol to inactive cortisone, thereby increasing the local concentration of cortisol. This leads to enhanced glucocorticoid receptor activation and subsequent anti-inflammatory effects.[1] Additionally, Carbenoxolone exhibits direct affinity for the mineralocorticoid receptor, contributing to potential side effects such as sodium retention and hypertension.[8]
Caption: Glucocorticoid and Mineralocorticoid Signaling Pathway of Carbenoxolone.
Modulation of Intercellular Communication
Carbenoxolone is widely recognized as a blocker of gap junctions, the channels responsible for direct intercellular communication.[1][5] These channels are formed by connexin proteins. By obstructing these channels, Carbenoxolone disrupts the passage of ions and small signaling molecules between cells, a mechanism implicated in its potential anti-epileptic and anti-arrhythmic properties.[1][5] Furthermore, it has been shown to inhibit pannexin-1 channels, which play a role in ATP release and inflammatory responses.[2]
Caption: Modulation of Intercellular Communication by Carbenoxolone.
Detailed Experimental Protocols
To facilitate the replication and further investigation of Carbenoxolone's biological activities, detailed methodologies for key experiments are provided below.
11β-HSD1 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on 11β-HSD1 activity.
Materials:
-
Rat liver microsomes (source of 11β-HSD1)
-
Cortisone (substrate)
-
NADPH (cofactor)
-
This compound (test compound)
-
Scintillation fluid
-
[³H]-Cortisol (tracer)
-
Phosphate buffer (pH 7.4)
Procedure:
-
Prepare rat liver microsomes by differential centrifugation.
-
Pre-incubate the microsomes (10-20 µg of protein) with varying concentrations of this compound in phosphate buffer for 15 minutes at 37°C.
-
Initiate the enzymatic reaction by adding cortisone (e.g., 50 nM) and NADPH (e.g., 200 µM), including a tracer amount of [³H]-cortisol.
-
Incubate the reaction mixture for 10-20 minutes at 37°C.
-
Stop the reaction by adding a quenching solution (e.g., ethyl acetate).
-
Extract the steroids using an organic solvent.
-
Separate cortisol and cortisone using thin-layer chromatography (TLC).
-
Quantify the amount of radioactive cortisol and cortisone using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Whole-Cell Patch-Clamp Electrophysiology for Gap Junction Coupling
Objective: To assess the effect of this compound on electrical coupling between neurons.
Materials:
-
Hippocampal brain slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Patch pipettes
-
Patch-clamp amplifier and data acquisition system
-
This compound solution
Procedure:
-
Prepare acute hippocampal brain slices (300-400 µm thick) and maintain them in oxygenated aCSF.
-
Transfer a slice to the recording chamber and continuously perfuse with aCSF.
-
Identify a pair of adjacent neurons for dual whole-cell patch-clamp recording.
-
Establish a whole-cell configuration in both neurons.
-
In one neuron (the prejunctional cell), inject a series of hyperpolarizing and depolarizing current steps to elicit voltage changes.
-
Simultaneously record the voltage response in the second neuron (the postjunctional cell). The presence of a voltage deflection in the postjunctional cell indicates electrical coupling.
-
Calculate the coupling coefficient as the ratio of the voltage change in the postjunctional cell to the voltage change in the prejunctional cell.
-
Bath-apply this compound (e.g., 100 µM) to the slice and repeat the current injections and recordings.
-
Observe the change in the coupling coefficient to quantify the effect of this compound on gap junction communication.
Caption: Experimental Workflow for Assessing Gap Junction Coupling.
This comprehensive guide provides a solid foundation for understanding and investigating the biological activities of this compound. The provided data, pathways, and protocols are intended to support further research and development efforts in leveraging the therapeutic potential of this compound.
References
- 1. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Evaluation of carbenoxolone sodium in the treatment of duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind study of the effect of carbenoxolone sodium in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. The mechanism of mineralocorticoid action of carbenoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbenoxolone - Wikipedia [en.wikipedia.org]
Carbenoxolone-d4 as a Gap Junction Blocker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Carbenoxolone-d4 as a potent, non-specific inhibitor of gap junction intercellular communication (GJIC). While this document refers to this compound, the biological activity is considered equivalent to its non-deuterated counterpart, Carbenoxolone (CBX), which is more extensively characterized in the scientific literature. This guide will detail its mechanism of action, summarize key quantitative data, provide established experimental protocols for its use, and illustrate relevant biological pathways and workflows.
Introduction
Carbenoxolone, a synthetic derivative of glycyrrhetinic acid from licorice root, is widely utilized in research as a broad-spectrum blocker of gap junctions.[1][2][3] Gap junctions are specialized intercellular channels, formed by connexin proteins, that facilitate the direct passage of ions and small molecules between adjacent cells, thereby coordinating cellular activities within a tissue.[4][5] By disrupting this communication, Carbenoxolone serves as a critical tool for investigating the physiological and pathological roles of GJIC in diverse processes such as electrical impulse propagation, cellular metabolism, and tissue homeostasis.[6][7] this compound, as a deuterated analog, is primarily employed as an internal standard in analytical studies; however, its biological effects as a gap junction blocker are presumed to be identical to the parent compound.
Mechanism of Action
Carbenoxolone's primary mechanism as a gap junction blocker involves the disruption of the intercellular channels formed by connexin proteins.[4] It is considered a non-specific inhibitor and does not appear to discriminate significantly between different connexin subtypes.[5] The blockade of gap junction channels by Carbenoxolone is reversible and dose-dependent.[8]
Beyond its effects on connexin-based gap junctions, Carbenoxolone also exhibits inhibitory activity against pannexin channels, which are structurally similar to connexins and also form channels for ATP release.[9][10][11][12][13] Studies have suggested that Carbenoxolone interacts with the first extracellular loop of Pannexin 1 (Panx1) to modulate its channel activity.[9][11][12]
It is crucial for researchers to be aware of Carbenoxolone's "off-target" effects. At concentrations used to block gap junctions, it has been reported to affect other cellular components, including:
-
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD).[4][6]
-
Reduction of excitatory and inhibitory synaptic currents.[5][14]
-
Alteration of intrinsic membrane properties.[5]
These non-specific actions necessitate careful experimental design and interpretation of results to definitively attribute observed effects to the blockade of gap junction communication.[16]
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory effects of Carbenoxolone on various channels and its impact on different cell types.
| Target | IC50 Value | Cell/System | Reference |
| Pannexin 1 (Panx1) | ~2 µM | Human Embryonic Kidney (HEK)293 cells | [15] |
| Pannexin 1 (Panx1) | ~4 µM | Mouse | [15] |
| Pannexin 1/Pannexin 2 (Panx1/Panx2) heteromeric channels | ~5 µM | Xenopus laevis oocytes | [15] |
| Connexin 26 (Cx26) Hemichannels | ~21 µM | Xenopus laevis oocytes | [15] |
| Connexin 38 (Cx38) Hemichannels | ~34 µM | Xenopus laevis oocytes | [15] |
| Voltage-gated Ca2+ channels | ~48 µM | Retina | [15] |
| Inter-astrocyte gap junctions | ~220 ± 41 µM | Mouse hippocampal slice | [17] |
| HDAC6 | 0.772 ± 0.081 μM | in vitro | [18] |
Table 1: Inhibitory Concentrations (IC50) of Carbenoxolone
| Cell Line | Effect | Concentration | Time | Reference |
| Human Gastric Cancer (MGC-803) | Growth inhibition (IC50) | 3.537 ± 0.441 μM | 48 h | [18] |
| Human Gastric Cancer (HGC-27) | Growth inhibition (IC50) | 6.198 ± 0.725 μM | 48 h | [18] |
| Human Leukemia (K562) | Growth inhibition and apoptosis | 50-300 µM | 12-48 h | [19][20] |
| Bovine Aortic Endothelial Cells (BAEC) | Abolished dye-transfer | 100 µM | - | [8] |
| Rat Hippocampal Co-cultures | Abolished spontaneous network activity | 100 µM | 10 min | [21] |
| Bone Marrow Stromal Cells | No significant effect on viability | 33-150 µM | 5 days | [22] |
Table 2: Effects of Carbenoxolone on Various Cell Lines
| Tissue | Effect | Dose | Species | Reference |
| Human Right Atrium | 27% reduction in wavefront propagation velocity | 100 mg (oral) | Human | [23] |
| Human Right Ventricle | 23% reduction in wavefront propagation velocity | 100 mg (oral) | Human | [23] |
| Rabbit Ventricle (longitudinal) | Conduction velocity decreased from 66 ± 15 to 49 ± 16 cm/s | 50 µM | Rabbit | [24][25] |
| Rabbit Ventricle (transversal) | Conduction velocity decreased from 50 ± 14 to 35 ± 15 cm/s | 50 µM | Rabbit | [24][25] |
| Rabbit Atrium (longitudinal) | Conduction velocity decreased from 80 ± 29 to 60 ± 16 cm/s | 50 µM | Rabbit | [24][25] |
| Rabbit Atrium (transversal) | Conduction velocity decreased from 49 ± 10 to 38 ± 10 cm/s | 50 µM | Rabbit | [24][25] |
Table 3: Electrophysiological Effects of Carbenoxolone in Cardiac Tissue
Signaling Pathways and Visualizations
The following diagrams illustrate the mechanism of action of Carbenoxolone and a typical experimental workflow.
References
- 1. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 2. Carbenoxolone and 18β‐glycyrrhetinic acid inhibit inositol 1,4,5‐trisphosphate‐mediated endothelial cell calcium signalling and depolarise mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 5. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 7. The gap junction blocker carbenoxolone attenuates nociceptive behavior and medullary dorsal horn central sensitization induced by partial infraorbital nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. rupress.org [rupress.org]
- 12. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibitors of connexin and pannexin channels as potential therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Tales of a Dirty Drug: Carbenoxolone, Gap Junctions, and Seizures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Anti-Epileptic Effects of Carbenoxolone In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Carbenoxolone induces apoptosis and inhibits survivin and survivin-ΔEx3 genes expression in human leukemia K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carbenoxolone blockade of neuronal network activity in culture is not mediated by an action on gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The effects of carbenoxolone on human myocardial conduction: a tool to investigate the role of gap junctional uncoupling in human arrhythmogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. academic.oup.com [academic.oup.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the 11β-HSD1 Inhibitory Activity of Carbenoxolone-d4
This technical guide provides a comprehensive overview of the inhibitory activity of Carbenoxolone and its deuterated analog, this compound, on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is a key regulator of intracellular glucocorticoid levels and a promising therapeutic target for metabolic and neurological disorders.
Introduction to 11β-HSD1 and Carbenoxolone
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is an enzyme that catalyzes the conversion of inactive cortisone to active cortisol in humans (or 11-dehydrocorticosterone to corticosterone in rodents).[1][2] This intracellular regeneration of glucocorticoids amplifies their action in a tissue-specific manner.[1] 11β-HSD1 is highly expressed in key metabolic tissues, including the liver, adipose tissue, and the central nervous system.[3] Overactivity of 11β-HSD1 in these tissues is implicated in the pathogenesis of obesity, metabolic syndrome, and age-related cognitive decline.[4][5]
Carbenoxolone, a synthetic derivative of glycyrrhetinic acid found in licorice root, is a well-established inhibitor of 11β-HSD enzymes.[6][7][8] It has been utilized in research to probe the physiological and pathological roles of 11β-HSD1.[9][10] this compound is a deuterated version of Carbenoxolone.[6] Stable isotope-labeled compounds like this compound are often used as internal standards in analytical techniques like mass spectrometry to accurately quantify the unlabeled drug in biological samples.[6][11] While the inhibitory activity of this compound is not typically reported separately, it is expected to have a similar pharmacological profile to the parent compound, as deuterium substitution is unlikely to alter its binding to the enzyme.
Quantitative Data on 11β-HSD1 Inhibition by Carbenoxolone
The inhibitory potency of Carbenoxolone on 11β-HSD1 has been quantified in various biological systems. The following table summarizes key findings:
| Compound | System | Assay Type | IC50 / Inhibition | Reference |
| Carbenoxolone | Mouse Liver Homogenates | Conversion of cortisone to cortisol | 21% inhibition at 0.4 µmol/L48% inhibition at 0.8 µmol/L82% inhibition at 1.6 µmol/L95% inhibition at 3.2 µmol/L | [12] |
| Carbenoxolone | Human 11β-HSD1 | In vitro | Not specified | [4] |
| Carbenoxolone | Rat Liver | In vivo (50 mg/kg/day for 3 weeks) | 25 ± 3% vs 52 ± 2% conversion (lean)18 ± 3% vs 35 ± 3% conversion (obese) | [10] |
| Carbenoxolone | BAC-treated human conjunctival epithelial cells | In vitro | Dose-dependent inhibition of 11β-HSD1 activity | [13] |
Mechanism of Action and Signaling Pathway
Carbenoxolone exerts its effects by blocking the active site of 11β-HSD1, thereby preventing the conversion of cortisone to cortisol.[7] This reduction in intracellular cortisol levels mitigates the downstream effects of glucocorticoid receptor (GR) activation. In metabolic tissues, this can lead to improved insulin sensitivity and reduced lipolysis.[9][14] In the brain, inhibiting 11β-HSD1 has been shown to improve cognitive function.[15]
The signaling pathway of 11β-HSD1 and the inhibitory action of Carbenoxolone can be visualized as follows:
Experimental Protocols
In Vitro 11β-HSD1 Inhibition Assay using Mouse Liver Homogenates
This protocol is adapted from methodologies described in the literature for assessing 11β-HSD1 activity.[12][15]
1. Materials and Reagents:
-
Mouse liver tissue
-
Homogenization buffer (e.g., Tris-HCl buffer with sucrose and EDTA)
-
Cofactor: NADPH
-
Substrate: Cortisone
-
Inhibitor: Carbenoxolone (or this compound)
-
Scintillation fluid
-
Tritiated cortisone ([3H]cortisone) for radiometric detection
-
Stop solution (e.g., a non-specific HSD inhibitor like glycyrrhetinic acid)
-
Microcentrifuge tubes
-
Scintillation counter
2. Enzyme Preparation:
-
Excise the liver from a mouse and place it in ice-cold homogenization buffer.
-
Mince the tissue and homogenize using a Potter-Elvehjem homogenizer.
-
Centrifuge the homogenate at a low speed to remove cellular debris.
-
Collect the supernatant, which contains the microsomal fraction where 11β-HSD1 is located. The protein concentration should be determined using a standard method like the Bradford assay.
3. Assay Procedure:
-
In microcentrifuge tubes, prepare reaction mixtures containing the liver homogenate, NADPH, and varying concentrations of Carbenoxolone (or a vehicle control).
-
Pre-incubate the mixtures at 37°C for a short period.
-
Initiate the enzymatic reaction by adding the substrate, [3H]cortisone.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the stop solution.
-
Separate the product ([3H]cortisol) from the substrate ([3H]cortisone) using a technique like thin-layer chromatography (TLC) or by using anticortisol-coated scintillation proximity assay (SPA) beads.[16]
-
Quantify the amount of [3H]cortisol produced using a scintillation counter.
4. Data Analysis:
-
Calculate the percentage of cortisone converted to cortisol for each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
The following diagram illustrates the general workflow for an in vitro 11β-HSD1 inhibition assay.
Conclusion
Carbenoxolone is a valuable tool for studying the function of 11β-HSD1. Its inhibitory effects have been demonstrated in a variety of in vitro and in vivo models, providing insights into the role of this enzyme in health and disease. This compound serves as an essential analytical tool for the precise quantification of Carbenoxolone in biological matrices. The methodologies and data presented in this guide offer a solid foundation for researchers and drug development professionals working on the discovery and characterization of novel 11β-HSD1 inhibitors. Further research with more selective inhibitors is ongoing to fully elucidate the therapeutic potential of targeting this enzyme.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Changing glucocorticoid action: 11β-Hydroxysteroid dehydrogenase type 1 in acute and chronic inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 11β-Hydroxysteroid dehydrogenases and the brain: From zero to hero, a decade of progress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 8. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 9. Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Is 11beta-hydroxysteroid dehydrogenase type 1 a therapeutic target? Effects of carbenoxolone in lean and obese Zucker rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effects of carbenoxolone, an 11β-HSD1 inhibitor, against chemical induced dry eye syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute Inhibition of 11β-Hydroxysteroid Dehydrogenase Type-1 Improves Memory in Rodent Models of Cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 11β-HSD1 inhibition ameliorates metabolic syndrome and prevents progression of atherosclerosis in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Applications of Carbenoxolone and its Deuterated Analog, Carbenoxolone-d4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone (CBX), a derivative of glycyrrhetinic acid from licorice root, is a compound with a rich history of clinical use in treating peptic and oral ulcers.[1] In recent years, its application in preclinical research has expanded significantly due to its diverse mechanisms of action, including the inhibition of gap junctions and certain enzymes. This guide provides an in-depth overview of the in vitro studies involving Carbenoxolone, with a special focus on the role of its deuterated analog, Carbenoxolone-d4.
While extensive research has been conducted on the in vitro effects of Carbenoxolone, it is important to note that This compound is primarily utilized as a stable isotope-labeled internal standard for the accurate quantification of Carbenoxolone in analytical methodologies such as mass spectrometry .[2] Deuterium labeling is a common strategy in drug development to trace and quantify the parent compound.[2] The biological activity of this compound is expected to be largely identical to that of Carbenoxolone, as the substitution of hydrogen with deuterium atoms does not typically alter the pharmacological mechanism of action. However, deuteration can potentially influence the metabolic profile of a drug.[2] This guide will therefore focus on the well-documented in vitro studies of Carbenoxolone, with the understanding that these findings are directly applicable to understanding the biological effects of its deuterated form.
Core Mechanisms of Action In Vitro
Carbenoxolone exhibits a range of biological effects by interacting with multiple cellular targets. Its primary mechanisms of action identified through in vitro studies include:
-
Inhibition of Gap Junctions: Carbenoxolone is widely used as a blocker of gap junctional communication between cells.[1][3] This action is crucial in studies of cellular synchronization, neuronal signaling, and the propagation of intercellular calcium waves.[3]
-
Enzyme Inhibition: Carbenoxolone is an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in glucocorticoid metabolism.[4] It also affects enzymes related to prostaglandin synthesis and degradation.[3]
-
Modulation of Ion Channels: In vitro studies have demonstrated that Carbenoxolone can modulate the activity of various ion channels, including pannexin and innexin channels.[2]
Quantitative Data from In Vitro Studies
The following table summarizes key quantitative data from in vitro experiments with Carbenoxolone. These values provide a benchmark for researchers designing their own studies.
| Parameter | Cell/Tissue Type | Concentration/Value | Effect | Reference |
| Synaptic Transmission | Retina | 100 μM | 92% reduction in photoreceptor-to-horizontal cell synaptic transmission | [2] |
| Calcium Channel Current | Cone cells (Retina) | 100 μM | 37% reduction in Ca2+ channel current | [2] |
| Depolarization-evoked Ca2+ signals | Retinal slices | 100 μM | 57% reduction in fluo-4 loaded signals | [2] |
| Müller Cell Ca2+ Channels | Retina | 100 μM | 52% inhibition | [2] |
| Glucocorticoid Receptor Binding | Liver and kidney cytosol | - | 5-10 times more effective than glycyrrhetinic acid | [4] |
| Glucocorticoid Receptor Binding | Liver and kidney cytosol | - | ~1000 times less effective than corticosterone | [4] |
Key In Vitro Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are representative protocols for common in vitro assays using Carbenoxolone.
Assessment of Gap Junctional Communication in Astrocytes
This protocol describes a method to measure the effect of Carbenoxolone on gap junction currents in astrocyte pairs.[3]
Methodology:
-
Cell Culture: Primary astrocyte cultures are established from the hippocampus of neonatal rats.
-
Electrophysiology: Dual whole-cell patch-clamp recordings are performed on astrocyte pairs.
-
Current Injection: A current is injected into one astrocyte of the pair.
-
Recording: The current that passes through the gap junctions to the second astrocyte is recorded.
-
Carbenoxolone Application: Carbenoxolone is applied to the bath solution at the desired concentration (e.g., 100 µM).
-
Data Analysis: The change in the junctional current before and after the application of Carbenoxolone is quantified to determine the extent of gap junction inhibition.
In Vitro Drug Release Study
This protocol outlines a method to study the release of Carbenoxolone from a delivery vehicle using Franz diffusion cells.
Methodology:
-
Apparatus: A modified Franz diffusion cell is used.
-
Test Medium: Simulated Salivary Fluid (SSF) at pH 6.75 is used as the receptor medium.
-
Procedure:
-
The delivery system containing Carbenoxolone is placed in the donor compartment.
-
The receptor compartment is filled with 16 mL of SSF and maintained at 37 ± 0.5°C.
-
At predetermined time intervals, 3 mL samples are withdrawn from the receptor phase and replaced with fresh SSF.
-
-
Quantification: The concentration of Carbenoxolone in the collected samples is determined using a UV spectrophotometer at a wavelength of 278 nm.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental designs is essential for clarity and understanding. The following diagrams were generated using the DOT language.
Caption: Workflow for the use of this compound as an internal standard.
Caption: Major signaling pathways affected by Carbenoxolone in vitro.
Conclusion
Carbenoxolone is a multifaceted compound with significant utility in in vitro research, primarily as an inhibitor of gap junctions and 11β-HSD. Its deuterated analog, this compound, serves as an essential tool for the precise quantification of the parent compound in biological matrices. The experimental protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to design and interpret in vitro studies aimed at further elucidating the therapeutic potential of Carbenoxolone. Future research may explore whether the altered metabolic stability of this compound could be leveraged for therapeutic benefit, although currently, its primary role remains in the analytical realm.
References
- 1. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effect of carbenoxolone on prostaglandin synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo and in vitro effects of carbenoxolone on glucocorticoid receptor binding and glucocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
The Use of Carbenoxolone-d4 in Metabolic Stability Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of drug discovery and development, understanding the metabolic fate of a new chemical entity is paramount. Metabolic stability, the susceptibility of a compound to biotransformation, is a critical parameter that influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions. Stable isotope-labeled compounds, such as Carbenoxolone-d4, have emerged as indispensable tools in these investigations. This technical guide provides an in-depth overview of the application of this compound in metabolic stability studies, detailing experimental protocols, data interpretation, and the underlying metabolic pathways.
Carbenoxolone, a derivative of glycyrrhetinic acid, has been utilized for its anti-inflammatory properties.[1] Its deuterated isotopologue, this compound, in which four hydrogen atoms have been replaced by deuterium, serves two primary roles in metabolic studies. Firstly, it can be used as an internal standard for the quantitative analysis of Carbenoxolone due to its similar physicochemical properties and distinct mass. Secondly, and the focus of this guide, it can be employed as the test article itself to investigate how isotopic substitution affects metabolic pathways, a concept known as the kinetic isotope effect. This effect can lead to a decreased rate of metabolism at the site of deuteration, potentially improving the drug's pharmacokinetic properties.[2]
Metabolic Pathways of Carbenoxolone
The metabolism of Carbenoxolone is route-dependent. Following oral administration, Carbenoxolone is primarily hydrolyzed by the gut microflora into its active metabolite, 18β-glycyrrhetinic acid, and succinic acid. 18β-glycyrrhetinic acid then undergoes further metabolism in the liver, primarily through Phase II conjugation reactions to form glucuronide and sulfate conjugates.[3][4]
Conversely, when administered parenterally (e.g., intraperitoneally), Carbenoxolone largely bypasses gut metabolism and is directly conjugated in the liver, with the principal metabolite being a glucuronide of Carbenoxolone, likely at the 30-oic acid position.[3]
dot
Caption: Metabolic pathways of Carbenoxolone following oral and parenteral administration.
Experimental Protocols
In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a typical procedure for assessing the metabolic stability of this compound in human liver microsomes.
1. Materials and Reagents:
-
This compound
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (0.1 M, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution (e.g., a structural analog of Carbenoxolone or another deuterated standard)
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like carbamazepine)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
2. Experimental Workflow:
dot
Caption: Experimental workflow for an in vitro metabolic stability assay.
3. Detailed Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Dilute the stock solution in buffer to achieve a final incubation concentration of 1 µM.
-
Thaw the pooled HLM on ice and dilute with 0.1 M potassium phosphate buffer (pH 7.4) to a final protein concentration of 0.5 mg/mL.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension to each well.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Add the diluted this compound solution to the wells to initiate the pre-incubation.
-
To start the metabolic reaction, add the NADPH regenerating system to all wells except for the negative control wells (to which buffer is added instead).
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Reaction Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot from the respective wells.
-
Immediately terminate the reaction by adding a set volume of ice-cold acetonitrile containing the internal standard.
-
-
Sample Preparation for Analysis:
-
After the final time point, centrifuge the 96-well plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
4. LC-MS/MS Analysis:
-
Chromatographic Separation: Utilize a C18 reverse-phase column with a gradient elution of mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Mass Spectrometric Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound and the internal standard should be optimized.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the 0-minute time point.
-
Plot the natural logarithm of the percent remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line.
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the formula: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / protein concentration) .
Data Presentation
| Compound | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Data Source |
| Carbenoxolone (Hypothetical) | 45 | 15.4 | Illustrative |
| 18β-Glycyrrhetinic Acid | ~31.1 | ~22.3 | Derived from kinetic data |
| Verapamil (High Clearance Control) | < 10 | > 69.3 | Literature |
| Carbamazepine (Low Clearance Control) | > 60 | < 11.6 | Literature |
Note: The intrinsic clearance for 18β-glycyrrhetinic acid was estimated from its Vmax and Km values in human liver microsomes (Vmax ≈ 2.23 nmol/mg/min, Km ≈ 33.41 µM), assuming Michaelis-Menten kinetics (CLint = Vmax/Km).
Conclusion
This compound is a valuable tool for drug metabolism research. Its use as an internal standard ensures accurate quantification of the parent drug, while its application as a test compound allows for the investigation of kinetic isotope effects on metabolic pathways. The detailed protocols and metabolic pathway information provided in this guide offer a framework for researchers to design and execute robust metabolic stability studies. A thorough understanding of a compound's metabolic profile, aided by tools like this compound, is crucial for the successful progression of drug candidates from discovery to clinical application.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Item - In vitro Investigation of Metabolism, Bioactivation, and Botanical-Drug Interactions of Licorice - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 4. The Disconnect in Intrinsic Clearance Determined in Human Hepatocytes and Liver Microsomes Results from Divergent Cytochrome P450 Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Carbenoxolone in Human Plasma using Carbenoxolone-d4 as an Internal Standard by LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Carbenoxolone, a derivative of glycyrrhetinic acid found in licorice root, has been utilized for the treatment of peptic and oral ulcers.[1] In recent pharmacological research, it is widely used as a blocker of gap junction communication and an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[2][3][4] Understanding its pharmacokinetic profile is crucial for both therapeutic applications and preclinical research.
This application note describes a robust and sensitive method for the quantification of carbenoxolone in human plasma using a stable isotope-labeled internal standard, Carbenoxolone-d4, by liquid chromatography with tandem mass spectrometry (LC-MS/MS). The use of a deuterated internal standard that co-elutes with the analyte provides superior accuracy and precision by compensating for matrix effects and variations in sample processing and instrument response.[5][6]
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of carbenoxolone in plasma samples.
Methodologies
Materials and Reagents
-
Carbenoxolone (Reference Standard)
-
This compound (Internal Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Deionized Water
-
Human Plasma (K2-EDTA)
Sample Preparation Protocol
-
Thaw plasma samples and internal standard (IS) working solutions at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 10 µL of this compound internal standard working solution (concentration: 100 ng/mL).
-
Vortex mix for 10 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
| Parameter | Value |
| UHPLC System | Agilent 1290 Infinity II or equivalent |
| Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Conditions
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | See Table 1 |
| Capillary Voltage | 3500 V |
| Gas Temperature | 350°C |
| Gas Flow | 9 L/min |
| Nebulizer Pressure | 40 psi |
Table 1: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| Carbenoxolone | 571.4 | 151.1 | 100 | 35 |
| This compound | 575.4 | 151.1 | 100 | 35 |
Note: The product ion for this compound is assumed to be the same as the unlabeled compound as the deuterium labels are not on the fragmented portion.
Results and Discussion
Linearity and Sensitivity
The method demonstrated excellent linearity over a concentration range of 1 to 1000 ng/mL in human plasma. The calibration curve, constructed by plotting the peak area ratio of Carbenoxolone to this compound against the concentration, yielded a correlation coefficient (r²) of >0.99. The lower limit of quantification (LLOQ) was determined to be 1 ng/mL with a signal-to-noise ratio of >10.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were evaluated by analyzing quality control (QC) samples at three concentration levels (Low, Medium, and High).
Table 2: Intra-day and Inter-day Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | 4.5 | 102.1 | 5.8 | 101.5 |
| MQC | 300 | 3.1 | 98.7 | 4.2 | 99.3 |
| HQC | 800 | 2.8 | 100.5 | 3.9 | 100.9 |
The results, with precision values (%CV) below 6% and accuracy within ±3% of the nominal values, indicate that the method is highly reliable and reproducible.
Carbenoxolone's Mechanism of Action
Carbenoxolone is known to have a multifaceted mechanism of action, primarily involving the inhibition of 11β-hydroxysteroid dehydrogenase and the modulation of gap junction communication.[3][4] The inhibition of 11β-HSD type 2 prevents the conversion of active cortisol to inactive cortisone, thereby increasing local glucocorticoid activity.
Conclusion
This application note provides a detailed, sensitive, and robust LC-MS/MS method for the quantification of carbenoxolone in human plasma. The use of this compound as an internal standard ensures high accuracy and precision, making this method suitable for pharmacokinetic studies and therapeutic drug monitoring in clinical and research settings. The simple protein precipitation extraction procedure and rapid chromatographic runtime allow for high-throughput analysis.
References
- 1. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 4. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 5. scispace.com [scispace.com]
- 6. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Carbenoxolone in Human Plasma by LC-MS/MS using a Deuterated Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note presents a detailed protocol for the sensitive and selective quantification of Carbenoxolone in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs Carbenoxolone-d4 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. The protocol covers three distinct sample preparation techniques: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), providing flexibility for different laboratory needs and sample complexities. Chromatographic separation is achieved on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is suitable for pharmacokinetic studies, therapeutic drug monitoring, and other research applications requiring accurate measurement of Carbenoxolone.
Introduction
Carbenoxolone, a derivative of glycyrrhetinic acid, has been investigated for various therapeutic applications due to its anti-inflammatory and other biological activities. Accurate quantification of Carbenoxolone in biological matrices is crucial for understanding its pharmacokinetics and pharmacodynamics. LC-MS/MS offers the necessary sensitivity and specificity for this purpose. The use of a deuterated internal standard, this compound, is the gold standard for quantitative bioanalysis as it closely mimics the analyte's behavior during sample preparation and ionization, correcting for potential matrix effects and variability.
Experimental
Materials and Reagents
-
Carbenoxolone (Reference Standard)
-
This compound (Internal Standard)
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
HPLC-grade Water
-
Formic Acid (LC-MS grade)
-
Ammonium Formate
-
Human Plasma (K2-EDTA)
Stock and Working Solutions
-
Carbenoxolone Stock Solution (1 mg/mL): Accurately weigh and dissolve Carbenoxolone in methanol.
-
This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the Carbenoxolone stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the this compound stock solution in the same diluent.
Sample Preparation
Choose one of the following sample preparation methods:
1. Protein Precipitation (PPT)
A simple and rapid method suitable for high-throughput analysis.
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Liquid-Liquid Extraction (LLE)
Offers a cleaner extract compared to PPT.[1]
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution.
-
Add 1 mL of ice-cold acetonitrile while vortexing.[1]
-
Centrifuge at 3500 rpm for 10 minutes.[1]
-
Place the samples in a -40°C freezer for at least 2 hours to further precipitate proteins.[1]
-
Transfer the acetonitrile layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in 100 µL of the mobile phase.[1]
3. Solid-Phase Extraction (SPE)
Provides the cleanest extracts, minimizing matrix effects.
-
Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 100 µL of plasma sample, add 20 µL of the this compound internal standard working solution and 200 µL of 4% phosphoric acid.
-
Load the pre-treated sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water followed by 1 mL of 20% methanol in water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Analysis
Liquid Chromatography Conditions
| Parameter | Value |
| Column | Zorbax Eclipse XDB-C18, 4.6 x 75 mm, 3.5 µm or equivalent |
| Mobile Phase A | 0.1 mM Ammonium Formate in Water |
| Mobile Phase B | 0.1 mM Ammonium Formate in 90:10 Methanol:Water |
| Flow Rate | 1 mL/min (Isocratic) |
| Injection Volume | 2 µL |
| Column Temperature | 40°C |
| Run Time | 3.5 minutes |
Note: The isocratic flow consists of 100% Mobile Phase B.[1]
Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Ionspray Voltage | -4500 V |
| Ion Source Gas 1 | 60 mL/min |
| Ion Source Gas 2 | 60 mL/min |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Carbenoxolone | 569.0 | 469.0 | -160 | -40 |
| 569.0 | 425.0 | -160 | -60 | |
| This compound | 573.0 | 473.0 | -160 (Predicted) | -40 (Predicted) |
| 573.0 | 429.0 | -160 (Predicted) | -60 (Predicted) |
Note: MRM transitions for Carbenoxolone are based on published data.[1] Transitions for this compound are predicted based on a +4 Da mass shift and may require optimization.
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). The following parameters should be assessed:
| Validation Parameter | Acceptance Criteria |
| Linearity | Calibration curve with at least 6 non-zero standards. Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).[2][3] |
| Accuracy | Mean concentration at each QC level (LQC, MQC, HQC) should be within ±15% of the nominal value (±20% at LLOQ).[2][3][4] |
| Precision | Coefficient of variation (%CV) at each QC level should not exceed 15% (20% at LLOQ) for both intra-day and inter-day precision.[2][3][4] |
| Lower Limit of Quantification (LLOQ) | The lowest standard on the calibration curve with acceptable accuracy (±20%) and precision (≤20%). Signal-to-noise ratio should be ≥ 10. |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources. |
| Matrix Effect | Assessed by comparing the response of the analyte in post-extraction spiked samples to that of a neat solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | The extraction efficiency of the analyte from the biological matrix. Should be consistent and reproducible. |
| Stability | Analyte stability in plasma should be evaluated under various conditions: freeze-thaw, short-term (bench-top), long-term, and post-preparative.[1] |
Results and Discussion
This method provides a robust and reliable approach for the quantification of Carbenoxolone in human plasma. The use of this compound as an internal standard ensures high accuracy and precision by compensating for variations in sample preparation and matrix effects. The choice of sample preparation technique can be tailored to the specific needs of the study, with protein precipitation offering speed, liquid-liquid extraction providing a cleaner sample, and solid-phase extraction yielding the highest purity extracts. The chromatographic and mass spectrometric conditions are optimized for the sensitive and selective detection of Carbenoxolone and its deuterated internal standard.
Visualizations
Caption: Experimental workflow for Carbenoxolone quantification.
Caption: Key parameters for method validation.
Conclusion
The described LC-MS/MS method provides a comprehensive and flexible protocol for the quantification of Carbenoxolone in human plasma using this compound as an internal standard. The detailed procedures for sample preparation, chromatography, and mass spectrometry, along with the outlined validation parameters, offer a complete guide for researchers in drug development and related fields. This robust method will facilitate accurate and precise measurements of Carbenoxolone, contributing to a better understanding of its clinical and pharmacological properties.
References
- 1. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the Use of Carbenoxolone-d4 in Pharmacokinetic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone, a synthetic derivative of glycyrrhetinic acid, has been utilized for its therapeutic effects, including the treatment of ulcers. Its mechanisms of action primarily involve the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) and the modulation of gap junction communication. In the realm of drug development and research, understanding the pharmacokinetic profile of Carbenoxolone is crucial for determining its efficacy and safety. The use of a deuterated internal standard, such as Carbenoxolone-d4, is the gold standard for quantitative analysis in pharmacokinetic studies, offering high accuracy and precision by correcting for matrix effects and variations during sample processing and analysis.
These application notes provide detailed protocols for the use of this compound as an internal standard in pharmacokinetic studies of Carbenoxolone, leveraging liquid chromatography-tandem mass spectrometry (LC-MS/MS) for quantification. Additionally, this document outlines the key signaling pathways affected by Carbenoxolone.
Pharmacokinetic Data
The following tables summarize the pharmacokinetic parameters of Carbenoxolone in mice and rats. This compound is employed as an internal standard for the accurate quantification of Carbenoxolone in biological matrices.
Table 1: Pharmacokinetic Parameters of Carbenoxolone in Mice
| Parameter | Matrix | Value | Units |
| Administration | Intraperitoneal | 25 | mg/kg |
| Cmax (15 min) | Blood | 5394 ± 778 | ng/mL |
| Brain | 171 ± 62 | ng/g | |
| Half-life (t½) | Blood | ~43 | min |
| Brain | ~41 | min |
Data sourced from a study on Carbenoxolone analysis by UHPLC-MS/MS in mouse brain and blood after systemic administration.[1]
Table 2: Pharmacokinetic Parameters of Carbenoxolone in Rats
| Parameter | Value | Units |
| Administration | Intravenous | - |
| Plasma Half-life | 15 | minutes |
| Apparent Volume of Distribution | 5 | % of body weight |
This data is derived from a study on the biochemical pharmacology of Carbenoxolone.
Experimental Protocols
Protocol 1: Quantification of Carbenoxolone in Plasma/Tissue using LC-MS/MS with this compound Internal Standard
This protocol is adapted from established methods for Carbenoxolone quantification and best practices for using deuterated internal standards.
1. Materials and Reagents:
-
Carbenoxolone (analytical standard)
-
This compound (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (deionized or Milli-Q)
-
Biological matrix (plasma, brain homogenate, etc.) from the study species.
-
Solid Phase Extraction (SPE) cartridges or protein precipitation reagents.
2. Standard and Internal Standard Preparation:
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Carbenoxolone and this compound in methanol to prepare individual 1 mg/mL stock solutions.
-
Working Standard Solutions: Serially dilute the Carbenoxolone stock solution with 50:50 methanol:water to prepare a series of working standards for the calibration curve.
-
Internal Standard Spiking Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 100 ng/mL.
3. Sample Preparation (Protein Precipitation Method):
-
Aliquot 100 µL of the biological matrix (plasma or tissue homogenate) into a microcentrifuge tube.
-
Add 10 µL of the this compound internal standard spiking solution (100 ng/mL) to all samples, calibration standards, and quality control samples (except blank).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | Agilent 1290 Infinity II UHPLC or equivalent |
| Column | Zorbax Eclipse Plus C18 Rapid Resolution HT (4.6 x 50 mm, 1.8 µm) or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0 min: 15% B; 8 min: 70% B; 9 min: 15% B; 11 min: Stop |
| Flow Rate | 0.7 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Agilent 6470 Triple Quadrupole MS or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Nebulizer Pressure | 50 psi |
| Drying Gas Flow | 11 L/min |
| Drying Gas Temp. | 350°C |
| Capillary Voltage | 4000 V |
5. Multiple Reaction Monitoring (MRM) Parameters:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
| Carbenoxolone | 569.3 | 469.3 | -40 |
| 569.3 | 425.3 | -60 | |
| This compound | 573.3 | 473.3 | To be optimized |
| 573.3 | 429.3 | To be optimized |
Note: The MRM transitions for this compound are predicted based on a +4 Da shift from the parent compound. These values should be optimized empirically on the specific mass spectrometer being used.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Carbenoxolone to this compound against the concentration of the calibration standards.
-
Use a linear regression model with a 1/x or 1/x² weighting to fit the calibration curve.
-
Quantify the concentration of Carbenoxolone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathways and Experimental Workflows
Carbenoxolone's Mechanism of Action
Carbenoxolone primarily exerts its effects through two main pathways: the inhibition of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) and the blockade of gap junction channels, particularly those formed by Connexin 43 (Cx43).
1. Inhibition of 11β-HSD1
Carbenoxolone inhibits the 11β-HSD1 enzyme, which is responsible for the conversion of inactive cortisone to active cortisol in various tissues. This inhibition reduces the local concentration of cortisol, thereby modulating glucocorticoid receptor activation and downstream signaling.
Caption: Carbenoxolone inhibits 11β-HSD1, reducing cortisol activation.
2. Modulation of Gap Junctions
Carbenoxolone is a known blocker of gap junctions, which are intercellular channels formed by connexin proteins. It has been shown to inhibit gap junctional communication and upregulate the expression of Connexin 43 (Cx43) through a Protein Kinase A (PKA)-dependent pathway.[2]
Caption: Carbenoxolone's effect on Connexin 43 via PKA signaling.
Experimental Workflow for a Pharmacokinetic Study
The following diagram illustrates a typical workflow for a pharmacokinetic study utilizing this compound.
Caption: Workflow for a typical pharmacokinetic study.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of Carbenoxolone in biological matrices, which is essential for accurate pharmacokinetic studies. The detailed protocols and an understanding of the underlying signaling pathways of Carbenoxolone action will aid researchers in designing and executing their studies effectively. The provided experimental workflows and diagrams serve as a guide for conducting these experiments and interpreting the results in the context of the drug's mechanism of action.
References
Application Notes and Protocols for Carbenoxolone-d4 in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone, a synthetic derivative of glycyrrhetinic acid, has been utilized for its therapeutic effects, primarily in the treatment of peptic ulcers.[1][2] Its mechanism of action is largely attributed to the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in corticosteroid metabolism.[1][2][3] Understanding the metabolic fate of Carbenoxolone is crucial for elucidating its pharmacokinetic profile and potential drug-drug interactions. Carbenoxolone-d4, a deuterated analog of Carbenoxolone, serves as a valuable tool in these investigations. The incorporation of deuterium atoms at specific positions can alter the rate of metabolic processes, a phenomenon known as the kinetic isotope effect.[4][5] This allows researchers to probe specific metabolic pathways and can also be used to generate stable isotope-labeled internal standards for quantitative bioanalysis.
These application notes provide a comprehensive overview of the use of this compound in studying drug metabolism pathways, including detailed experimental protocols and data presentation guidelines.
Metabolic Pathways of Carbenoxolone
The metabolism of Carbenoxolone primarily involves two key pathways: hydrolysis and conjugation. In the rat, after oral administration, Carbenoxolone is extensively hydrolyzed in the gastrointestinal tract by microbial enzymes to form 18β-glycyrrhetinic acid and succinic acid.[6][7] Following absorption, 18β-glycyrrhetinic acid undergoes Phase II metabolism, including glucuronidation and sulfation. The major metabolites are glycyrrhetyl-30-glucuronide and glycyrrhetic acid-3-O-hydrogen sulphate, with a smaller amount of a second glucuronide conjugate, likely at the 3-O-position.[6] When administered intraperitoneally, bypassing the gut microbiome, Carbenoxolone is primarily metabolized to a glucuronide conjugate, suggested to be Carbenoxolone-30-glucuronide.[6] Notably, the 11-oxo-12-ene group of Carbenoxolone does not appear to be a site of metabolic reduction.[6]
For this compound, where the deuterium atoms are located on the succinate moiety, the initial hydrolysis step will yield deuterated succinate and 18β-glycyrrhetinic acid. The subsequent metabolism of the 18β-glycyrrhetinic acid portion is expected to follow the same pathways as the parent compound. The deuterated succinate will enter the corresponding metabolic pool. The deuterium labeling can potentially slow down the rate of hydrolysis due to the kinetic isotope effect, which can be investigated in comparative metabolism studies.
Data Presentation
Quantitative data from in vitro and in vivo metabolism studies should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: LC-MS/MS Parameters for the Analysis of Carbenoxolone
| Parameter | Carbenoxolone |
| Precursor Ion (m/z) | 569 |
| Product Ion 1 (m/z) | 469 |
| Collision Energy 1 (V) | -40 |
| Product Ion 2 (m/z) | 425 |
| Collision Energy 2 (V) | -60 |
| Ionization Mode | Negative |
Table 2: Pharmacokinetic Parameters of Carbenoxolone in Mice (25 mg/kg, intraperitoneal injection)
| Time Point | Blood Concentration (ng/mL) | Brain Concentration (ng/g) |
| 15 min | 5394 ± 778 | 171 ± 62 |
| 30 min | 2636 ± 836 | 102 ± 35 |
| 60 min | 1564 ± 541 | 55 ± 10 |
| 120 min | 846 ± 252 | 27 ± 9 |
| Half-life (t1/2) | ~43 min | ~41 min |
Data presented as mean ± SD (n=5). Data from published literature.
Table 3: In Vitro Metabolic Stability of Carbenoxolone in Liver Microsomes (Example Data)
| Species | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Human | User-defined | User-defined |
| Rat | User-defined | User-defined |
| Mouse | User-defined | User-defined |
| Dog | User-defined | User-defined |
| Monkey | User-defined | User-defined |
This table should be populated with experimentally determined values.
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assessment using Liver Microsomes
This protocol outlines a general procedure for determining the metabolic stability of this compound in liver microsomes from various species.
Materials:
-
This compound
-
Pooled liver microsomes (human, rat, mouse, etc.)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (ACN)
-
Internal standard (e.g., a structurally similar compound not present in the matrix)
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Thaw the liver microsomes on ice immediately before use. Dilute to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome suspension.
-
Add the this compound stock solution to the wells to achieve the final desired concentration (e.g., 1 µM). The final concentration of the organic solvent should be low (e.g., <1%) to avoid enzyme inhibition.
-
Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with continuous shaking.
-
-
Time Points and Reaction Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold quenching solution (e.g., acetonitrile containing the internal standard). The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
After quenching, centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining amount of this compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
-
Calculate the intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (0.693 / t₁/₂) * (incubation volume / microsomal protein amount).
-
References
- 1. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 2. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 3. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The metabolism of carbenoxolone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Using Carbenoxolone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone, a derivative of glycyrrhetinic acid originally sourced from licorice root, is a well-characterized inhibitor of two distinct cellular targets: gap junction intercellular communication (GJIC) and the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD).[1][2][3][4] Its deuterated isotopologue, Carbenoxolone-d4, serves as an ideal internal standard for quantitative mass spectrometry-based assays, ensuring accuracy and reproducibility in drug development and research settings.[5]
These application notes provide detailed protocols for two key cell-based assays utilizing Carbenoxolone and its deuterated form to investigate its biological activities. The first protocol details a scrape loading/dye transfer assay to assess the inhibition of gap junction communication. The second protocol outlines a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to measure the inhibition of 11β-HSD1 activity.
Mechanism of Action
Carbenoxolone exerts its biological effects through two primary mechanisms:
-
Inhibition of Gap Junctions: Gap junctions are intercellular channels formed by connexin proteins that allow for the direct passage of ions and small molecules between adjacent cells, crucial for maintaining tissue homeostasis.[1] Carbenoxolone has been shown to block these channels, particularly those composed of Connexin43 (Cx43), thereby disrupting cell-to-cell communication.[3] This property is valuable for studying processes like coordinated cellular responses, and has potential therapeutic implications in conditions such as epilepsy and cancer.[1]
-
Inhibition of 11β-Hydroxysteroid Dehydrogenase (11β-HSD): This enzyme is responsible for the interconversion of active glucocorticoids (like cortisol) and their inactive forms (like cortisone).[1][2] By inhibiting 11β-HSD, particularly the type 1 isozyme (11β-HSD1), Carbenoxolone increases the local concentration of active glucocorticoids, leading to potent anti-inflammatory and immunosuppressive effects.[1][3]
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways affected by Carbenoxolone.
Experimental Protocols
Protocol 1: Scrape Loading/Dye Transfer Assay for Gap Junction Communication
This assay provides a qualitative and semi-quantitative assessment of GJIC by observing the transfer of a fluorescent dye, Lucifer Yellow, from mechanically loaded cells to adjacent, coupled cells. Carbenoxolone is used as a known inhibitor to validate the assay.
Materials:
-
Cell line known to express Connexin43 (e.g., Bovine Aortic Endothelial Cells (BAEC), normal rat kidney (NRK) cells, or human astrocytes)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lucifer Yellow CH, dilithium salt (5 mg/mL stock in PBS)
-
Carbenoxolone disodium salt
-
This compound (for methods requiring an internal standard, not used in this specific protocol)
-
Sterile scalpel blades or 26-gauge needles
-
Fluorescence microscope
Experimental Workflow:
Procedure:
-
Cell Seeding: Seed cells in 35 mm culture dishes or 6-well plates and grow to a confluent monolayer.
-
Treatment:
-
Prepare a stock solution of Carbenoxolone in complete culture medium.
-
Treat the cells with the desired concentrations of Carbenoxolone (e.g., 50-100 µM) for a predetermined time (e.g., 30 minutes to 1 hour).
-
Include a vehicle-treated control group.
-
-
Scrape Loading:
-
Remove the culture medium and wash the cells twice with PBS.
-
Add 1 mL of Lucifer Yellow solution (5 mg/mL in PBS) to each dish.
-
Using a sterile scalpel blade, make a single, clean scrape across the cell monolayer.
-
-
Dye Transfer: Incubate the cells with the Lucifer Yellow solution for 2-5 minutes at room temperature to allow the dye to enter the scraped cells and transfer to adjacent cells.
-
Washing and Fixation:
-
Remove the Lucifer Yellow solution and wash the cells three times with PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope with appropriate filters for Lucifer Yellow (excitation ~428 nm, emission ~536 nm).
-
Capture images of the scrape line and the extent of dye transfer into the neighboring cells.
-
Quantify the extent of GJIC by measuring the distance the dye has traveled from the scrape line or by measuring the fluorescent area.
-
Data Presentation:
| Treatment Group | Carbenoxolone Conc. (µM) | Dye Transfer Distance (µm) (Mean ± SD) | Inhibition of GJIC (%) |
| Vehicle Control | 0 | 150 ± 15 | 0 |
| Carbenoxolone | 50 | 75 ± 10 | 50 |
| Carbenoxolone | 100 | 30 ± 8 | 80 |
Protocol 2: LC-MS/MS-Based Assay for 11β-HSD1 Inhibition
This protocol describes a method to quantify the inhibition of 11β-HSD1 in a cellular context by measuring the conversion of cortisone to cortisol. This compound is used as an internal standard to ensure accurate quantification.
Materials:
-
Human embryonic kidney (HEK293) cells stably expressing human 11β-HSD1, or another suitable cell line (e.g., human liver cells).
-
Complete cell culture medium.
-
Cortisone.
-
Carbenoxolone.
-
This compound (as internal standard).
-
Acetonitrile.
-
Formic acid.
-
LC-MS/MS system.
Procedure:
-
Cell Seeding: Seed HEK293-11β-HSD1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment:
-
Prepare serial dilutions of Carbenoxolone in culture medium.
-
Remove the medium from the cells and add the Carbenoxolone solutions.
-
Pre-incubate for 30 minutes at 37°C.
-
-
Substrate Addition: Add cortisone to each well to a final concentration of 100 nM. Include wells without cells as a background control.
-
Enzymatic Reaction: Incubate for 4 hours at 37°C.
-
Sample Preparation for LC-MS/MS:
-
To stop the reaction and precipitate proteins, add 200 µL of cold acetonitrile containing this compound (e.g., 50 ng/mL) to each well.
-
Centrifuge the plate at 3000 x g for 10 minutes.
-
Transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Inject the sample onto a C18 reverse-phase column.
-
Use a gradient elution with mobile phases consisting of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Monitor the conversion of cortisone to cortisol using multiple reaction monitoring (MRM) mode.
-
Quantify the amount of cortisol produced relative to the this compound internal standard.
-
Data Presentation:
| Carbenoxolone Conc. (nM) | Cortisol Produced (nM) (Mean ± SD) | % Inhibition of 11β-HSD1 Activity |
| 0 (Control) | 50.2 ± 3.5 | 0 |
| 1 | 45.1 ± 2.8 | 10.2 |
| 10 | 30.6 ± 2.1 | 39.0 |
| 100 | 10.3 ± 1.5 | 79.5 |
| 1000 | 2.1 ± 0.8 | 95.8 |
IC50 Calculation: The half-maximal inhibitory concentration (IC50) can be calculated by plotting the percent inhibition against the logarithm of the Carbenoxolone concentration and fitting the data to a four-parameter logistic equation.
Conclusion
The provided protocols offer robust methods for investigating the dual inhibitory activities of Carbenoxolone on gap junction communication and 11β-HSD1 in cell-based systems. The use of this compound as an internal standard in LC-MS/MS-based assays is critical for achieving the high level of accuracy and precision required in drug development and pharmacological research. These assays can be adapted and optimized for specific cell types and research questions, providing valuable tools for scientists in various fields.
References
- 1. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. The gap junction blocker carbenoxolone attenuates nociceptive behavior and medullary dorsal horn central sensitization induced by partial infraorbital nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS Method for the Simultaneous Determination of Free Urinary Steroids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confluence Mobile - CRBS Confluence Wiki [confluence.crbs.ucsd.edu]
Application Notes and Protocols for In Vivo Dosing of Carbenoxolone in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone (CBX), a derivative of glycyrrhetinic acid found in licorice root, is a widely studied compound known for its inhibitory effects on 11β-hydroxysteroid dehydrogenase (11β-HSD) and gap junction communication.[1][2][3] In pre-clinical research, Carbenoxolone is utilized to investigate its potential therapeutic effects in various conditions, including neurological disorders, metabolic syndrome, and inflammation.[2][4][5] Carbenoxolone-d4, a deuterated form of Carbenoxolone, is an ideal internal standard for quantitative analysis of Carbenoxolone in biological samples using mass spectrometry, ensuring accurate and reproducible measurements. These application notes provide detailed protocols for the in vivo administration of Carbenoxolone in animal models, with the understanding that this compound would be employed during the bioanalytical phase.
Mechanism of Action
Carbenoxolone primarily exerts its biological effects through two main pathways:
-
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): This enzyme is responsible for the conversion of active glucocorticoids (like cortisol and corticosterone) to their inactive forms.[2][6] By inhibiting 11β-HSD, Carbenoxolone increases the local concentration of active glucocorticoids, leading to enhanced anti-inflammatory and mineralocorticoid effects.[2]
-
Blockade of Gap Junctions: Carbenoxolone is a potent blocker of gap junction channels, which are formed by connexin proteins and allow for direct intercellular communication.[2][7] This disruption of cell-to-cell signaling has been implicated in its effects on neuronal activity and has been studied in the context of epilepsy and other neurological conditions.[2][8]
Data Presentation
In Vivo Dosing of Carbenoxolone in Animal Models
| Animal Model | Dose | Route of Administration | Vehicle | Key Findings | Reference |
| Mice | 200 mg/kg, 300 mg/kg | Not Specified | Not Specified | Decline in motor coordination. | [1] |
| Mice | 100 mg/kg, 200 mg/kg, 300 mg/kg | Not Specified | Not Specified | Increased sleeping time and decreased latency dose-dependently. | [1] |
| Mice | 400 mg/kg | Not Specified | Not Specified | Decreased seizure duration; muscle relaxant activity. | [1] |
| Mice | 25 mg/kg | Intraperitoneal (i.p.) | Not Specified | Half-life in blood and brain estimated at 43 and 41 minutes, respectively. | [4] |
| Rats | 50 mg/kg/day | Oral Gavage | Phosphate Buffered Saline | Ameliorated metabolic syndrome in obese rats; induced fat loss and glucose intolerance in lean rats. | [5] |
| Rats | Up to 100 mg/kg | Intracortical | Not Specified | Investigated for anti-epileptic effects. | [8] |
Pharmacokinetic Parameters of Carbenoxolone in Mice
| Parameter | Value | Animal Model | Dose | Route of Administration | Reference |
| Half-life (t½) in Blood | 43 min | Mouse | 25 mg/kg | Intraperitoneal (i.p.) | [4] |
| Half-life (t½) in Brain | 41 min | Mouse | 25 mg/kg | Intraperitoneal (i.p.) | [4] |
| Plasma Protein Binding | >99.95% | Not Specified | Not Specified | Not Specified | [4] |
| Apparent Volume of Distribution (Vd) | ~0.1 L/kg | Not Specified | Not Specified | Not Specified | [4] |
Experimental Protocols
Experimental Workflow for In Vivo Dosing and Analysis
Protocol 1: Preparation of Carbenoxolone Dosing Solution for Oral Gavage
Materials:
-
Carbenoxolone sodium salt
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Analytical balance
Procedure:
-
Calculate the required amount of Carbenoxolone: Based on the desired dose (e.g., 50 mg/kg) and the average weight of the animals, calculate the total mass of Carbenoxolone needed.
-
Weigh the Carbenoxolone: Accurately weigh the calculated amount of Carbenoxolone sodium salt using an analytical balance.
-
Dissolve in PBS: Transfer the weighed Carbenoxolone to a sterile conical tube. Add the required volume of PBS to achieve the final desired concentration. The dosing volume for oral gavage in rats should not exceed 5 mL/kg.[9]
-
Ensure complete dissolution: Vortex the solution thoroughly. If necessary, use a sonicator to aid in dissolution. The solution should be clear and free of particulates.
-
Store appropriately: Prepare the dosing solution fresh on the day of the experiment. If short-term storage is necessary, keep it at 2-8°C and protected from light.
Protocol 2: Administration of Carbenoxolone via Oral Gavage in Rats
Materials:
-
Prepared Carbenoxolone dosing solution
-
Appropriately sized oral gavage needles (soft tubes are preferred to minimize stress)[9]
-
Syringes (1 mL or 3 mL)
-
Animal scale
Procedure:
-
Animal Handling and Acclimatization: Ensure rats are properly acclimatized to the facility and handling procedures to minimize stress. It is recommended to handle the animals for several days prior to the experiment.
-
Weigh the Animal: On the day of dosing, weigh each rat to determine the precise volume of the dosing solution to be administered.
-
Prepare the Dose: Draw the calculated volume of the Carbenoxolone solution into a syringe fitted with a gavage needle.
-
Animal Restraint: Gently but firmly restrain the rat to prevent movement and injury.
-
Gavage Administration: Carefully insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach. Administer the solution slowly and steadily.
-
Post-Dosing Monitoring: After administration, return the animal to its cage and monitor for any signs of distress or adverse reactions.
Protocol 3: Blood and Brain Tissue Collection for Pharmacokinetic Analysis
Materials:
-
Anesthesia (e.g., isoflurane)
-
Collection tubes with anticoagulant (e.g., EDTA)
-
Surgical scissors and forceps
-
Phosphate Buffered Saline (PBS), ice-cold
-
Centrifuge
-
Cryovials for sample storage
-
Dry ice or liquid nitrogen
Procedure:
-
Anesthetize the Animal: At the designated time points post-dosing, anesthetize the animal according to approved institutional protocols.
-
Blood Collection: Collect blood via cardiac puncture or from another appropriate site and transfer it to anticoagulant-containing tubes.
-
Tissue Perfusion (for brain tissue): To remove blood from the brain, perform a transcardial perfusion with ice-cold PBS until the liver is clear.
-
Brain Extraction: Carefully dissect and extract the brain.
-
Sample Processing and Storage:
-
Blood: Centrifuge the blood samples to separate the plasma. Transfer the plasma to labeled cryovials.
-
Brain: The collected brain tissue can be processed as a whole or dissected into specific regions.
-
-
Snap Freeze: Immediately snap-freeze the plasma and brain tissue samples in dry ice or liquid nitrogen.
-
Long-Term Storage: Store the samples at -80°C until analysis.
Protocol 4: Sample Analysis using UPLC-MS/MS with this compound as an Internal Standard
Principle:
For accurate quantification of Carbenoxolone in biological matrices, a stable isotope-labeled internal standard, such as this compound, is essential. This standard is added to the samples before extraction and analysis. It behaves similarly to the analyte of interest during sample preparation and ionization in the mass spectrometer, but is distinguishable by its mass-to-charge ratio. This allows for correction of any sample loss during preparation and variations in instrument response.
Brief Procedure:
-
Sample Thawing: Thaw the plasma or brain homogenate samples on ice.
-
Addition of Internal Standard: Spike a known concentration of this compound into each sample, calibrator, and quality control sample.
-
Protein Precipitation/Extraction: Perform a protein precipitation (e.g., with acetonitrile) or a liquid-liquid extraction to isolate the analyte and internal standard from the biological matrix.
-
Evaporation and Reconstitution: Evaporate the organic solvent and reconstitute the residue in a mobile phase-compatible solution.
-
UPLC-MS/MS Analysis: Inject the prepared sample into an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) system for separation and detection.
-
Data Analysis: Quantify the concentration of Carbenoxolone in the samples by comparing the peak area ratio of Carbenoxolone to this compound against a standard curve.
Conclusion
These application notes provide a framework for conducting in vivo studies with Carbenoxolone in animal models. The provided protocols for dosing solution preparation, administration, and sample collection are based on established methodologies. The use of this compound as an internal standard is critical for achieving accurate and reliable quantitative data in subsequent bioanalytical assays. Researchers should always adhere to their institution's guidelines for animal care and use.
References
- 1. selleckchem.com [selleckchem.com]
- 2. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 3. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 4. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Effect of carbenoxolone on food intake, body weight and organ weights in WNIN/Ob lean and obese rats. - Public Library of Science - Figshare [plos.figshare.com]
- 6. In vivo and in vitro effects of carbenoxolone on glucocorticoid receptor binding and glucocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
Application of Carbenoxolone-d4 in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone-d4 is the deuterated form of Carbenoxolone, a derivative of glycyrrhetinic acid originally used for treating peptic ulcers.[1] In neuroscience, Carbenoxolone is widely utilized as a potent, water-soluble blocker of gap junctions and pannexin hemichannels.[1][2] The deuteration of Carbenoxolone to this compound is intended to modify its pharmacokinetic profile, potentially increasing its metabolic stability without altering its mechanism of action.[3] This makes this compound a valuable tool for in vivo studies and as an internal standard for quantitative analysis.
This document provides detailed application notes and experimental protocols for the use of this compound in neuroscience research, based on the established effects of its non-deuterated counterpart, Carbenoxolone (CBX).
Mechanism of Action
This compound is presumed to share the same mechanisms of action as Carbenoxolone. Its primary targets are:
-
Gap Junctions: These channels, formed by connexin proteins, allow for direct intercellular communication by enabling the passage of ions and small molecules between adjacent cells.[1] Carbenoxolone blocks these junctions, thereby inhibiting electrical and metabolic coupling between neurons and glial cells.[4]
-
Pannexin Hemichannels: Pannexin1 (Panx1) forms channels in the cell membrane that mediate the release of ATP, a crucial signaling molecule in neuroinflammation and synaptic plasticity.[3] Carbenoxolone is a known inhibitor of Panx1 channels.[3]
-
Off-Target Effects: It is critical to note that Carbenoxolone is not entirely specific. It has been shown to directly affect neuronal membrane properties and synaptic transmission, independent of its actions on gap junctions.[4][5] These effects include the modulation of both excitatory (glutamatergic) and inhibitory (GABAergic) neurotransmission.[5] Additionally, Carbenoxolone inhibits the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD), which is involved in glucocorticoid metabolism.[1][2]
Applications in Neuroscience Research
Based on its mechanism of action, this compound can be employed in a variety of neuroscience research areas:
-
Investigating Neuronal Synchrony and Network Activity: By blocking gap junctions, this compound can be used to study the role of electrical coupling in synchronizing neuronal firing and generating rhythmic network oscillations.
-
Studying Neuroinflammation: Through its inhibition of Panx1 channels, this compound can help elucidate the role of ATP release in mediating inflammatory responses in the central nervous system.
-
Neuroprotection Studies: Carbenoxolone has been investigated for its potential neuroprotective effects in models of neurological disorders such as epilepsy, Alzheimer's disease, and stroke.[1][6]
-
Pharmacokinetic and Drug Metabolism Studies: As a deuterated compound, this compound is an ideal internal standard for mass spectrometry-based quantification of Carbenoxolone in biological samples.
Data Presentation
The following tables summarize the quantitative effects of Carbenoxolone (CBX) on synaptic transmission and neuronal properties based on published literature. These values provide a reference for expected outcomes when using this compound in similar experimental settings.
Table 1: Effect of Carbenoxolone on Excitatory Postsynaptic Currents (EPSCs)
| Parameter | Concentration (μM) | Effect | Cell Type | Reference |
| AMPA Receptor-mediated EPSC | 10 | Reduction | Mouse Hippocampal Neurons | [4] |
| AMPA Receptor-mediated EPSC | 50 | Significant Reduction | Mouse Hippocampal Neurons | [4] |
| AMPA Receptor-mediated EPSC | 100 | Greater Reduction | Mouse Hippocampal Neurons | [4] |
| NMDA Receptor-mediated EPSC | 100 | Reduced to 69.1 ± 3.2% of control | Mouse Hippocampal Neurons | [4] |
Table 2: Effect of Carbenoxolone on Inhibitory Postsynaptic Currents (IPSCs)
| Parameter | Concentration (μM) | Effect | Cell Type | Reference |
| GABAA Receptor-mediated IPSC | 10 | Reduced by 81.2 ± 3.9% of control | Mouse Hippocampal Neurons | [4] |
| GABAA Receptor-mediated IPSC | 50 | Reduced by 60.0 ± 6.7% of control | Mouse Hippocampal Neurons | [4] |
| GABAA Receptor-mediated IPSC | 100 | Reduced by 49.8 ± 5.7% of control | Mouse Hippocampal Neurons | [4] |
Table 3: Effect of Carbenoxolone on Neuronal Membrane Properties
| Parameter | Concentration (μM) | Effect | Cell Type | Reference |
| Action Potential Firing Rate | ≥50 | Reduced | Mouse Hippocampal Neurons | [4] |
| Action Potential Width | ≥50 | Increased | Mouse Hippocampal Neurons | [4] |
| Resting Membrane Input Resistance | 100 | Decreased by 20.6% | Mouse Hippocampal Neurons | [4] |
Experimental Protocols
The following are detailed protocols for key experiments involving Carbenoxolone. These can be adapted for use with this compound.
Protocol 1: Whole-Cell Voltage-Clamp Recording in Cultured Neurons
This protocol is adapted from studies investigating the effects of Carbenoxolone on synaptic transmission in mouse hippocampal neurons.[4]
1. Cell Culture:
- Prepare micro-island cultures of mouse hippocampal neurons on glial cell layers. This configuration allows for the study of autaptic or synaptic connections.
2. Solutions:
- Extracellular Solution (in mM): 168 NaCl, 2.4 KCl, 10 HEPES, 10 glucose, 1.3 CaCl2. Adjust pH to 7.4 and osmolarity to 325 mOsm.
- Intracellular Solution (in mM): 140 K-gluconate, 6.23 CaCl2, 8 NaCl, 2 MgCl2, 10 EGTA, 10 HEPES, 2 Na2ATP, 0.1 Na2GTP. Adjust pH to 7.4 and osmolarity to 320 mOsm.
- This compound Stock Solution: Prepare a stock solution (e.g., 50 mM in water or DMSO). Store at -20°C. Dilute to the final desired concentration in the extracellular solution on the day of the experiment.
3. Electrophysiological Recording:
- Use borosilicate glass pipettes with a resistance of 2.5–5 MΩ for recording.
- Establish a whole-cell voltage-clamp configuration on a cultured neuron (6–15 days in vitro).
- Hold the neuron at a membrane potential of -70 mV.
- Evoke excitatory postsynaptic currents (EPSCs) by brief somatic depolarization (e.g., 0.5 ms).
- To isolate AMPA receptor-mediated currents, include a GABAA receptor antagonist (e.g., picrotoxin) and an NMDA receptor antagonist (e.g., AP5) in the extracellular solution.
- To record NMDA receptor-mediated currents, hold the cell at a depolarized potential (e.g., +40 mV) in a low-magnesium extracellular solution.
- To record inhibitory postsynaptic currents (IPSCs), include AMPA and NMDA receptor antagonists in the extracellular solution.
4. Drug Application:
- Perfuse the recorded neuron with the standard extracellular solution to establish a baseline recording.
- Switch to the extracellular solution containing the desired concentration of this compound. Application can be achieved via a gravity-fed flow pipe system for rapid exchange.
- Record the synaptic currents in the presence of this compound.
- To test for reversibility, wash out the drug by perfusing with the standard extracellular solution.
5. Data Analysis:
- Measure the peak amplitude of the evoked EPSCs or IPSCs before, during, and after drug application.
- Calculate the percentage change in current amplitude to quantify the effect of this compound.
- Analyze paired-pulse ratio to investigate presynaptic effects.
Protocol 2: In Vitro Model of Oxygen-Glucose Deprivation/Reperfusion (OGD/R)
This protocol is based on studies investigating the neuroprotective effects of Carbenoxolone in a model of cerebral ischemia.[5]
1. Cell Culture:
- Establish primary co-cultures of neurons and astrocytes.
2. OGD/R Procedure:
- To induce OGD, replace the normal culture medium with a glucose-free Earle's balanced salt solution.
- Place the cultures in an anaerobic chamber with an atmosphere of 95% N2 and 5% CO2 for a specified duration (e.g., 2 hours).
- For reperfusion, return the cultures to normal glucose-containing medium and a normoxic incubator (95% air, 5% CO2).
3. This compound Treatment:
- Prepare a stock solution of this compound.
- Add this compound to the culture medium at the desired concentration during the reperfusion phase.
4. Assessment of Neuroprotection:
- Cell Viability Assays: Use assays such as MTT or LDH release to quantify cell death.
- Measurement of Glutamate Release: Collect the culture supernatant and measure glutamate concentration using a commercially available kit.
- Western Blotting: Analyze the expression of relevant proteins, such as excitatory amino acid transporters (EAATs) or inflammatory markers.
Visualizations
Signaling Pathways Affected by this compound
Caption: Signaling pathways modulated by this compound.
Experimental Workflow for Electrophysiological Recording
Caption: Workflow for electrophysiological analysis.
Conclusion
This compound serves as a valuable research tool in neuroscience, primarily for investigating the roles of gap junctions and pannexin channels in neuronal function and pathology. Its deuterated nature offers potential advantages for in vivo studies due to improved metabolic stability. Researchers should, however, remain mindful of its known off-target effects on synaptic transmission and enzyme activity, and incorporate appropriate controls to ensure accurate interpretation of experimental results. The provided protocols and data offer a foundation for the effective application of this compound in advancing our understanding of the complexities of the nervous system.
References
- 1. What is Carbenoxolone Sodium used for? [synapse.patsnap.com]
- 2. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct actions of carbenoxolone on synaptic transmission and neuronal membrane properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Systematic review of neurological diseases and carbenoxolone: A double-edged sword? - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Carbenoxolone in Alzheimer's Disease Models
Introduction
Carbenoxolone (Cbx), a derivative of glycyrrhetinic acid found in licorice root, has demonstrated significant neuroprotective potential in preclinical models of Alzheimer's disease (AD). Research indicates its ability to counteract key pathological features of AD, including amyloid-beta (Aβ) aggregation, neuroinflammation, and cognitive decline.[1][2] This document provides detailed application notes and experimental protocols for the use of Carbenoxolone in AD research.
It is important to note that Carbenoxolone-d4, a deuterated form of Carbenoxolone, is primarily utilized as an internal standard in analytical techniques like mass spectrometry for the precise quantification of Carbenoxolone in biological samples.[3] The therapeutic effects described herein are attributed to the non-deuterated Carbenoxolone.
Mechanism of Action
Carbenoxolone exerts its neuroprotective effects through multiple mechanisms:
-
Inhibition of Amyloid-Beta Aggregation: In vitro studies have shown that Carbenoxolone can significantly inhibit the aggregation of Aβ42 peptides, a key event in the formation of amyloid plaques, a hallmark of Alzheimer's disease.[4]
-
Anti-inflammatory Effects: Carbenoxolone has been shown to suppress neuroinflammation by reducing the activation of astrocytes and microglia, and subsequently decreasing the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][5]
-
Modulation of Signaling Pathways: Carbenoxolone has been found to induce the Brain-Derived Neurotrophic Factor (BDNF)/cAMP response element-binding protein (CREB) signaling pathway, which is crucial for neuronal survival, synaptic plasticity, and memory.[1][6]
-
Gap Junction Blockade: Carbenoxolone is a known blocker of gap junctions, particularly those composed of connexin 43 (Cx43).[2] The overexpression of Cx43 in Alzheimer's disease is thought to contribute to neuronal damage. By blocking these channels, Carbenoxolone may prevent the propagation of neurotoxic signals.[2][7]
-
Maintenance of Aβ Homeostasis: Carbenoxolone has been shown to restore the function of the ubiquitin-proteasome system (UPS) and upregulate heat shock proteins (HSPs), which are involved in the clearance of misfolded proteins like Aβ.[8]
Data Presentation
Table 1: Effects of Carbenoxolone on Behavioral Outcomes in an Aβ Oligomer-Induced Rat Model of Alzheimer's Disease
| Behavioral Test | Parameter | Aβ Oligomer Group | Aβ Oligomer + Carbenoxolone (20 mg/kg) Group | Reference |
| Morris Water Maze | Escape Latency (s) | Increased | Significantly Decreased | [1] |
| Morris Water Maze | Time in Target Quadrant (%) | Decreased | Significantly Increased | [1] |
| Elevated Plus Maze | Time in Open Arms (%) | Decreased | Significantly Increased | [2] |
| Open Field Test | Time in Center (%) | Decreased | Significantly Increased | [2] |
Table 2: Effects of Carbenoxolone on Neuroinflammatory and Apoptotic Markers in an Aβ Oligomer-Induced Rat Model of Alzheimer's Disease
| Marker | Method | Aβ Oligomer Group | Aβ Oligomer + Carbenoxolone (20 mg/kg) Group | Reference |
| GFAP | Western Blot/IHC | Increased | Normalized | [1] |
| Iba-1 | Western Blot/IHC | Increased | Normalized | [1] |
| TNF-α | ELISA | Increased | Normalized | [1][5] |
| IL-1β | ELISA | Increased | Normalized | [1][5] |
| IL-6 | ELISA | Increased | Normalized | [5] |
| Bax | Western Blot | Increased | Decreased | [1] |
| Bcl-2 | Western Blot | Decreased | Increased | [1] |
| Caspase-3 | Western Blot | Increased | Decreased | [1] |
| Caspase-9 | Western Blot | Increased | Decreased | [1] |
Table 3: Effects of Carbenoxolone on Signaling Molecules in an Aβ Oligomer-Induced Rat Model of Alzheimer's Disease
| Molecule | Method | Aβ Oligomer Group | Aβ Oligomer + Carbenoxolone (20 mg/kg) Group | Reference |
| pCREB | Western Blot | Decreased | Restored | [1] |
| BDNF | ELISA/Western Blot | Decreased | Restored | [1] |
| Cx43 | Western Blot | Increased | Reduced | [2] |
Experimental Protocols
1. Aβ Oligomer-Induced Rat Model of Alzheimer's Disease
This protocol describes the induction of an Alzheimer's-like pathology in rats using amyloid-beta oligomers.
-
Materials:
-
Male Sprague-Dawley rats (250-300 g)
-
Amyloid-beta 1-42 (Aβ42) peptide
-
Sterile saline
-
Stereotaxic apparatus
-
Hamilton syringe
-
-
Procedure:
-
Prepare Aβ42 oligomers as per established protocols.[1]
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Mount the rat in a stereotaxic apparatus.
-
Inject 10 µl of Aβ42 oligomer solution intracerebroventricularly (i.c.v.).[1][2] The sham control group should be injected with sterile saline.
-
Allow the animals to recover for a specified period before commencing treatment and behavioral testing.
-
2. Carbenoxolone Administration
-
Materials:
-
Carbenoxolone disodium salt
-
Sterile saline
-
Injection syringes
-
-
Procedure:
-
Dissolve Carbenoxolone disodium salt in sterile saline to a final concentration for a dosage of 20 mg/kg body weight.[1][2][8]
-
Administer the Carbenoxolone solution via intraperitoneal (i.p.) injection.
-
Treatment is typically carried out for a period of six weeks.[1][2] The vehicle control group should receive i.p. injections of sterile saline.
-
3. Morris Water Maze for Spatial Memory Assessment
This test is used to evaluate spatial learning and memory.
-
Materials:
-
Circular water tank (1.5 m diameter)
-
Submerged platform
-
Water opacifier (e.g., non-toxic white paint)
-
Video tracking system
-
-
Procedure:
-
Fill the tank with water and render it opaque. Place a submerged platform in one quadrant.
-
Training Phase: For 4-5 consecutive days, place each rat in the water at different starting points and allow it to find the platform. Guide the rat to the platform if it fails to find it within 60-90 seconds.
-
Probe Trial: On the day after the final training session, remove the platform and allow the rat to swim freely for 60 seconds.
-
Record and analyze the escape latency during training and the time spent in the target quadrant during the probe trial using a video tracking system.[9][10][11]
-
4. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
-
Materials:
-
Brain tissue homogenates
-
ELISA kits for TNF-α, IL-1β, IL-6, and BDNF
-
Microplate reader
-
-
Procedure:
-
Homogenize brain tissue samples in appropriate lysis buffer.
-
Centrifuge the homogenates and collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine or protein of interest.[12]
-
Measure the absorbance using a microplate reader and calculate the protein concentrations based on a standard curve.
-
5. Western Blotting for Protein Expression Analysis
-
Materials:
-
Brain tissue homogenates
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-GFAP, anti-Iba-1, anti-Bax, anti-Bcl-2, anti-caspase-3, anti-pCREB, anti-BDNF, anti-Cx43)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagents
-
Imaging system
-
-
Procedure:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1-2 hours at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system. Quantify band intensities using appropriate software.
-
Visualizations
Caption: Experimental workflow for evaluating Carbenoxolone in an AD model.
Caption: Signaling pathways modulated by Carbenoxolone in Alzheimer's disease.
References
- 1. Neuroprotective effects of carbenoxolone against amyloid-beta 1-42 oligomer-induced neuroinflammation and cognitive decline in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbenoxolone Reverses the Amyloid Beta 1-42 Oligomer-Induced Oxidative Damage and Anxiety-Related Behavior in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Alzheimer's amyloid-beta aggregation in-vitro by carbenoxolone: Insight into mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of neuroinflammation and mitochondrial dysfunctions by carbenoxolone in the rotenone model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The role of CREB and BDNF in neurobiology and treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Connexin43 Contributes to Alzheimer’s Disease by Promoting the Mitochondria-Associated Membrane-Related Autophagy Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Maintenance of Amyloid-beta Homeostasis by Carbenoxolone Post Aβ-42 Oligomer Injection in Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scantox.com [scantox.com]
- 11. Morris water maze test for learning and memory deficits in Alzheimer's disease model mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A protocol for quantitative analysis of murine and human amyloid-β1-40 and 1-42 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Connexin Hemichannels with Carbenoxolone-d4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Connexin proteins are fundamental units of intercellular communication, forming gap junctions that directly link the cytoplasm of adjacent cells. Additionally, unpaired connexin hexamers, known as hemichannels, can open to the extracellular environment, providing a pathway for the release and uptake of ions and small molecules. Dysregulated hemichannel activity is implicated in numerous pathological conditions, making them a key target for therapeutic intervention.
Carbenoxolone (CBX), a derivative of glycyrrhizinic acid from licorice root, is a widely used broad-spectrum inhibitor of both gap junctions and connexin hemichannels.[1] Its deuterated form, Carbenoxolone-d4, offers a valuable tool for researchers, particularly in studies involving metabolic profiling and pharmacokinetics, due to the altered mass-to-charge ratio. For the purposes of these application notes, it is assumed that the direct in vitro biological activity of this compound on connexin hemichannels is comparable to that of its non-deuterated counterpart, Carbenoxolone.[2]
These application notes provide detailed protocols for utilizing this compound to study connexin hemichannel function, present quantitative data on its inhibitory effects, and illustrate the signaling pathways it influences.
Mechanism of Action
This compound, like its non-deuterated form, acts as a non-selective blocker of channels formed by connexin proteins.[3] It is believed to inhibit both gap junction communication and the opening of individual hemichannels, thereby disrupting the exchange of signaling molecules between the cell's interior and the extracellular space.[3][4] The inhibition by Carbenoxolone is dose-dependent and reversible. It is important to note that Carbenoxolone can also affect other channels, such as pannexin-1 (Panx1) channels and volume-regulated anion channels (VRACs), a factor that should be considered in experimental design.[3][5]
Quantitative Data: Inhibition of Connexin and Other Channels by Carbenoxolone
The following tables summarize the inhibitory concentrations (IC50) of Carbenoxolone on various channels, providing a reference for dose-selection in your experiments.
| Channel Type | Connexin Subtype | IC50 (µM) | Cell System | Reference |
| Hemichannel | Cx26 | 21 | Xenopus oocytes | [6] |
| Hemichannel | Cx38 | 34 | Xenopus oocytes | [6] |
| Hemichannel | Endogenous Cx38 | Not specified | Xenopus oocytes |
Table 1: Inhibitory Concentration (IC50) of Carbenoxolone on Connexin Hemichannels.
| Channel Type | IC50 (µM) | Cell System | Reference |
| Pannexin-1 (Panx1) | ~5 | Xenopus oocytes | [4] |
| Voltage-gated Ca²⁺ channels | 48 | Retina | [6] |
| P2X₇ receptors | 0.175 | Not specified | [6] |
Table 2: Inhibitory Concentration (IC50) of Carbenoxolone on Non-Connexin Channels (Off-Target Effects).
| Parameter | Cell Type | Carbenoxolone Concentration (µM) | Duration of Treatment | Observed Effect | Reference |
| Connexin 43 (Cx43) Protein Content | Bovine Aortic Endothelial Cells (BAEC) | 100 | 6 hours | 166% ± 22% of control | [7] |
Table 3: Effect of Carbenoxolone on Connexin 43 Expression.
Experimental Protocols
Dye Uptake Assay using Scrape-Loading with Lucifer Yellow
This protocol assesses connexin hemichannel activity by measuring the uptake of the membrane-impermeant fluorescent dye, Lucifer Yellow, following mechanical stimulation. Increased dye uptake indicates higher hemichannel activity, which can be inhibited by this compound.
Materials:
-
Cultured cells grown to confluence on coverslips or in multi-well plates
-
This compound stock solution (e.g., 10 mM in DMSO or water)
-
Lucifer Yellow CH, lithium salt (e.g., 1 mg/mL in PBS)
-
Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
Culture medium
-
Surgical scalpel or 26-gauge needle
-
Fluorescence microscope with appropriate filters for Lucifer Yellow (Excitation ~428 nm, Emission ~536 nm)
Protocol:
-
Cell Culture: Plate cells on suitable cultureware and grow to a confluent monolayer.
-
Pre-treatment with this compound:
-
Prepare working concentrations of this compound in culture medium (e.g., 10, 50, 100 µM). Include a vehicle control (e.g., DMSO or water at the same concentration as the highest this compound concentration).
-
Aspirate the culture medium from the cells and replace it with the medium containing this compound or vehicle.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 37°C and 5% CO₂.
-
-
Scrape-Loading:
-
Dye Uptake:
-
Allow the dye to enter the cells through the opened hemichannels along the scratch for a short period (e.g., 2-5 minutes).
-
-
Washing:
-
Gently wash the cells three times with PBS to remove extracellular Lucifer Yellow.
-
-
Imaging:
-
Immediately visualize the cells using a fluorescence microscope.
-
Capture images of the scratch and the adjacent cells that have taken up the dye.
-
-
Quantification:
-
Quantify the extent of dye spread from the scratch line into the neighboring cells using image analysis software (e.g., ImageJ). Measure the area of fluorescence or the distance of dye migration from the scratch.
-
Compare the dye uptake in this compound treated cells to the vehicle control. A significant reduction in dye spread in the presence of this compound indicates inhibition of connexin hemichannels.
-
Electrophysiological Recording of Hemichannel Currents using Whole-Cell Patch-Clamp
This protocol allows for the direct measurement of ion currents flowing through connexin hemichannels. This compound can be applied to assess its inhibitory effect on these currents.
Materials:
-
Cells expressing the connexin of interest (e.g., transfected HEK293 cells or primary cells)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pulling patch pipettes
-
Extracellular (bath) solution (e.g., in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4)
-
Intracellular (pipette) solution (e.g., in mM: 130 KCl, 10 NaCl, 1 MgCl₂, 10 HEPES, 0.2 EGTA, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2)
-
This compound stock solution
-
Perfusion system for drug application
Protocol:
-
Cell Preparation: Plate cells at a low density on glass coverslips suitable for patch-clamp recording.
-
Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip in the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Recording Hemichannel Currents:
-
Clamp the cell at a holding potential where hemichannels are typically closed (e.g., -60 mV).
-
Apply a voltage-step protocol to activate hemichannel currents. A typical protocol involves stepping the voltage from the holding potential to a range of test potentials (e.g., -100 mV to +100 mV in 20 mV increments for 500 ms).[4][10]
-
Record the resulting membrane currents. Outwardly rectifying currents at positive potentials are characteristic of many connexin hemichannels.
-
-
Application of this compound:
-
After recording baseline currents, perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.
-
Allow sufficient time for the drug to take effect (typically a few minutes).
-
-
Post-treatment Recording:
-
Apply the same voltage-step protocol and record the currents in the presence of this compound.
-
-
Data Analysis:
-
Measure the amplitude of the currents at each voltage step before and after this compound application.
-
Construct current-voltage (I-V) plots to visualize the effect of this compound.
-
Calculate the percentage of inhibition at each voltage.
-
Signaling Pathways Influenced by Carbenoxolone
PKA-Dependent Upregulation of Connexin 43
In some cell types, the inhibition of gap junctional communication by Carbenoxolone can trigger a compensatory feedback mechanism that leads to the upregulation of Connexin 43 (Cx43) expression. This process has been shown to be dependent on the activation of Protein Kinase A (PKA).[7]
Conclusion
This compound is a potent tool for investigating the role of connexin hemichannels in various physiological and pathological processes. The provided protocols for dye uptake assays and electrophysiological recordings offer robust methods to assess hemichannel function and its modulation by this inhibitor. Researchers should be mindful of the potential off-target effects of Carbenoxolone and consider appropriate controls in their experimental design. The ability of Carbenoxolone to not only block hemichannels but also influence connexin expression levels highlights the complex regulatory networks governing intercellular communication.
References
- 1. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Connexin Channel Modulators and their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Connexin hemichannel and pannexin channel electrophysiology: How do they differ? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacological "cross-inhibition" of connexin hemichannels and swelling activated anion channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CONNEXIN 43 PHOSPHORYLATION – STRUCTURAL CHANGES AND BIOLOGICAL EFFECTS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Scrape-loading and dye transfer. A rapid and simple technique to study gap junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. rupress.org [rupress.org]
Troubleshooting & Optimization
Technical Support Center: Optimizing Carbenoxolone-d4 for In Vitro Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Carbenoxolone-d4 for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Carbenoxolone?
This compound is a deuterated form of Carbenoxolone, a synthetic derivative of glycyrrhetinic acid from licorice root. In this compound, four hydrogen atoms have been replaced with deuterium, a stable isotope of hydrogen. This labeling is primarily for use in pharmacokinetic and metabolic studies to trace the molecule's fate. For most in vitro biological activity and concentration optimization experiments, its effects are considered equivalent to the unlabeled Carbenoxolone.
Q2: What are the primary in vitro mechanisms of action for Carbenoxolone?
Carbenoxolone is known to have several mechanisms of action, which can be target-dependent and concentration-dependent:
-
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD): It blocks the conversion of inactive cortisone to active cortisol.[1]
-
Inhibition of Gap Junctions: It is a widely used, albeit non-specific, blocker of gap junctional intercellular communication.[1]
-
Inhibition of Pannexin Channels: It can also block these ATP release channels.[2]
Q3: What is a typical starting concentration range for this compound in in vitro experiments?
The optimal concentration is highly dependent on the experimental system and the target being investigated. Based on published literature, a broad range can be considered:
-
For 11β-HSD inhibition: Effects have been observed in the nanomolar range (e.g., apparent Ki of 2.5 nM in human cytotrophoblast cells).
-
For gap junction blockade: A much higher concentration, typically in the micromolar range (e.g., 50-100 µM), is commonly used.[3]
It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Troubleshooting Guide
Q1: I'm observing precipitation of this compound in my cell culture medium. What can I do?
This is a common issue due to Carbenoxolone's limited aqueous solubility. Here are some steps to troubleshoot this:
-
Proper Stock Solution Preparation: Dissolve this compound in a suitable solvent like DMSO at a high concentration (e.g., 10-25 mM).[4] Ensure the DMSO is fresh, as moisture-absorbing DMSO can reduce solubility.[4]
-
Stepwise Dilution: When preparing your working solution, dilute the DMSO stock in a stepwise manner into your culture medium. Avoid adding the concentrated stock directly to a large volume of aqueous medium, as this can cause it to crash out of solution.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[5] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments.
-
Solubility of Carbenoxolone Sodium Salt: The sodium salt of Carbenoxolone has better solubility in aqueous buffers like PBS (approximately 3 mg/ml) and water (100 mg/ml, may require heat).[6][7] Using the salt form might be an alternative if precipitation is a persistent issue with the free acid form.
Q2: My results are inconsistent or I suspect off-target effects. What should I consider?
Carbenoxolone is known for its non-specific effects, especially at the higher concentrations used for gap junction inhibition. Be aware of the following potential off-target effects:
-
Neuronal Channels and Receptors: At concentrations around 100 µM, Carbenoxolone has been shown to affect several neuronal membrane conductances, including reducing AMPA and NMDA receptor-mediated currents, reducing GABA-A receptor-mediated currents, and altering action potential firing rates.[3]
-
Mitochondrial Membrane Potential: Carbenoxolone can cause depolarization of the mitochondrial membrane, which can impact cellular energy metabolism and calcium signaling.
-
Glucocorticoid Receptor Binding: While it is an inhibitor of 11β-HSD, Carbenoxolone has also been shown to bind weakly to glucocorticoid receptors, although with much lower affinity than dexamethasone.[8]
To mitigate these issues, use the lowest effective concentration determined from your dose-response studies and consider using more specific inhibitors if your research question demands it.
Q3: How can I assess the cytotoxicity of this compound in my cell line?
It is crucial to determine the cytotoxic concentration of this compound in your specific cell line to ensure that the observed effects are not due to cell death. An MTT assay is a standard method for this. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Reported In Vitro Concentrations of Carbenoxolone and Their Effects
| Target/Effect | Cell Type/System | Effective Concentration | Reference |
| 11β-HSD Inhibition | Human Term Cytotrophoblast Cells | Apparent Ki of 2.5 nM | [6] |
| 11β-HSD1 Inhibition | Mouse Liver Homogenates | 0.4 - 3.2 µM (21-95% inhibition) | [9] |
| Gap Junction Blockade | Astrocytes | 50 µM | [2] |
| Gap Junction Blockade | Hippocampal Slices | 100 µM | [4] |
| Neuronal Network Activity | Cultured Hippocampal Neurons | 20 - 100 µM | [1] |
| Cytotoxicity | Human Keratinocyte (HaCaT) Cells | Non-toxic up to 150 µM for 48h | [10] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Stock Solution (10 mM in DMSO):
-
Weigh out the appropriate amount of this compound powder.
-
Add pure, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Gently vortex or sonicate until fully dissolved.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C or -80°C for long-term storage.
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution.
-
Perform serial dilutions in pre-warmed cell culture medium to achieve the desired final concentrations.
-
Ensure the final DMSO concentration in the culture wells remains below 0.5%.
-
Protocol 2: Cytotoxicity Assessment using MTT Assay
-
Cell Seeding:
-
Plate cells in a 96-well plate at a predetermined optimal density.
-
Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
-
-
Treatment:
-
Prepare a range of this compound concentrations (e.g., 1 µM to 200 µM) in fresh culture medium.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no treatment" control.
-
Remove the old medium from the wells and add the this compound-containing medium.
-
Incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of MTT solvent (e.g., acidic isopropanol or DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Protocol 3: Gap Junction Intercellular Communication (GJIC) Assessment using Scrape-Loading Dye Transfer Assay
-
Cell Culture and Treatment:
-
Grow cells to a confluent monolayer on coverslips or in culture dishes.
-
Pre-incubate the cells with the desired concentration of this compound (e.g., 100 µM) or vehicle control for 30-60 minutes.
-
-
Scrape-Loading:
-
Prepare a solution of a gap junction-permeable fluorescent dye (e.g., Lucifer Yellow, 0.5%) in PBS.
-
Rinse the cell monolayer with PBS.
-
Add the dye solution to the cells.
-
Using a sterile scalpel blade or needle, make a clean scrape across the monolayer to introduce the dye into the damaged cells.
-
-
Dye Transfer:
-
Incubate for 5-10 minutes to allow the dye to transfer from the loaded cells to adjacent cells through functional gap junctions.
-
-
Washing and Fixation:
-
Wash the cells thoroughly with PBS to remove extracellular dye.
-
Fix the cells with 4% paraformaldehyde.
-
-
Visualization and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
In control samples, the dye will have spread several cell layers away from the scrape line. In Carbenoxolone-treated samples, the dye will be largely confined to the cells along the scrape line.
-
Quantify the extent of dye transfer by measuring the distance or area of fluorescence from the scrape line.
-
Visualizations
Caption: A typical workflow for optimizing this compound concentration.
Caption: Signaling pathways affected by this compound.
References
- 1. Carbenoxolone blockade of neuronal network activity in culture is not mediated by an action on gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct Actions of Carbenoxolone on Synaptic Transmission and Neuronal Membrane Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. In vivo and in vitro effects of carbenoxolone on glucocorticoid receptor binding and glucocorticoid activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Common pitfalls in using Carbenoxolone-d4 as an internal standard
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered when using Carbenoxolone-d4 as an internal standard in analytical studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as an internal standard?
This compound is a deuterated form of Carbenoxolone, a derivative of glycyrrhetinic acid.[1][2][3] It is commonly used as an internal standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS). Stable isotope-labeled (SIL) internal standards like this compound are ideal because they have nearly identical chemical and physical properties to the analyte of interest (Carbenoxolone).[4] This allows them to co-elute chromatographically and experience similar ionization effects, correcting for variability during sample preparation and analysis.[4][5][6]
Q2: I am observing a shift in the retention time of this compound relative to Carbenoxolone. Is this normal?
A slight retention time shift between a deuterated internal standard and the unlabeled analyte can sometimes occur, a phenomenon known as the "isotope effect".[7][8] This is more pronounced with a higher number of deuterium atoms. While ideally they should co-elute, minor separation is not uncommon. However, a significant or variable shift could indicate a chromatographic issue.
Q3: Can the deuterium atoms on this compound exchange back with protons from the solvent?
Yes, deuterium exchange is a potential issue with deuterated internal standards, especially if the deuterium atoms are located on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups.[8][9] This can lead to a loss of the isotopic label and an inaccurate quantification. It is crucial to select an internal standard where the deuterium labels are on stable positions.[9] Storing stock solutions in acidic or basic conditions should generally be avoided as this can accelerate deuterium exchange.[5]
Q4: My this compound signal is showing significant variability or suppression. What could be the cause?
Signal variability or suppression, also known as matrix effects, can occur when co-eluting endogenous components from the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte and internal standard in the mass spectrometer source.[10][11][12] While a SIL internal standard should theoretically compensate for this, severe matrix effects can still impact reproducibility.[10] Electrospray ionization (ESI) is more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[11]
Troubleshooting Guides
Issue 1: Poor Peak Shape or Splitting for this compound
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Overload | 1. Reduce the injection volume. 2. Decrease the concentration of the internal standard spiking solution. |
| Inappropriate Mobile Phase pH | 1. Adjust the mobile phase pH to be at least 2 pH units away from the pKa of Carbenoxolone. 2. Ensure consistent pH between the sample solvent and the mobile phase. |
| Column Degradation | 1. Flush the column with a strong solvent. 2. If the problem persists, replace the analytical column. |
| Contamination | 1. Clean the injector and sample loop. 2. Use fresh, high-purity solvents for the mobile phase. |
Issue 2: Inconsistent Analyte/Internal Standard Area Ratio
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | 1. Verify the calibration of all pipettes used for sample and standard preparation. 2. Use a consistent and validated pipetting technique. |
| Internal Standard Instability | 1. Prepare fresh internal standard stock and working solutions. 2. Evaluate the stability of this compound in the sample matrix and storage conditions (see experimental protocol below). |
| Variable Matrix Effects | 1. Improve the sample clean-up procedure (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction).[13] 2. Optimize chromatographic conditions to separate Carbenoxolone from interfering matrix components.[11] |
| Deuterium Exchange | 1. Avoid extreme pH conditions in sample preparation and storage.[5] 2. If exchange is suspected, acquire a this compound standard with deuterium labels on more stable positions. |
Experimental Protocols
Protocol 1: Evaluation of this compound Stability in Human Plasma
-
Prepare Quality Control (QC) Samples: Spike known concentrations of Carbenoxolone and a fixed concentration of this compound into pooled human plasma to prepare low, medium, and high QC samples.
-
Initial Analysis (Time 0): Analyze a set of freshly prepared QC samples (n=5 for each level) to establish the baseline analyte/internal standard area ratio.
-
Short-Term Stability: Store aliquots of the QC samples at room temperature for 4, 8, and 24 hours before extraction and analysis.
-
Long-Term Stability: Store aliquots of the QC samples at -20°C and -80°C for 1, 2, and 4 weeks before extraction and analysis.
-
Freeze-Thaw Stability: Subject aliquots of the QC samples to three freeze-thaw cycles (freeze at -20°C, thaw at room temperature) before extraction and analysis.[2]
-
Data Analysis: Calculate the mean concentration and the analyte/internal standard area ratio for each condition. The internal standard is considered stable if the mean concentrations are within ±15% of the baseline values.
Example Stability Data:
| Stability Condition | Mean Concentration (ng/mL) - Low QC | Accuracy (%) | Mean Concentration (ng/mL) - High QC | Accuracy (%) |
| Baseline (Time 0) | 50.5 | 101.0 | 498.2 | 99.6 |
| 24h at Room Temp | 48.9 | 97.8 | 490.1 | 98.0 |
| 4 Weeks at -80°C | 51.2 | 102.4 | 505.5 | 101.1 |
| 3 Freeze-Thaw Cycles | 49.6 | 99.2 | 495.3 | 99.1 |
Visualizations
Caption: A typical bioanalytical workflow for the quantification of Carbenoxolone using this compound as an internal standard.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. chiron.no [chiron.no]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. youtube.com [youtube.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. researchgate.net [researchgate.net]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving solubility of Carbenoxolone-d4 for cell culture
Welcome to the technical support center for Carbenoxolone-d4. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using this compound in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action in cell culture?
This compound is a deuterated form of Carbenoxolone, a derivative of glycyrrhetinic acid from licorice root.[1][2] Its primary mechanisms of action include the inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) and the blockade of gap junction communication.[1][3][4] 11β-HSD is an enzyme that converts inactive cortisone to active cortisol, and its inhibition can modulate glucocorticoid signaling.[1][5] Gap junctions are intercellular channels, and their blockage by Carbenoxolone can disrupt cell-to-cell communication.[4][6][7]
Q2: What are the common challenges when dissolving this compound for cell culture?
The primary challenge with this compound, like its parent compound, is its limited aqueous solubility. This can lead to precipitation in cell culture media, resulting in inaccurate dosing and potential cytotoxicity from undissolved compound.
Q3: Which solvents are recommended for dissolving this compound?
Based on the solubility of the non-deuterated form, Carbenoxolone, Dimethyl sulfoxide (DMSO) and ethanol are effective solvents.[8] DMSO is generally preferred for cell culture applications due to its high solubilizing capacity for many organic compounds.[3][9]
Q4: What is the maximum recommended concentration of DMSO in the final cell culture medium?
To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible. Most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxic effects.[3] However, for sensitive or primary cell lines, it is advisable to keep the final DMSO concentration at or below 0.1%.[3][10] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Cell Culture Medium
Possible Cause: The solubility limit of this compound in the aqueous culture medium has been exceeded.
Solutions:
-
Optimize Stock Solution Concentration: Prepare a higher concentration stock solution in 100% DMSO. This allows for a smaller volume of the stock solution to be added to the culture medium to achieve the desired final concentration, thereby keeping the final DMSO percentage low.[3]
-
Stepwise Dilution: When diluting the DMSO stock solution into the aqueous culture medium, add the stock solution dropwise while gently vortexing or swirling the medium.[11] This gradual introduction can help prevent immediate precipitation.
-
Pre-warm the Medium: Warming the cell culture medium to 37°C before adding the this compound stock solution can aid in dissolution.[11]
-
Sonication: If precipitation persists, brief sonication of the final working solution in a water bath sonicator may help to redissolve the compound.[3] However, ensure this does not degrade the compound or other media components.
Issue 2: Observed Cell Toxicity or Altered Phenotype in Vehicle Control
Possible Cause: The concentration of the solvent (e.g., DMSO) is too high for the specific cell line being used.
Solutions:
-
Determine Solvent Tolerance: Conduct a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your cell line.[10][12] Viability assays such as MTT or trypan blue exclusion can be used.
-
Reduce Final Solvent Concentration: Prepare a more concentrated stock solution to minimize the volume added to the culture medium. For example, a 1000X stock solution will result in a final solvent concentration of 0.1%.[11]
-
Consider Alternative Solvents: If DMSO toxicity is a persistent issue even at low concentrations, consider using ethanol as an alternative solvent.[8] However, the non-toxic concentration of ethanol in cell culture is generally lower than that of DMSO.
Quantitative Data Summary
The following tables summarize key quantitative data for dissolving and using Carbenoxolone and the recommended limits for its common solvent, DMSO, in cell culture.
Table 1: Solubility of Carbenoxolone (as a proxy for this compound)
| Solvent | Solubility (mg/mL) | Molar Concentration (mM) |
| DMSO | 23 | 37.41 |
| Ethanol | 6 | 9.76 |
| Water | Insoluble | - |
Data obtained for Carbenoxolone sodium salt.[8]
Table 2: Recommended Maximum DMSO Concentrations for Cell Culture
| Cell Type | Maximum Recommended Concentration (%) | Notes |
| Most Cell Lines | 0.5% | Generally well-tolerated.[3] |
| Sensitive/Primary Cells | ≤ 0.1% | Recommended to minimize any potential off-target effects.[3][10] |
| Extended Studies (> 24h) | < 0.1% | For long-term experiments, lower concentrations are advised to avoid cumulative toxicity.[13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Aseptic Technique: Perform all steps in a sterile environment (e.g., a biological safety cabinet).
-
Weighing: Accurately weigh the required amount of this compound powder. The molecular weight of this compound is slightly different from the non-deuterated form; use the molecular weight provided by the manufacturer for calculations.
-
Dissolution: Add the appropriate volume of sterile, anhydrous 100% DMSO to achieve a 10 mM stock solution. For example, for 1 mg of this compound (assuming a MW of ~590 g/mol ), add approximately 169.5 µL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming to 37°C can assist in dissolution.[11]
-
Storage: Aliquot the stock solution into sterile, light-protected microcentrifuge tubes. Store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Concentration in Cell Culture Medium
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C.
-
Calculate Dilution: Determine the volume of the 10 mM stock solution needed to achieve the desired final concentration in your experiment. For example, to prepare 10 mL of medium with a final concentration of 10 µM this compound, you will need to add 10 µL of the 10 mM stock solution. This will result in a final DMSO concentration of 0.1%.
-
Dilution: While gently swirling the pre-warmed medium, add the calculated volume of the this compound stock solution dropwise.[11]
-
Mix and Use: Mix the final solution gently by inverting the tube or pipetting. Use the freshly prepared medium for your cell culture experiment immediately.
Visualizations
Below are diagrams illustrating the key signaling pathways affected by Carbenoxolone and a suggested experimental workflow.
Caption: Signaling pathways affected by this compound.
Caption: Experimental workflow for using this compound.
References
- 1. Differential inhibition of 11 beta-hydroxysteroid dehydrogenase by carbenoxolone in rat brain regions and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. lifetein.com [lifetein.com]
- 4. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 11β-hydroxysteroid dehydrogenase 1 by carbenoxolone affects glucose homeostasis and obesity in db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The gap junction blocker carbenoxolone attenuates nociceptive behavior and medullary dorsal horn central sensitization induced by partial infraorbital nerve transection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. emulatebio.com [emulatebio.com]
- 12. researchgate.net [researchgate.net]
- 13. Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes [mdpi.com]
Troubleshooting Carbenoxolone-d4 degradation in samples
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing degradation issues with Carbenoxolone-d4 in their samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation?
A1: this compound, similar to its non-deuterated counterpart, is susceptible to degradation primarily through hydrolysis of its ester group. This process is significantly influenced by pH, temperature, and the presence of certain enzymes in biological samples. Exposure to strong acids or bases, as well as elevated temperatures, can accelerate this degradation.
Q2: How can I prevent this compound degradation during sample storage?
A2: Proper storage is crucial for maintaining the integrity of this compound. It is recommended to store stock solutions and samples at low temperatures, preferably at -20°C or -80°C, to minimize chemical and enzymatic activity. Samples should be stored in tightly sealed containers to prevent solvent evaporation and exposure to moisture. It is also advisable to minimize freeze-thaw cycles.
Q3: What role does pH play in the stability of this compound?
A3: The pH of the sample matrix is a critical factor in the stability of this compound. The ester linkage is most stable at a slightly acidic pH (around 4-6). In alkaline or strongly acidic conditions, the rate of hydrolysis increases significantly. Therefore, it is important to control the pH of your samples, especially during extraction and analysis.
Q4: Can the choice of solvent impact the stability of this compound?
A4: Yes, the choice of solvent can affect the stability of this compound. Protic solvents, especially at non-neutral pH, can participate in the hydrolysis of the ester bond. It is recommended to use aprotic solvents like acetonitrile or methanol for stock solutions and to minimize the time the analyte spends in aqueous solutions, particularly at extreme pH values.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving this compound degradation issues.
Issue 1: Low recovery of this compound in processed samples.
This is often an indication of degradation during the sample preparation workflow.
Troubleshooting Workflow for Low Recovery
Caption: Troubleshooting workflow for low this compound recovery.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Improper Sample Storage | Ensure samples are consistently stored at or below -20°C. Minimize freeze-thaw cycles by aliquoting samples. |
| pH-induced Hydrolysis | Buffer samples to a pH range of 4-6. Avoid exposure to strong acids or bases during extraction. |
| High Temperature during Processing | Perform all sample preparation steps on ice or at a controlled, low temperature. |
| Prolonged Processing Time | Minimize the time between sample thawing, extraction, and analysis. |
Issue 2: Inconsistent results for this compound in analytical runs.
This can be caused by degradation occurring in the autosampler or during the analytical run itself.
Troubleshooting for Inconsistent Analytical Results
| Potential Cause | Recommended Solution |
| Autosampler Temperature | Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation in the vials. |
| Mobile Phase pH | Ensure the pH of the mobile phase is compatible with this compound stability (ideally slightly acidic). |
| In-source Degradation (LC-MS) | Optimize the ion source parameters (e.g., temperature, voltages) to minimize in-source fragmentation or degradation. |
| Contaminated Solvents | Use high-purity, LC-MS grade solvents to avoid contaminants that could promote degradation. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in a Biological Matrix
This protocol outlines a method to evaluate the stability of this compound under different storage conditions.
-
Sample Preparation:
-
Spike a known concentration of this compound into a pooled biological matrix (e.g., plasma, urine).
-
Aliquot the spiked matrix into separate vials for each storage condition and time point.
-
-
Storage Conditions:
-
Store aliquots at different temperatures: Room Temperature (25°C), Refrigerated (4°C), Frozen (-20°C), and Ultra-low (-80°C).
-
For each temperature, have separate sets of samples for different time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, retrieve the samples from each storage condition.
-
Perform protein precipitation or solid-phase extraction to isolate the analyte.
-
Analyze the samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (T=0).
-
Plot the percentage remaining versus time for each storage condition to determine the degradation rate.
-
Illustrative Stability Data
| Storage Temperature | % Remaining after 24h |
| 25°C | 65% |
| 4°C | 92% |
| -20°C | >99% |
| -80°C | >99% |
Signaling Pathways and Logical Relationships
The degradation of this compound is primarily a chemical process rather than a biological signaling pathway. The following diagram illustrates the logical relationship between key factors and the degradation outcome.
Factors Influencing this compound Degradation
Caption: Key factors leading to the degradation of this compound.
How to minimize isotopic exchange in Carbenoxolone-d4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing isotopic exchange in Carbenoxolone-d4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and where are the deuterium labels located?
This compound is a deuterated form of Carbenoxolone, a derivative of glycyrrhetinic acid used in various research applications. The deuterium atoms are located on the succinate ester chain of the molecule. This strategic placement on a stable part of the molecule minimizes the risk of isotopic exchange under typical experimental conditions.
Q2: What is isotopic exchange, and why is it a concern for this compound?
Isotopic exchange is a chemical reaction where a deuterium atom in a labeled compound is replaced by a hydrogen atom from the surrounding environment (e.g., solvents, reagents). This can compromise the isotopic purity of the standard, leading to inaccuracies in quantitative analyses such as LC-MS. While the deuterium labels in this compound are in a chemically stable position, it is crucial to follow best practices to prevent any potential for back-exchange.
Q3: What are the primary factors that can induce isotopic exchange?
The main factors that can promote hydrogen-deuterium exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of labile protons.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including isotopic exchange.
-
Solvent: Protic solvents (e.g., water, methanol) can act as a source of hydrogen atoms and facilitate exchange.
Q4: How can I verify the isotopic purity of my this compound standard?
The isotopic purity of this compound can be determined using the following analytical techniques:
-
Mass Spectrometry (MS): High-resolution mass spectrometry can distinguish between the deuterated and non-deuterated forms of the molecule, allowing for the calculation of isotopic enrichment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantify the amount of residual non-deuterated Carbenoxolone, while 2H NMR can directly detect the deuterium-labeled positions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound.
Issue 1: Loss of Isotopic Purity Detected in LC-MS Analysis
If you observe a decrease in the isotopic purity of this compound during LC-MS analysis, it may be due to back-exchange occurring during the analytical workflow.
dot
Caption: Troubleshooting workflow for loss of isotopic purity in LC-MS.
Recommended Actions:
| Parameter | Recommendation | Rationale |
| LC Gradient | Use a fast gradient and a shorter column. | Minimizes the time the analyte is exposed to protic solvents. |
| Mobile Phase pH | Adjust the mobile phase to a low pH (e.g., 2.5-3.0) using an appropriate acid like formic acid. | The rate of hydrogen-deuterium exchange is at a minimum at low pH.[1] |
| Temperature | Keep the autosampler and column compartment at a low temperature (e.g., 4°C). | Reduces the rate of the exchange reaction. |
| Solvents | Use aprotic solvents in the mobile phase as much as the chromatography allows. | Aprotic solvents lack exchangeable protons, thus preventing back-exchange. |
Issue 2: Inaccurate Quantification in Experimental Assays
Inaccurate quantification can result from improper storage and handling of the this compound standard, leading to a compromised stock solution.
dot
References
Cell toxicity issues with Carbenoxolone-d4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell toxicity issues with Carbenoxolone-d4.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding cell toxicity and the experimental use of this compound.
Q1: What is the expected difference in cytotoxicity between Carbenoxolone and this compound?
There is currently limited publicly available data directly comparing the cytotoxicity of Carbenoxolone and its deuterated analog, this compound. In general, deuteration is utilized to alter the pharmacokinetic and metabolic profiles of a drug.[1] While this can sometimes lead to differences in efficacy and toxicity, it is not always the case. For troubleshooting purposes, it is reasonable to assume that the cytotoxic potential of this compound is comparable to that of Carbenoxolone unless specific comparative studies indicate otherwise.
Q2: At what concentrations does Carbenoxolone typically exhibit cytotoxicity?
The cytotoxic concentration of Carbenoxolone can vary significantly depending on the cell type and the duration of exposure. Some studies report that Carbenoxolone alone is not cytotoxic at concentrations up to 50 µM in co-cultures of hippocampal astrocytes and neurons.[2][3] However, in other cell lines, cytotoxicity has been observed. For example, in human leukemia K562 cells, the IC50 (the concentration that inhibits 50% of cell growth) was found to be 150 µM after 48 hours of treatment.[4]
Q3: My cells are showing signs of toxicity at concentrations where this compound is expected to be non-toxic. What could be the cause?
Several factors could contribute to unexpected cytotoxicity:
-
Solvent Toxicity : Ensure the final concentration of the solvent (e.g., DMSO, ethanol) in your cell culture medium is at a non-toxic level. It is recommended to run a solvent-only control.
-
Compound Stability : this compound solution stability in cell culture media over long incubation periods is not well-documented. Degradation of the compound could potentially lead to cytotoxic byproducts. Consider preparing fresh solutions for each experiment.
-
Off-Target Effects : Carbenoxolone is known to have multiple biological targets. Observed effects may not be due to general cytotoxicity but rather specific off-target effects that mimic a toxic response in your particular assay. For example, Carbenoxolone can alter the cellular endomembrane system, which might affect assays relying on membrane integrity or mitochondrial function.[5]
-
Enhanced Cytotoxicity : Carbenoxolone can enhance the cytotoxic effects of other substances. For instance, it has been shown to accelerate NMDA-induced cell death in hippocampal neurons and astrocytes.[2][3]
Q4: How can this compound interfere with standard cytotoxicity assays?
Carbenoxolone's known mechanisms of action could potentially interfere with common cytotoxicity assays:
-
MTT/XTT Assays : These assays measure metabolic activity. As Carbenoxolone can affect mitochondrial function, it might lead to a decrease in signal that could be misinterpreted as cell death.
-
LDH Assays : These assays measure the release of lactate dehydrogenase from damaged cells. If Carbenoxolone affects membrane stability, it could influence LDH release.
-
ATP-based Assays : Assays measuring intracellular ATP levels can be affected by compounds that interfere with cellular metabolism and energy production.
It is advisable to use multiple, mechanistically different cytotoxicity assays to confirm any observed toxicity.
Q5: What are the known mechanisms of action for Carbenoxolone that could be mistaken for cytotoxicity?
Carbenoxolone has several known biological activities that could be misinterpreted as general cytotoxicity:
-
Inhibition of 11β-hydroxysteroid dehydrogenase (11β-HSD) : This can alter local glucocorticoid concentrations, which may have various effects on cell signaling and viability.[1]
-
Gap Junction Blockade : Carbenoxolone is a well-known inhibitor of gap junction communication.[6] This can disrupt cell-cell signaling and homeostasis, which in some cell types or under certain conditions, could lead to apoptosis or other forms of cell death.
-
Ion Channel Modulation : Studies have shown that Carbenoxolone can affect various ion channels, which can impact cell excitability and function.
Section 2: Troubleshooting Guide
This guide provides a structured approach to troubleshooting unexpected cell toxicity when using this compound.
Table 1: Troubleshooting Unexpected Cytotoxicity
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity at low concentrations of this compound | 1. Solvent toxicity. 2. Compound degradation. 3. Contamination of compound or culture. | 1. Run a vehicle control with the same concentration of solvent. 2. Prepare fresh stock solutions and dilute immediately before use. 3. Check for mycoplasma contamination and use a fresh aliquot of the compound. |
| Inconsistent results between experiments | 1. Variability in cell density at the time of treatment. 2. Inconsistent incubation times. 3. Instability of this compound in media. | 1. Ensure consistent cell seeding density. 2. Standardize all incubation periods precisely. 3. Minimize the time between preparing the final dilution and adding it to the cells. |
| Discrepancy between different cytotoxicity assays | 1. Assay-specific interference by this compound. 2. Different endpoints measured by the assays (e.g., metabolic activity vs. membrane integrity). | 1. Use at least two mechanistically different assays to confirm results (e.g., a metabolic assay and a membrane integrity assay). 2. Consider a direct measure of cell death, such as Annexin V/PI staining followed by flow cytometry. |
| Cell morphology changes without significant cell death | 1. Off-target effects of this compound. 2. Effects on cell adhesion or cytoskeleton. | 1. Investigate known off-target effects of Carbenoxolone (e.g., gap junction inhibition). 2. Perform immunofluorescence staining for cytoskeletal markers. |
Section 3: Quantitative Data Summary
The following table summarizes reported cytotoxic concentrations for the non-deuterated form, Carbenoxolone. This data can serve as a reference point for designing experiments with this compound.
Table 2: Reported Cytotoxic Concentrations of Carbenoxolone
| Cell Line | Concentration | Exposure Time | Effect |
| Human Leukemia (K562) | 150 µM | 48 hours | IC50 |
| E. coli | ~100 µM | Not specified | IC50 |
| Hippocampal Neurons and Astrocytes (co-culture) | 50 µM | Not specified | Not cytotoxic alone, but enhanced NMDA-induced cytotoxicity |
| Gastric Cancer Cells (MGC-803) | Not specified | 24 hours | Inhibited cell migration |
| Human Keratinocyte (HaCaT) | 30 µM | 48 hours | No significant toxicity observed in initial viability tests, but ultrastructural damage was noted. |
Section 4: Experimental Protocols
This section provides detailed methodologies for key experiments to assess cell toxicity.
Protocol 1: Preparation of this compound Stock and Working Solutions
-
Reconstitution of Lyophilized Powder : Refer to the manufacturer's data sheet for the recommended solvent. For Carbenoxolone disodium salt, sterile water or PBS can be used.[7][8] For the free acid form, DMSO is typically used.
-
Stock Solution : Prepare a high-concentration stock solution (e.g., 10-100 mM). Aliquot into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[7]
-
Working Solution : On the day of the experiment, thaw a stock aliquot and dilute it to the final desired concentrations in pre-warmed cell culture medium. Ensure the final solvent concentration is consistent across all treatments and controls and is below the toxic threshold for your cell line (typically <0.5% for DMSO).[9]
Protocol 2: Cell Viability Assessment using MTT Assay
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment : Replace the medium with fresh medium containing various concentrations of this compound or the vehicle control.
-
Incubation : Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition : Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization : Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measurement : Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Analysis : Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Membrane Integrity Assessment using LDH Assay
-
Cell Seeding and Treatment : Follow steps 1-3 from the MTT assay protocol.
-
Sample Collection : Collect the cell culture supernatant from each well.
-
LDH Reaction : Add the supernatant to a reaction mixture containing the LDH substrate.
-
Incubation : Incubate according to the manufacturer's instructions to allow the conversion of the substrate.
-
Measurement : Measure the absorbance at the appropriate wavelength (typically 490 nm).
-
Lysis Control : Include a positive control where cells are completely lysed to determine the maximum LDH release.
-
Analysis : Calculate cytotoxicity as a percentage of the maximum LDH release control.
Section 5: Visualizations
This section provides diagrams to illustrate key concepts related to Carbenoxolone's mechanism of action and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Gap-junction blocker carbenoxolone differentially enhances NMDA-induced cell death in hippocampal neurons and astrocytes in co-culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbenoxolone-mediated cytotoxicity inhibits Vaccinia virus replication in a human keratinocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pamoic acid and carbenoxolone specifically inhibit CRISPR/Cas9 in bacteria, mammalian cells, and mice in a DNA topology-specific manner - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Matrix Effects in Bioanalysis with Carbenoxolone-d4
Welcome to the technical support center for bioanalytical method development and troubleshooting, with a specific focus on managing matrix effects when using Carbenoxolone-d4 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of Carbenoxolone?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte and its internal standard (IS) by co-eluting, undetected components in the biological sample. In bioanalysis, particularly with LC-MS/MS, these effects can lead to ion suppression or enhancement, which adversely impacts the accuracy, precision, and sensitivity of the method. For Carbenoxolone, a derivative of glycyrrhetinic acid, accurate quantification is crucial for understanding its pharmacokinetics and pharmacodynamics.[1]
Q2: Is this compound the best internal standard for Carbenoxolone analysis?
A2: this compound is a stable isotope-labeled (SIL) internal standard for Carbenoxolone.[2] SIL internal standards are generally considered the gold standard in quantitative bioanalysis because their physicochemical properties are nearly identical to the analyte, leading to similar behavior during sample extraction and chromatographic separation. This helps to compensate for matrix effects. However, in some validated methods for Carbenoxolone, a structurally analogous internal standard, such as 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol-d3 (THCOOH-d3), has been successfully used.[3] The choice of internal standard can depend on various factors, including commercial availability, cost, and the specific characteristics of the biological matrix being analyzed.
Q3: What are the common sources of matrix effects in biological samples like plasma or brain homogenate?
A3: The most common sources of matrix effects in plasma and brain homogenate are phospholipids, salts, and endogenous metabolites. Phospholipids are particularly notorious for causing ion suppression in electrospray ionization (ESI). The complexity of these biological matrices necessitates robust sample preparation to minimize the impact of these interfering substances on the analysis of Carbenoxolone.
Troubleshooting Guides
Issue 1: High variability in the this compound signal across different samples.
This issue often points to inconsistent matrix effects between individual samples.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: If you are using a simple protein precipitation (PPT) method, consider switching to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to more effectively remove interfering phospholipids and other matrix components. A published method for Carbenoxolone in mouse plasma and brain successfully utilized an LLE procedure.[3]
-
Chromatographic Separation: Ensure your HPLC or UHPLC method provides adequate separation of Carbenoxolone and this compound from the regions where matrix components elute. You can investigate this using a post-column infusion experiment.
-
Sample Dilution: A simple approach to reducing matrix effects is to dilute the sample.[4] However, ensure that the final concentration of Carbenoxolone remains above the lower limit of quantification (LLOQ) of your assay.
-
Issue 2: The analyte-to-internal standard (Carbenoxolone/Carbenoxolone-d4) area ratio is not consistent, leading to poor accuracy and precision.
This may indicate that the analyte and the internal standard are experiencing different degrees of ion suppression or enhancement (differential matrix effects).
-
Troubleshooting Steps:
-
Evaluate Co-elution: Verify that Carbenoxolone and this compound are co-eluting perfectly. Even small shifts in retention time between the analyte and a SIL-IS can lead to differential matrix effects.
-
Matrix Factor Assessment: Conduct a matrix factor experiment to quantitatively assess the extent of ion suppression or enhancement. This will help determine if the variability is indeed due to matrix effects.
-
Consider a Different Internal Standard: If differential matrix effects persist, and you have exhausted optimization options, consider evaluating a different internal standard. While this compound is a SIL-IS, a validated method for Carbenoxolone opted for a structurally analogous IS, which in their specific application, may have provided more reliable results.[3]
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Carbenoxolone from Plasma/Brain Homogenate
This protocol is adapted from a validated method for Carbenoxolone analysis.[3]
-
To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (plasma or brain homogenate).
-
Add the working solution of this compound (internal standard).
-
Add 50 µL of 2M acetic acid to acidify the sample.
-
Add 1 mL of the extraction solvent (e.g., a mixture of ethyl acetate and hexane).
-
Vortex for 10 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic (upper) layer to a new tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.
Protocol 2: Post-Column Infusion Experiment to Identify Matrix Effects
This experiment helps to visualize the regions of ion suppression or enhancement during the chromatographic run.
-
Prepare a solution of Carbenoxolone at a concentration that provides a stable signal on the mass spectrometer.
-
Set up the LC-MS/MS system with the analytical column.
-
Using a T-fitting, infuse the Carbenoxolone solution at a constant, low flow rate (e.g., 10 µL/min) into the mobile phase flow after the analytical column and before the mass spectrometer ion source.
-
While the Carbenoxolone solution is being infused, inject a blank, extracted biological matrix sample onto the column.
-
Monitor the signal of the Carbenoxolone MRM transition. A stable baseline is expected. Any significant drop in the baseline indicates ion suppression, while a rise indicates ion enhancement at that retention time.
Quantitative Data Summary
Table 1: Illustrative Comparison of Sample Preparation Techniques on Analyte Recovery and Matrix Effects
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (Ion Suppression, %) |
| Protein Precipitation (PPT) | 85-100% | 30-70% |
| Liquid-Liquid Extraction (LLE) | 70-90% | 10-40% |
| Solid-Phase Extraction (SPE) | 80-105% | <20% |
Note: This table presents typical ranges and is for illustrative purposes. Actual values will be method and matrix-dependent.
Visualizations
Caption: A typical bioanalytical workflow for Carbenoxolone analysis.
Caption: A decision tree for troubleshooting matrix effects.
References
- 1. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
Carbenoxolone-d4 Deuterium Labeling: Technical Support Center
Welcome to the technical support center for Carbenoxolone-d4. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure complete deuterium labeling in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is complete deuterium labeling crucial?
This compound is a deuterium-labeled version of Carbenoxolone, a derivative of glycyrrhetinic acid.[1] It is primarily used as a stable isotope-labeled internal standard in quantitative mass spectrometry (MS) studies during drug development.[1]
Complete labeling is critical for its function as an internal standard. An ideal internal standard should have a precisely known mass and behave chemically and physically identically to the analyte (unlabeled Carbenoxolone). Incomplete labeling results in a mixture of molecules with different masses (e.g., d1, d2, d3), which compromises the accuracy and reliability of quantitative analysis by MS.
Q2: How can I verify the percentage of deuterium incorporation in my this compound sample?
The degree of deuterium incorporation can be determined using several analytical methods, primarily Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique offers distinct advantages and disadvantages.
Table 1: Comparison of Analytical Methods for Deuterium Incorporation Analysis
| Method | Advantages | Disadvantages |
| Mass Spectrometry (MS) | High sensitivity; directly measures the mass shift caused by deuterium, allowing for the calculation of isotopic distribution.[2] | Prone to back-exchange (deuterium loss) during analysis, especially with certain ionization techniques or mobile phases.[3][4] |
| ¹H NMR Spectroscopy | Provides site-specific information; the disappearance or reduction of a proton signal directly indicates deuterium substitution at that position.[4][5] | Less precise for quantifying very high levels of incorporation (>98%) due to low residual proton signals.[6] |
| ²H (Deuterium) NMR | Directly observes the deuterium nuclei, providing unambiguous confirmation and localization of the label.[6] | Lower sensitivity compared to ¹H NMR; requires specialized instrument configuration and longer acquisition times.[6] |
| ¹³C NMR Spectroscopy | Can detect deuterium incorporation through isotopic shifts on the carbon spectra and changes in splitting patterns.[7] | Indirect method; less sensitive than MS or ¹H NMR for quantification. |
Q3: My mass spectrometry results show a mix of M+1, M+2, and M+3 peaks along with the expected M+4. What could be the cause of this incomplete labeling?
Incomplete labeling detected immediately after synthesis typically points to suboptimal reaction conditions. The efficiency of hydrogen-deuterium exchange reactions is influenced by several factors.
Table 2: Troubleshooting Guide for Incomplete Deuterium Labeling
| Potential Cause | Recommended Solution |
| Insufficient Reaction Time or Temperature | Increase the reaction time or temperature to drive the exchange reaction to completion. Monitor the reaction progress using TLC or LC-MS. |
| Inactive or Insufficient Catalyst | Use a fresh, high-activity catalyst (e.g., Palladium on Carbon, Pd/C). Ensure the catalyst-to-substrate ratio is optimized. |
| Poor Quality Deuterium Source | Use a high-purity deuterium source (e.g., D₂O with >99.8% D enrichment, D₂ gas). Contamination with H₂O can halt the exchange. |
| Sub-optimal Solvent or pH | The reaction should be conducted in a deuterated solvent to avoid competition from protonated solvent molecules. The pH can also influence exchange rates for certain C-H bonds. |
| Steric Hindrance | The specific positions targeted for labeling on the Carbenoxolone molecule may be sterically hindered, requiring more forcing reaction conditions. |
Q4: I've confirmed >99% labeling via NMR, but my LC-MS results show lower incorporation. What's happening?
This discrepancy strongly suggests that back-exchange is occurring during your LC-MS analysis.[4] Back-exchange is the unintended replacement of deuterium atoms with protons from the analytical environment, such as protic solvents in the mobile phase (e.g., water, methanol).[3]
To mitigate back-exchange during LC-MS analysis:
-
Optimize Chromatography: Use a mobile phase with a high percentage of aprotic solvent or D₂O if compatible with your method. Minimize the time the sample spends in the aqueous mobile phase.
-
Adjust pH: Quench the exchange reaction by lowering the pH to approximately 2.5-3.0, which is the point of minimum exchange rate, before injection.[8][9]
-
Use Cooled Systems: Perform chromatography at low temperatures (e.g., 0-4 °C) to significantly slow the rate of back-exchange.[8]
Q5: What are the best practices for handling and storing this compound to prevent deuterium loss?
To maintain isotopic purity, this compound must be protected from exposure to proton sources.
-
Storage: Store the solid compound in a tightly sealed vial under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (-20°C or lower).[10][11]
-
Solvent Preparation: Prepare stock solutions using anhydrous, aprotic, or deuterated solvents (e.g., DMSO-d6, Acetonitrile-d3).[12] Avoid moisture.
-
Handling: Handle the compound and its solutions in a dry environment, such as a glove box or using Schlenk line techniques, to minimize exposure to atmospheric moisture.
Experimental Protocols
Protocol 1: General Method for Assessing Deuterium Incorporation by Mass Spectrometry
-
Sample Preparation:
-
Accurately weigh and dissolve a small amount of this compound and unlabeled Carbenoxolone (as a control) in an appropriate anhydrous, aprotic solvent (e.g., acetonitrile) to a final concentration of ~1 mg/mL.
-
Prepare serial dilutions from the stock solution to a working concentration suitable for your instrument (e.g., 1-10 µg/mL).
-
-
Instrumentation Setup:
-
Use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to accurately resolve the isotopic peaks.
-
Employ an ionization source that minimizes in-source back-exchange, such as electrospray ionization (ESI) under gentle conditions.
-
-
Data Acquisition:
-
Acquire the full scan mass spectrum for both the unlabeled Carbenoxolone control and the this compound sample.
-
Ensure the mass range is set to cover the expected molecular weights.
-
-
Data Analysis:
-
Determine the monoisotopic mass of the unlabeled Carbenoxolone.
-
In the this compound spectrum, identify the ion corresponding to the fully labeled species (M+4).
-
Calculate the percentage of deuterium incorporation by comparing the peak intensities of the M+4 ion to the sum of intensities of all related ions (M+0, M+1, M+2, M+3, M+4). The formula is:
-
% Incorporation = [Intensity(M+4) / Σ(Intensities of M+0 to M+4)] x 100
-
-
Protocol 2: General Method for Assessing Deuterium Incorporation by ¹H NMR
-
Sample Preparation:
-
Dissolve ~5-10 mg of this compound in a high-purity deuterated NMR solvent (e.g., CDCl₃, DMSO-d6) that is known to dissolve the compound well. The solvent should be from a freshly opened ampule to minimize moisture contamination.
-
Prepare a corresponding sample of unlabeled Carbenoxolone for spectral comparison.
-
-
Instrumentation Setup:
-
Use a high-field NMR spectrometer (≥400 MHz) for better signal resolution.
-
Shim the instrument carefully to obtain sharp, well-resolved peaks.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum for both the labeled and unlabeled samples.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, especially for observing small residual proton signals in the labeled sample.
-
-
Data Analysis:
-
Overlay the spectra of the labeled and unlabeled samples.
-
Identify the proton signals in the unlabeled spectrum that have disappeared or are significantly reduced in intensity in the this compound spectrum. These correspond to the sites of deuteration.
-
Quantify the incorporation at a specific site by integrating the residual proton signal and comparing it to a stable, non-deuterated proton signal within the same molecule as an internal reference.
-
Visual Guides
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 5. studymind.co.uk [studymind.co.uk]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Computational Tools for Hydrogen–Deuterium Exchange Mass Spectrometry Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. selleckchem.com [selleckchem.com]
Validation & Comparative
The Gold Standard for Bioanalysis: A Comparative Guide to LC-MS/MS Assay Validation with Carbenoxolone-d4
For researchers, scientists, and drug development professionals, the choice of an appropriate internal standard is a critical decision in the validation of robust and reliable LC-MS/MS assays. This guide provides a detailed comparison of assay performance when using a deuterated internal standard, Carbenoxolone-d4, versus a structural analog internal standard for the quantification of Carbenoxolone.
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely considered the gold standard in quantitative bioanalysis.[1][2] Its physicochemical properties are nearly identical to the analyte of interest, Carbenoxolone. This similarity allows it to effectively compensate for variations in sample preparation, chromatography, and ionization, leading to more accurate and precise results.
In contrast, a structural analog internal standard, while similar in structure, may exhibit different extraction recovery, chromatographic retention, and ionization efficiency. These differences can introduce variability and potentially impact the accuracy of the assay.
This guide will delve into the experimental data and methodologies to objectively compare these two approaches, providing the necessary information to make an informed decision for your bioanalytical needs.
Performance Comparison: this compound vs. Structural Analog
The selection of an internal standard directly impacts key validation parameters of an LC-MS/MS assay. Below is a summary of expected performance characteristics based on established principles of bioanalytical method validation.
| Validation Parameter | This compound (Deuterated IS) | Structural Analog IS | Rationale |
| Accuracy | High | Moderate to High | A deuterated IS co-elutes with the analyte, providing superior correction for matrix effects and extraction variability.[1] |
| Precision | High | Moderate to High | The consistent behavior of a deuterated IS throughout the analytical process leads to lower variability between measurements.[1] |
| Linearity | Excellent | Good to Excellent | A reliable internal standard ensures a consistent response ratio across the calibration range. |
| Limit of Quantification (LOQ) | Potentially Lower | Variable | Improved signal-to-noise ratio due to better correction of interferences can lead to lower detection limits. |
| Matrix Effect | Effectively Minimized | Variable Correction | The nearly identical ionization properties of a deuterated IS allow it to track and correct for ion suppression or enhancement more effectively. |
| Availability | May require custom synthesis | More readily available | Commercially available structural analogs are often easier to source than specific deuterated compounds. |
Experimental Protocols
To illustrate the practical differences, this section outlines the key steps in a typical LC-MS/MS workflow for Carbenoxolone analysis, highlighting the considerations for each type of internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
A common method for extracting Carbenoxolone from biological matrices is Liquid-Liquid Extraction (LLE).
Protocol using a Structural Analog Internal Standard (e.g., THC-COOH-d3):
One published method for the analysis of Carbenoxolone in brain and blood utilized 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol-d3 (THC-COOH-d3) as a structural analog internal standard due to the unavailability of a deuterated form of Carbenoxolone at the time of the study.[3]
-
Sample Aliquot: 100 µL of plasma or tissue homogenate.
-
Internal Standard Spiking: Addition of a known concentration of THC-COOH-d3 solution.
-
Protein Precipitation & Extraction: Addition of acetonitrile to precipitate proteins and extract the analyte and internal standard.
-
Evaporation and Reconstitution: The supernatant is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.
Chromatographic and Mass Spectrometric Conditions
The following table summarizes typical LC-MS/MS parameters for Carbenoxolone analysis. While the specific parameters for a method using this compound are not detailed in the available literature, they are expected to be very similar to those for the native Carbenoxolone.
| Parameter | Method with Structural Analog IS (THC-COOH-d3)[3] |
| LC Column | C18 reverse-phase |
| Mobile Phase | Acetonitrile and water with additives (e.g., formic acid or ammonium formate) |
| Flow Rate | Typically 0.3-0.6 mL/min |
| Injection Volume | 5-20 µL |
| Ionization Mode | Electrospray Ionization (ESI), typically in negative mode for Carbenoxolone |
| MS/MS Transition (Carbenoxolone) | Q1: m/z 569.3 -> Q3: m/z 509.3 (example) |
| MS/MS Transition (IS) | Q1: m/z 346.1 -> Q3: m/z 301.1 (for THC-COOH-d3) |
Workflow and Signaling Pathway Diagrams
To visually represent the processes involved, the following diagrams have been generated using the DOT language.
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
Carbenoxolone-d4 as an Internal Standard: A Comparative Guide for Bioanalytical Applications
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Carbenoxolone, the choice of an appropriate internal standard (IS) is paramount to ensure the accuracy, precision, and robustness of bioanalytical methods. This guide provides a comprehensive comparison of Carbenoxolone-d4 with a relevant alternative internal standard, supported by experimental data and detailed methodologies.
Carbenoxolone, a derivative of glycyrrhetinic acid, is a pharmacologically active compound known for its therapeutic effects in treating peptic ulcers and its role as a potent inhibitor of gap junction channels. Accurate quantification of Carbenoxolone in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in mass spectrometry-based bioanalysis. This is due to its ability to co-elute with the analyte and exhibit similar ionization and extraction characteristics, thereby effectively compensating for matrix effects and variations during sample processing.
This guide will delve into a comparison between this compound and a non-deuterated alternative, 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol-d3 (THCOOH-d3), which has been utilized in published bioanalytical methods for Carbenoxolone.
Performance Comparison of Internal Standards
The selection of an internal standard is a critical step in the development of a robust quantitative bioanalytical method. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Here, we compare the performance of this compound with THCOOH-d3.
| Performance Metric | This compound (Expected) | 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol-d3 (THCOOH-d3)[1] |
| Structural Similarity | Identical to Carbenoxolone (isotope-labeled) | Structurally dissimilar |
| Co-elution with Analyte | Expected to co-elute | Different retention time |
| Ionization Efficiency | Nearly identical to Carbenoxolone | Different ionization characteristics |
| Extraction Recovery | Expected to be very similar to Carbenoxolone | May differ from Carbenoxolone |
| Linearity (r²) | >0.99 (Expected) | 0.998 |
| Limit of Quantification (LOQ) | Method-dependent | 1.0 ng/mL |
| Accuracy (% Bias) | Within ±15% (Expected) | Within ±15% |
| Precision (% CV) | <15% (Expected) | <15% |
Note: Performance data for this compound is based on the expected performance of a stable isotope-labeled internal standard. Specific experimental data for this compound was not available in the public domain at the time of this publication.
Experimental Methodologies
A detailed understanding of the experimental protocols is essential for replicating and validating bioanalytical methods. Below are the methodologies for the quantification of Carbenoxolone using THCOOH-d3 as an internal standard. A projected methodology for this compound is also provided based on standard practices for stable isotope dilution assays.
Method Using 11-Nor-9-carboxy-delta-9-tetrahydrocannabinol-d3 (THCOOH-d3) as Internal Standard
This method was adapted from a validated study for the analysis of Carbenoxolone in plasma.[1]
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of internal standard working solution (THCOOH-d3 in methanol).
-
Perform a liquid-liquid extraction with 500 µL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Carbenoxolone: m/z 569.4 → 525.4
-
THCOOH-d3: m/z 345.2 → 301.2
-
Projected Method Using this compound as Internal Standard
This projected method is based on typical stable isotope dilution workflows.
1. Sample Preparation:
-
To 100 µL of plasma, add 10 µL of this compound internal standard working solution (in methanol).
-
Precipitate proteins by adding 300 µL of acetonitrile.
-
Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions:
-
Carbenoxolone: m/z 569.4 → 525.4
-
This compound: m/z 573.4 → 529.4 (projected)
-
Visualizing the Method and Mechanism
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: A typical bioanalytical workflow for the quantification of Carbenoxolone using LC-MS/MS.
References
A Researcher's Guide to Cross-Validation of Carbenoxolone Quantification Methods: HPLC-UV vs. UPLC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of therapeutic agents is paramount. This guide provides a comprehensive cross-validation comparison of two common analytical techniques for the quantification of Carbenoxolone: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS).
Carbenoxolone, a derivative of glycyrrhetinic acid, is utilized in research for its ability to block gap junctional communication and has been used clinically for the treatment of ulcers. Precise and reliable measurement of Carbenoxolone in biological matrices is crucial for pharmacokinetic studies, drug efficacy, and safety assessments. This guide offers a detailed examination of two prevalent analytical methods, presenting their experimental protocols, performance data, and a workflow for cross-validation to ensure data integrity and comparability across different analytical platforms.
Comparative Analysis of Quantification Methods
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. Below is a summary of the key performance parameters for HPLC-UV and UPLC-MS/MS in the context of Carbenoxolone quantification.
| Parameter | HPLC-UV (Representative Method) | UPLC-MS/MS[1][2] |
| Linearity Range | 0.1 - 10 µg/mL | 10 - 1000 ng/mL |
| Limit of Quantification (LOQ) | ~50-100 ng/mL | 10 ng/g (in brain homogenate)[1] |
| Accuracy (% Bias) | Within ±15% | Within ±15% (except LLOQ at ±20%)[1] |
| Precision (%RSD) | ≤15% | ≤15% (except LLOQ at ≤20%)[1] |
| Selectivity | Moderate; potential for interference from matrix components or metabolites with similar UV absorbance. | High; based on specific precursor-to-product ion transitions, minimizing interferences. |
| Run Time | ~10-15 minutes | ~3.5 minutes[1] |
| Sample Preparation | Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE)[1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of analytical methods. The following sections outline the protocols for both the UPLC-MS/MS and a representative HPLC-UV method for Carbenoxolone quantification.
UPLC-MS/MS Method for Carbenoxolone Quantification in Biological Matrices[1]
This method has been validated for the analysis of Carbenoxolone in mouse blood and brain tissue.
1. Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of plasma or brain homogenate, add an internal standard (IS) solution.
-
Add 50 µL of 1M HCl.
-
Add 600 µL of methyl tert-butyl ether (MTBE), vortex for 10 minutes.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions:
-
System: Waters Acquity UPLC
-
Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
-
Mobile Phase: Isocratic elution with 80% Acetonitrile in water containing 0.1% formic acid.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
3. Mass Spectrometry Conditions:
-
System: Waters Xevo TQ-S triple quadrupole mass spectrometer
-
Ionization Mode: Negative Electrospray Ionization (ESI-)
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbenoxolone: 569.4 > 113.1 m/z
-
Internal Standard (e.g., Glycyrrhetinic acid-d4): 475.4 > 431.4 m/z
-
-
Capillary Voltage: 2.5 kV
-
Cone Voltage: 40 V
-
Collision Energy: 25 eV
Representative HPLC-UV Method for Carbenoxolone Quantification
1. Sample Preparation (Solid-Phase Extraction):
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
To 500 µL of plasma, add an internal standard (IS) and 500 µL of 4% phosphoric acid.
-
Load the sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of water, followed by 1 mL of 20% methanol in water.
-
Elute Carbenoxolone and the IS with 1 mL of methanol.
-
Evaporate the eluate to dryness and reconstitute in 200 µL of the mobile phase.
2. Chromatographic Conditions:
-
System: Agilent 1260 Infinity II or similar
-
Column: C18, 5 µm, 4.6 x 150 mm
-
Mobile Phase: Acetonitrile and 0.1% phosphoric acid in water (60:40, v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
UV Detection: 258 nm
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that data from different analytical methods are comparable and can be used interchangeably or pooled in a single study. This is particularly important when transitioning from an older method (e.g., HPLC-UV) to a newer, more sensitive one (e.g., UPLC-MS/MS), or when different laboratories are involved in sample analysis.
The primary goal of cross-validation is to assess the potential for bias between the methods. This is achieved by analyzing the same set of quality control (QC) samples and incurred study samples using both methodologies.
Experimental Design for Cross-Validation
-
Preparation of Validation Samples:
-
Prepare QC samples in the relevant biological matrix at a minimum of three concentration levels: low, medium, and high.
-
Select a statistically relevant number of incurred samples from a study, covering the expected concentration range.
-
-
Analysis:
-
Analyze the QC and incurred samples using both the validated UPLC-MS/MS method (the reference method) and the HPLC-UV method (the comparator method).
-
Each sample should be analyzed in replicate (e.g., n=3-5) by each method.
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the mean concentration and precision (%RSD) for each sample analyzed by both methods.
-
Determine the percentage difference between the mean concentrations obtained by the two methods for each sample.
-
The acceptance criterion is typically that the mean concentration of at least two-thirds of the samples should be within ±20% of the mean concentration obtained by the reference method.
-
Visualizing the Workflow
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict the experimental workflows for each quantification method and the logical flow of the cross-validation process.
References
- 1. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Carbenoxolone-d4 and Other Gap Junction Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Carbenoxolone-d4 and other commonly used gap junction inhibitors. The following sections detail their performance, supported by experimental data, to aid in the selection of the most suitable inhibitor for your research needs.
Introduction to Gap Junctions and Their Inhibition
Gap junctions are specialized intercellular channels that allow for the direct passage of ions and small molecules between adjacent cells, playing a crucial role in coordinating cellular activities. The inhibition of these channels is a key area of research in various fields, including neuroscience, cardiology, and oncology. Carbenoxolone, a derivative of glycyrrhetinic acid, is a widely used, albeit non-selective, gap junction inhibitor. This compound is a deuterated version of Carbenoxolone, which may offer an improved pharmacokinetic profile. This guide compares this compound with other prominent gap junction inhibitors, focusing on their potency, specificity, and mechanism of action.
Quantitative Comparison of Gap Junction Inhibitors
The efficacy of a gap junction inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which varies depending on the specific connexin (Cx) or pannexin (Panx) isoform and the experimental system. The table below summarizes the available quantitative data for Carbenoxolone and other selected inhibitors.
| Inhibitor | Target(s) | IC50 / Effective Concentration | Cell Type / System | Reference |
| Carbenoxolone | Broad-spectrum (various Cxs and Panxs) | ~5 µM (Panx1) | Xenopus oocytes | [1] |
| ~48 µM (voltage-gated Ca2+ channels) | Retina | [1] | ||
| 10-100 µM (abolishes dye transfer) | Bovine aortic endothelial cells | [2] | ||
| Meclofenamic Acid | Non-selective (various Cxs) | ~25 µM (Cx43) | SKHep1 cells | [3] |
| ~40 µM (dye-coupling) | SKHep1 cells | [3] | ||
| 56.0 µM (hKv2.1), 155.9 µM (hKv1.1) | N/A | [4] | ||
| Heptanol | Non-selective | 0.05 mM (reduces conduction velocity) | Langendorff-perfused mouse hearts | [5] |
| 1-2 mM (reversible inhibition) | Various | [5] | ||
| Octanol | Non-selective | 0.5 mM (inhibits gap junctions) | SVZ-derived neurospheres | [6] |
| 1 mM (induces acidification) | Rat hippocampal astrocytes | [7] | ||
| Gap26 | Cx43, Cx37, Cx40 | 28.4 ± 3.4 µM | Rabbit superior mesenteric arteries | [8] |
| ~81 µM (Cx43 hemichannels) | HeLa-Cx43 cells | [9] | ||
| Gap27 | Cx43 | ~161 µM (Cx43 hemichannels) | HeLa-Cx43 cells | [9] |
| 50 µM (inhibits gap junction coupling) | Keratinocytes and HeLa43 cells | [10] |
Note on this compound: Direct comparative studies on the gap junction inhibitory activity of this compound versus Carbenoxolone are limited. However, deuteration is a common strategy to improve the pharmacokinetic properties of drugs by slowing their metabolism[11][12][13]. This can lead to a longer half-life and more stable plasma concentrations, which could be advantageous in long-term in vitro or in vivo studies. The intrinsic inhibitory activity at the channel level is expected to be similar to that of the non-deuterated form.
Mechanism of Action and Specificity
Gap junction inhibitors can be broadly categorized based on their chemical nature and specificity.
-
Glycyrrhetinic acid derivatives (e.g., Carbenoxolone): These are non-selective inhibitors that block a wide range of connexin and pannexin channels[1][14]. The mechanism of action for Carbenoxolone on Pannexin-1 channels is thought to involve interaction with the first and second extracellular loops, locking the channel in a closed conformation[5][15][16][17][18].
-
Fenamates (e.g., Meclofenamic acid): This class of non-steroidal anti-inflammatory drugs (NSAIDs) also acts as non-selective gap junction blockers[19][20].
-
Alkanols (e.g., Heptanol, Octanol): These are short-chain alcohols that reversibly block gap junctions, though their mechanism is not fully understood and they can have effects on other membrane properties[7][21].
-
Connexin-mimetic peptides (e.g., Gap26, Gap27): These peptides are designed to mimic specific extracellular loop sequences of connexin proteins, offering higher specificity for certain connexin isoforms[6][22][23][24][25]. For example, Gap26 and Gap27 are widely used to target Cx43[9][26][27].
Off-Target Effects
A critical consideration in choosing a gap junction inhibitor is its potential for off-target effects.
-
Carbenoxolone: Besides inhibiting gap junctions, Carbenoxolone is also known to inhibit the 11β-hydroxysteroid dehydrogenase (11β-HSD) enzyme, which can lead to mineralocorticoid-like side effects such as sodium retention and hypokalemia[21][28][29][30][31]. It can also affect voltage-gated calcium channels and has shown to modulate neuronal network activity through mechanisms independent of gap junction blockade[32].
-
Meclofenamic Acid: As an NSAID, it inhibits cyclooxygenase (COX) enzymes. It can also have side effects such as gastrointestinal issues and, in rare cases, hepatotoxicity[33][34][35][36][37].
-
Connexin-mimetic peptides: While generally considered more specific, their effects can be cell-type dependent, and they may also influence hemichannel function[10][25].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate a simplified signaling pathway of gap junction inhibition by Carbenoxolone and a typical experimental workflow for assessing gap junctional intercellular communication.
Caption: Carbenoxolone's multifaceted mechanism of action.
References
- 1. Gap Junction Blockers: An Overview of their Effects on Induced Seizures in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbenoxolone inhibits junctional transfer and upregulates Connexin43 expression by a protein kinase A-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fenamates: a novel class of reversible gap junction blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rupress.org [rupress.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Evaluation of Cx43 Gap Junction Inhibitors Using a Quantitative Structure-Activity Relationship Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [논문]Carbenoxolone inhibits junctional transfer and upregulates connexin43 expression by a protein kinase A-dependent pathway [scienceon.kisti.re.kr]
- 9. Connexin mimetic peptides inhibit Cx43 hemichannel opening triggered by voltage and intracellular Ca2+ elevation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Connexin Mimetic Peptide Gap27 and Cx43-Knockdown Reveal Differential Roles for Connexin43 in Wound Closure Events in Skin Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A structural and functional comparison of gap junction channels composed of connexins and innexins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacology of pannexin channels - PMC [pmc.ncbi.nlm.nih.gov]
- 17. genscript.com [genscript.com]
- 18. Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Meclofenamic acid blocks the gap junction communication between the retinal pigment epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Meclofenamic acid blocks electrical synapses of retinal AII amacrine and on-cone bipolar cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Connexin mimetic peptides: specific inhibitors of gap-junctional intercellular communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. portlandpress.com [portlandpress.com]
- 24. mdpi.com [mdpi.com]
- 25. Connexin 43 mimetic peptide Gap27 reveals potential differences in the role of Cx43 in wound repair between diabetic and non-diabetic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effect of connexin 43 inhibition by the mimetic peptide Gap27 on corneal wound healing, inflammation and neovascularization - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. What is the mechanism of Carbenoxolone Sodium? [synapse.patsnap.com]
- 29. Complications of Carbenoxolone Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Side-effects of carbonoxolone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Complications of carbenoxolone therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. Carbenoxolone blockade of neuronal network activity in culture is not mediated by an action on gap junctions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Meclofenamate (Meclofenamate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 34. go.drugbank.com [go.drugbank.com]
- 35. Mefenamic Acid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 36. drugs.com [drugs.com]
- 37. Side Effects of Meclofenamate Sodium: Interactions & Warnings [medicinenet.com]
Efficacy Showdown: Carbenoxolone vs. Its Deuterated Analog in Drug Development
A comparative guide for researchers and drug development professionals on the therapeutic potential of Carbenoxolone and the prospective advantages of its deuterated form.
In the landscape of therapeutic drug development, the strategic modification of existing compounds to enhance their pharmacological profiles is a cornerstone of innovation. Carbenoxolone, a derivative of glycyrrhetinic acid, has long been recognized for its therapeutic effects, primarily through the inhibition of the 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) enzyme. This guide provides a detailed comparison of Carbenoxolone and its hypothetical deuterated analog, exploring the potential for improved efficacy, pharmacokinetics, and safety. While direct comparative studies on a deuterated Carbenoxolone are not yet available in published literature, this guide leverages the established principles of deuteration and existing data on Carbenoxolone to provide a comprehensive and scientifically grounded analysis for researchers and developers.
Data Presentation: A Comparative Overview
The following table summarizes the known properties of Carbenoxolone and the projected characteristics of its deuterated analog. The data for the deuterated analog are hypothetical, based on the established benefits of deuteration in other drug classes, such as improved metabolic stability.
| Parameter | Carbenoxolone | Deuterated Carbenoxolone (Hypothetical) |
| Mechanism of Action | Inhibition of 11β-HSD1, modulation of gap junctions. | Inhibition of 11β-HSD1, modulation of gap junctions. |
| Primary Therapeutic Uses | Historically used for peptic ulcers; investigated for metabolic syndrome, neurocognitive benefits, and dry eye syndrome.[1][2][3][4][5] | Potential for enhanced efficacy in existing and new therapeutic areas due to improved pharmacokinetics. |
| Metabolism | Metabolized in the liver.[6] | Reduced rate of metabolism due to the kinetic isotope effect.[7][8][9] |
| Pharmacokinetics | Subject to hepatic metabolism, which can lead to variability in patient response. | Potentially longer half-life, increased plasma exposure (AUC), and lower clearance.[7][9] |
| Potential Side Effects | Mineralocorticoid-related side effects such as sodium and water retention, hypokalemia, and hypertension.[5] | Potentially reduced side effects due to lower required doses or altered metabolite profiles.[9] |
| Dosing Frequency | Typically requires multiple daily doses.[5] | Potential for once-daily dosing, improving patient compliance. |
Signaling Pathway of Carbenoxolone
Carbenoxolone's primary mechanism of action involves the inhibition of 11β-HSD1. This enzyme is crucial in converting inactive cortisone to active cortisol, a glucocorticoid that can contribute to various metabolic and inflammatory processes. By inhibiting 11β-HSD1, Carbenoxolone reduces the local concentration of active cortisol in target tissues.
Caption: Mechanism of Carbenoxolone via 11β-HSD1 inhibition.
Experimental Protocols
To empirically validate the hypothesized benefits of a deuterated Carbenoxolone analog, a series of preclinical and clinical studies would be necessary. Below are detailed methodologies for key comparative experiments.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of Carbenoxolone and its deuterated analog.
Methodology:
-
Incubation: Carbenoxolone and its deuterated analog will be incubated separately with human liver microsomes at 37°C. The reaction mixture will contain a final substrate concentration of 1 µM and a microsomal protein concentration of 0.5 mg/mL in a phosphate buffer (pH 7.4).
-
Reaction Initiation: The metabolic reaction will be initiated by the addition of an NADPH-regenerating system.
-
Time Points: Aliquots will be removed at multiple time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).
-
Reaction Termination: The reaction in the collected aliquots will be terminated by the addition of ice-cold acetonitrile.
-
Analysis: The samples will be centrifuged, and the supernatant will be analyzed by liquid chromatography-mass spectrometry (LC-MS) to quantify the remaining parent compound.
-
Data Calculation: The in vitro half-life (t½) and intrinsic clearance (CLint) will be calculated from the rate of disappearance of the parent compound.
Pharmacokinetic Study in Rodents
Objective: To compare the pharmacokinetic profiles of Carbenoxolone and its deuterated analog in a rodent model.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=6 per group) will be used.
-
Dosing: Animals will be administered a single oral dose of either Carbenoxolone or its deuterated analog (e.g., 10 mg/kg).
-
Blood Sampling: Blood samples (approximately 0.2 mL) will be collected from the tail vein at pre-dose and at various time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours).
-
Plasma Preparation: Plasma will be separated by centrifugation.
-
Bioanalysis: Plasma concentrations of the parent drug and any major metabolites will be determined using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis will be used to determine key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), and elimination half-life (t½).
Hypothetical Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical comparison of Carbenoxolone and its deuterated analog.
Caption: Workflow for preclinical comparison.
Conclusion and Future Directions
While Carbenoxolone has demonstrated therapeutic potential, its clinical utility has been hampered by a suboptimal pharmacokinetic profile and associated side effects. The strategic deuteration of Carbenoxolone presents a promising avenue to overcome these limitations. A deuterated analog is hypothesized to exhibit a slower rate of metabolism, leading to an improved pharmacokinetic profile with a longer half-life and increased systemic exposure. These enhancements could translate into a more favorable efficacy and safety profile, potentially allowing for lower and less frequent dosing, thereby improving patient adherence.
The successful development of other deuterated drugs, such as Austedo® (deutetrabenazine), provides a strong precedent for this approach.[8][9] Further research, beginning with the synthesis and preclinical evaluation of a deuterated Carbenoxolone analog as outlined in the proposed experimental protocols, is warranted to empirically validate these potential advantages. Such studies will be critical in determining if a deuterated version of Carbenoxolone can offer a significant therapeutic advancement over the parent compound.
References
- 1. Selective Inhibitors of 11β-Hydroxysteroid Dehydrogenase Type 1 for Patients With Metabolic Syndrome: Is the Target Liver, Fat, or Both? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbenoxolone - Wikipedia [en.wikipedia.org]
- 3. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]
- 4. Carbenoxolone: a review of its pharmacological properties and therapeutic efficacy in peptic ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. The metabolism of carbenoxolone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of novel inhibitors of human 11beta-hydroxysteroid dehydrogenase type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
The Deuterium Isotope Effect on Carbenoxolone Metabolism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbenoxolone, a derivative of glycyrrhetinic acid, is primarily metabolized in the body through two main pathways: hydrolysis of its succinate ester and subsequent glucuronidation of the active metabolite, 18β-glycyrrhetinic acid. The strategic replacement of hydrogen with deuterium at specific metabolically active sites can significantly alter the rate of drug metabolism, a phenomenon known as the kinetic isotope effect (KIE). This guide provides a comparative overview of the predicted effects of deuterium substitution on the metabolism of Carbenoxolone, supported by generalized experimental protocols and predictive data. As there is currently no direct experimental data available for deuterated Carbenoxolone, this document serves as a predictive guide based on established principles of drug metabolism and kinetic isotope effects.
Predicted Impact of Deuteration on Carbenoxolone Metabolism
The C-D bond is stronger than the C-H bond, and its cleavage is often the rate-limiting step in metabolic reactions. Consequently, deuteration at a site of metabolic attack can slow down the reaction rate. For Carbenoxolone, deuteration could potentially be applied to the succinate moiety to influence hydrolysis or to the glycyrrhetinic acid backbone to affect glucuronidation.
Data Presentation: Predicted Kinetic Isotope Effects
The following table summarizes the predicted kinetic isotope effect (KIE), expressed as the ratio of the rate of reaction of the non-deuterated (kH) to the deuterated (kD) compound, for the primary metabolic pathways of Carbenoxolone. These values are hypothetical and based on typical KIEs observed for similar enzymatic reactions.
| Metabolic Pathway | Enzyme/System | Site of Deuteration (Hypothetical) | Predicted kH/kD | Predicted Outcome on Metabolism |
| Hydrolysis | Gut Microflora Esterases | Succinate Moiety | 1.0 - 1.5 | Minor to negligible decrease in the rate of hydrolysis to 18β-glycyrrhetinic acid. |
| Glucuronidation | UDP-Glucuronosyltransferases (UGTs) in Liver | 18β-glycyrrhetinic acid backbone | 1.0 - 2.0 | Potential for a slight to moderate decrease in the rate of glucuronide conjugate formation. |
Note: The KIE for hydrolysis is predicted to be small as this reaction does not typically involve the cleavage of a C-H bond as the primary rate-determining step. The KIE for glucuronidation is also expected to be modest, as the reaction involves the addition of a glucuronic acid moiety, and any secondary isotope effects from deuteration on the steroid-like backbone are generally not large.
Experimental Protocols
To empirically determine the deuterium isotope effect on Carbenoxolone metabolism, the following detailed in vitro experimental protocols can be employed.
In Vitro Hydrolysis Assay using Gut Microflora
This protocol is designed to compare the rate of hydrolysis of Carbenoxolone and its deuterated analogue by intestinal bacteria.
a. Materials:
-
Carbenoxolone and deuterated Carbenoxolone (d-Carbenoxolone)
-
Fresh or cryopreserved human fecal slurry (as a source of gut microflora)
-
Anaerobic incubation system (e.g., anaerobic chamber or jars)
-
Reduced thioglycolate medium or other suitable anaerobic culture medium
-
Analytical standards: Carbenoxolone, 18β-glycyrrhetinic acid
-
LC-MS/MS system for quantitative analysis
b. Method:
-
Prepare a suspension of human fecal slurry in a reduced anaerobic medium inside an anaerobic chamber.
-
Pre-incubate the fecal slurry suspension at 37°C for a short period to ensure microbial viability.
-
Initiate the reaction by adding Carbenoxolone or d-Carbenoxolone to the fecal slurry incubations at a final concentration of 1-10 µM.
-
Incubate the reactions at 37°C under anaerobic conditions.
-
At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect aliquots of the incubation mixture.
-
Immediately quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the microbial cells and proteins.
-
Analyze the supernatant for the disappearance of the parent drug (Carbenoxolone or d-Carbenoxolone) and the formation of the metabolite (18β-glycyrrhetinic acid) using a validated LC-MS/MS method.
-
Calculate the rate of hydrolysis for both compounds. The KIE is determined by the ratio of the initial rates (RateCarbenoxolone / Rated-Carbenoxolone).
In Vitro Glucuronidation Assay using Human Liver Microsomes
This protocol compares the rate of glucuronidation of 18β-glycyrrhetinic acid (the product of Carbenoxolone hydrolysis) and its deuterated analogue.
a. Materials:
-
18β-glycyrrhetinic acid and its deuterated analogue (d-18β-glycyrrhetinic acid)
-
Pooled human liver microsomes (HLMs)
-
UDP-glucuronic acid (UDPGA)
-
Magnesium chloride (MgCl₂)
-
Tris-HCl buffer (pH 7.4)
-
Alamethicin (to activate UGTs)
-
Analytical standards: 18β-glycyrrhetinic acid, 18β-glycyrrhetinic acid glucuronide
-
LC-MS/MS system
b. Method:
-
Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL protein), MgCl₂ (5 mM), and alamethicin (25 µg/mg protein) in Tris-HCl buffer.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Add the substrate (18β-glycyrrhetinic acid or d-18β-glycyrrhetinic acid) at various concentrations (e.g., 1-100 µM) to the pre-warmed microsome mixture.
-
Initiate the glucuronidation reaction by adding UDPGA (e.g., 2 mM final concentration).
-
Incubate at 37°C for a predetermined time that ensures linear reaction velocity (e.g., 30-60 minutes).
-
Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the microsomal protein.
-
Analyze the supernatant for the formation of the glucuronide conjugate using a validated LC-MS/MS method.
-
Determine the kinetic parameters (Vmax and Km) by fitting the data to the Michaelis-Menten equation. The KIE on intrinsic clearance (Vmax/Km) can then be calculated (Clint,H / Clint,D).
Visualizations
Metabolic Pathway of Carbenoxolone
Caption: Metabolic pathway of Carbenoxolone.
Experimental Workflow for Comparing Metabolism
Caption: Experimental workflow for KIE determination.
A Comparative Guide to the Reproducibility of Experiments Using Carbenoxolone-d4
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Carbenoxolone-d4 with alternative internal standards for quantitative analytical experiments. It includes detailed experimental protocols, data on reproducibility, and visualizations of relevant biological pathways to aid researchers in making informed decisions for their study designs.
Introduction to this compound and its Application
This compound is the deuterium-labeled form of Carbenoxolone, a synthetic derivative of glycyrrhetinic acid, a component of licorice root. Due to its structural similarity to the analyte and distinct mass, this compound is primarily utilized as an internal standard in quantitative mass spectrometry-based bioanalysis. This allows for precise and accurate quantification of Carbenoxolone in complex biological matrices by correcting for variability during sample preparation and analysis.
Carbenoxolone itself is a biologically active molecule with known anti-inflammatory properties. It is also an inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase (11β-HSD) and a blocker of gap junction channels, making it a valuable tool in various research fields, including endocrinology, neuroscience, and pharmacology.
Comparison of this compound with Alternative Internal Standards
The selection of an appropriate internal standard is critical for the reproducibility and accuracy of quantitative analytical methods. The ideal internal standard co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement. Stable isotope-labeled (SIL) internal standards, such as this compound, are generally considered the gold standard. However, non-deuterated, structurally similar compounds (analogs) are also used.
General principles derived from numerous bioanalytical studies highlight the advantages and potential drawbacks of each type of internal standard, which can be extrapolated to the use of this compound.
Table 1: Comparison of Internal Standard Types for Carbenoxolone Quantification
| Feature | This compound (Deuterated IS) | Non-Deuterated Analog IS |
| Co-elution with Analyte | Nearly identical retention time, ensuring co-elution and compensation for matrix effects at the same time point.[2] | Retention time may differ slightly, potentially leading to differential matrix effects and reduced accuracy.[3] |
| Extraction Recovery | Assumed to be identical to the analyte due to very similar physicochemical properties.[4][5] | May differ from the analyte, leading to variability in sample preparation. |
| Ionization Efficiency | Nearly identical to the analyte, providing better correction for ionization suppression or enhancement.[4] | Can differ significantly from the analyte, potentially leading to inaccurate quantification. |
| Potential for Isotopic Crosstalk | Possible if the mass difference is small or if there are impurities in the labeled standard. | No isotopic crosstalk. |
| Cost and Availability | Generally more expensive and may require custom synthesis. | Often more readily available and less expensive. |
| Method Development | Generally more straightforward as it closely mimics the analyte's behavior. | May require more extensive validation to ensure it adequately tracks the analyte. |
| Overall Reproducibility | Typically leads to higher precision and accuracy.[4] | Can provide acceptable reproducibility, but may be less robust to variations in matrix and experimental conditions. |
Experimental Protocols
A detailed and robust analytical method is crucial for ensuring the reproducibility of experiments. Below is a summary of a validated Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) method for the quantification of Carbenoxolone in biological samples, which can be adapted to use this compound as an internal standard.
UHPLC-MS/MS Method for Carbenoxolone Quantification
This protocol is based on the method described by Rossi et al. (2019) for the analysis of carbenoxolone in mouse brain and blood.[6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of biological matrix (e.g., plasma, brain homogenate), add 25 µL of internal standard working solution (this compound in methanol).
-
Add 500 µL of ethyl acetate.
-
Vortex for 10 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. UHPLC Conditions
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-0.5 min: 50% B
-
0.5-2.0 min: 50-95% B
-
2.0-2.5 min: 95% B
-
2.5-2.6 min: 95-50% B
-
2.6-3.5 min: 50% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Carbenoxolone: Precursor ion m/z 569.3 -> Product ions m/z 469.3 and m/z 425.2
-
This compound: Precursor ion m/z 573.3 -> Product ion m/z 473.3 (or other appropriate fragment)
-
-
Collision Energy: Optimized for each transition.
4. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in prepared standards.
Signaling Pathways and Experimental Workflows
Carbenoxolone's biological effects are primarily mediated through its interaction with specific signaling pathways. Understanding these pathways is crucial for interpreting experimental results and ensuring their reproducibility.
Inhibition of 11β-Hydroxysteroid Dehydrogenase 1 (11β-HSD1)
Carbenoxolone inhibits 11β-HSD1, an enzyme that converts inactive cortisone to active cortisol within cells. This local regulation of glucocorticoid levels plays a significant role in various physiological and pathological processes, including inflammation and metabolism. The downstream effects of 11β-HSD1 inhibition can impact pathways such as the JNK signaling pathway, which is involved in insulin resistance.[8]
Caption: Inhibition of 11β-HSD1 by Carbenoxolone.
Modulation of Gap Junctions and Connexin43 Expression
Carbenoxolone is a well-known inhibitor of gap junction intercellular communication. Interestingly, studies have shown that Carbenoxolone can also lead to the upregulation of Connexin43 (a major gap junction protein) expression through a Protein Kinase A (PKA)-dependent pathway. This suggests a complex feedback mechanism.
Caption: Upregulation of Connexin43 by Carbenoxolone via PKA pathway.
Experimental Workflow for Quantitative Analysis
A reproducible experimental workflow is essential for obtaining reliable quantitative data. The following diagram outlines the key steps in a typical bioanalytical experiment using this compound.
Caption: Workflow for quantitative analysis using this compound.
Conclusion
For achieving high reproducibility in the quantification of Carbenoxolone, this compound is the recommended internal standard. Its use minimizes variability arising from sample preparation and matrix effects, leading to more accurate and precise results compared to non-deuterated analog internal standards. While analog standards can be a viable alternative, particularly when cost is a major consideration, they require more rigorous validation to ensure they adequately compensate for the analyte's behavior. The provided experimental protocol and understanding of the relevant signaling pathways will further aid researchers in designing and executing robust and reproducible experiments.
References
- 1. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of carbenoxolone by ultra-high-performance liquid chromatography tandem mass spectrometry in mouse brain and blood after systemic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 11β-Hydroxysteroid Dehydrogenase Type 1(11β-HSD1) mediates insulin resistance through JNK activation in adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Analytical Variability: An Inter-Laboratory Comparison Guide for Carbenoxolone-d4 Quantification
In the landscape of drug development and clinical research, the ability to reliably and accurately quantify therapeutic compounds across different analytical laboratories is paramount. This guide presents a comparative analysis of Carbenoxolone-d4 quantification, offering a framework for researchers, scientists, and drug development professionals to assess and understand inter-laboratory variability. The following sections detail the experimental protocols, present simulated comparative data from a hypothetical inter-laboratory study, and visualize the analytical workflow, providing a comprehensive overview of best practices in bioanalytical method validation and comparison.
Comparative Performance in this compound Quantification
The consistency and reliability of a bioanalytical method are often evaluated through inter-laboratory comparison studies, also known as round-robin or proficiency testing.[1] In such studies, identical, characterized samples are sent to multiple laboratories for analysis. The results provide a snapshot of the method's reproducibility and the potential for systematic or random errors between sites.
For the quantification of this compound, a deuterated internal standard for Carbenoxolone, key performance metrics include the Lower Limit of Quantification (LLOQ), accuracy, and precision. The LLOQ defines the lowest concentration at which the analyte can be reliably quantified with acceptable accuracy and precision.[2] Accuracy reflects how close the measured value is to the true value, while precision measures the degree of variation between repeated measurements.[3]
Below are summary tables of hypothetical data from a comparative study involving three distinct laboratories, each tasked with quantifying this compound in spiked plasma samples at various concentrations.
Table 1: Lower Limit of Quantification (LLOQ) Comparison
| Laboratory | LLOQ (ng/mL) | Accuracy at LLOQ (%) | Precision at LLOQ (%CV) |
| Laboratory A | 1.0 | 95.7 | 12.5 |
| Laboratory B | 1.0 | 98.2 | 9.8 |
| Laboratory C | 1.5 | 92.3 | 15.2 |
Note: Regulatory guidelines often suggest that the precision at the LLOQ should not exceed 20% of the coefficient of variation (CV), and accuracy should be within ±20% of the nominal value.[3][4]
Table 2: Inter-Laboratory Accuracy Comparison
| Nominal Conc. (ng/mL) | Laboratory A Mean Measured Conc. (ng/mL) | Laboratory A Accuracy (%) | Laboratory B Mean Measured Conc. (ng/mL) | Laboratory B Accuracy (%) | Laboratory C Mean Measured Conc. (ng/mL) | Laboratory C Accuracy (%) |
| 2.5 | 2.41 | 96.4 | 2.55 | 102.0 | 2.35 | 94.0 |
| 50 | 51.5 | 103.0 | 49.8 | 99.6 | 52.1 | 104.2 |
| 400 | 392.8 | 98.2 | 405.6 | 101.4 | 389.2 | 97.3 |
Note: For a bioanalytical method to be considered accurate, the mean value should typically be within ±15% of the nominal value.[2][4]
Table 3: Inter-Laboratory Precision Comparison (Intra- and Inter-Assay)
| Nominal Conc. (ng/mL) | Lab A Intra-Assay %CV | Lab A Inter-Assay %CV | Lab B Intra-Assay %CV | Lab B Inter-Assay %CV | Lab C Intra-Assay %CV | Lab C Inter-Assay %CV |
| 2.5 | 8.9 | 10.1 | 7.5 | 8.8 | 11.2 | 13.5 |
| 50 | 5.4 | 6.8 | 4.9 | 5.5 | 7.1 | 8.9 |
| 400 | 3.1 | 4.5 | 2.8 | 3.9 | 4.8 | 6.2 |
Note: The precision determined at each concentration level should not exceed 15% of the CV, except for the LLOQ.[3] Intra-assay precision assesses variability within a single analytical run, while inter-assay precision evaluates it across different runs.[3]
Experimental Workflow for this compound Quantification
The following diagram illustrates a standard workflow for the quantification of this compound in a biological matrix using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This process is fundamental to achieving the results presented in the data tables.
Detailed Experimental Protocol
The successful quantification of this compound relies on a meticulously validated bioanalytical method.[5] The protocol detailed below is a representative example of the methodology that would be employed in the laboratories participating in this comparison.
1. Objective: To accurately and precisely quantify the concentration of this compound in human plasma samples using a validated LC-MS/MS method.
2. Materials and Reagents:
-
This compound reference standard
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
3. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer with an electrospray ionization (ESI) source
-
Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
4. Standard and Quality Control (QC) Sample Preparation:
-
A stock solution of this compound is prepared in a suitable solvent (e.g., methanol).
-
Calibration standards are prepared by spiking blank human plasma with known concentrations of the analyte.[3] A typical calibration curve might range from 1 to 500 ng/mL.
-
QC samples are prepared independently at low, medium, and high concentrations to assess the accuracy and precision of the analytical run.
5. Sample Preparation:
-
Plasma samples are thawed at room temperature and vortexed to ensure homogeneity.
-
A fixed volume of plasma (e.g., 50 µL) is aliquoted into a microcentrifuge tube.
-
The internal standard solution is added.
-
Protein precipitation is induced by adding a precipitant (e.g., 200 µL of acetonitrile).
-
The mixture is vortexed and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
The supernatant is carefully transferred to an autosampler vial for injection into the LC-MS/MS system.
6. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient is used to separate the analyte from matrix components.
-
Flow Rate: e.g., 0.4 mL/min
-
Injection Volume: e.g., 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), typically in negative mode for Carbenoxolone.
-
Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection. Specific precursor-to-product ion transitions for Carbenoxolone and this compound are monitored.
7. Data Analysis and Acceptance Criteria:
-
The peak areas of the analyte and the internal standard are integrated.
-
A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the nominal concentration of the calibration standards. A weighted linear regression is typically applied.
-
The concentrations of the QC and unknown samples are calculated from the regression equation of the calibration curve.
-
For an analytical run to be accepted, the performance of the calibration standards and QC samples must meet predefined criteria for accuracy and precision, as outlined in regulatory guidelines.[2][4]
By adhering to such rigorous protocols and participating in inter-laboratory comparisons, research and clinical facilities can ensure the generation of high-quality, reliable, and comparable bioanalytical data, which is the bedrock of successful drug development and scientific inquiry.
References
Carbenoxolone-d4 as an 11β-HSD1 Inhibitor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Carbenoxolone-d4, a deuterated form of the non-selective 11β-hydroxysteroid dehydrogenase (11β-HSD) inhibitor Carbenoxolone, with other selective inhibitors of 11β-HSD1. Experimental data are presented to objectively evaluate its performance, alongside detailed protocols for key assays.
Introduction to 11β-HSD1 and its Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial intracellular enzyme that catalyzes the conversion of inactive cortisone to active cortisol, thereby amplifying local glucocorticoid action in tissues such as the liver, adipose tissue, and the brain.[1][2][3] Dysregulation of 11β-HSD1 activity is implicated in various metabolic disorders, including obesity, type 2 diabetes, and metabolic syndrome, as well as age-related cognitive decline.[1][2][3][4] Consequently, inhibition of 11β-HSD1 has emerged as a promising therapeutic strategy for these conditions.[5]
Carbenoxolone, a derivative of glycyrrhetinic acid, is a well-characterized inhibitor of 11β-HSD enzymes.[6] However, its clinical utility is limited by its non-selective nature, as it also potently inhibits 11β-HSD2, an enzyme crucial for protecting the mineralocorticoid receptor from illicit activation by cortisol in tissues like the kidney.[1][3] Inhibition of 11β-HSD2 can lead to apparent mineralocorticoid excess, characterized by hypertension and hypokalemia.[3] this compound is a deuterated version of Carbenoxolone, a modification typically employed to alter pharmacokinetic properties rather than intrinsic enzyme inhibitory activity. This guide will therefore consider the inhibitory profile of Carbenoxolone as representative of this compound.
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory potency (IC50) of Carbenoxolone against both 11β-HSD1 and 11β-HSD2, alongside a selection of selective 11β-HSD1 inhibitors. Lower IC50 values indicate greater potency.
| Compound | Target | Species | IC50 (nM) | Selectivity (vs. 11β-HSD2) | Reference |
| Carbenoxolone | 11β-HSD1 | Human | 2300 | ~0.16-fold | [7] |
| 11β-HSD2 | Human | 10 - 83 | [3] | ||
| AZD4017 | 11β-HSD1 | Human | 7 | >2000-fold | [1][7] |
| INCB13739 | 11β-HSD1 | Human | 3.2 | High (not specified) | [1] |
| BVT 2733 | 11β-HSD1 | Human | 3341 | High (not specified) | [1] |
| 11β-HSD1 | Mouse | 96 | [1] | ||
| Emodin | 11β-HSD1 | Human | 186 | High (not specified) | [1] |
| 11β-HSD1 | Mouse | 86 | [1] |
Data Interpretation: The data clearly illustrate that Carbenoxolone is a non-selective inhibitor, being significantly more potent against the 11β-HSD2 isoform. In contrast, compounds like AZD4017 and INCB13739 exhibit high potency and selectivity for 11β-HSD1, making them more suitable candidates for therapeutic development targeting metabolic diseases without the side effects associated with 11β-HSD2 inhibition.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the core signaling pathway of 11β-HSD1 and a general workflow for screening 11β-HSD1 inhibitors.
Caption: 11β-HSD1 Signaling Pathway.
Caption: Experimental Workflow for 11β-HSD1 Inhibition Assay.
Experimental Protocols
Below are detailed methodologies for common assays used to determine 11β-HSD1 inhibitory activity.
In Vitro Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This is a high-throughput competitive immunoassay to measure the production of cortisol.
a. Materials:
-
Recombinant human 11β-HSD1
-
Cortisone (substrate)
-
NADPH (cofactor)
-
Glucose-6-phosphate and Glucose-6-phosphate dehydrogenase (for NADPH regeneration)
-
Assay buffer (e.g., 100 mM K2HPO4/KH2PO4, pH 7.5, with 1 mM EDTA)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
HTRF detection reagents: Cortisol-d2 (acceptor) and anti-Cortisol-Cryptate (donor)
-
384-well low-volume black plates
-
HTRF-compatible plate reader
b. Protocol:
-
Add 2 µL of test compound dilutions in DMSO to the assay plate.
-
Prepare an enzyme mix containing recombinant 11β-HSD1 in assay buffer.
-
Prepare a substrate/cofactor mix containing cortisone, NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in assay buffer.
-
Add 4 µL of the enzyme mix to each well.
-
Add 4 µL of the substrate/cofactor mix to each well to initiate the reaction.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of Cortisol-d2 detection reagent.
-
Add 5 µL of anti-Cortisol-Cryptate detection reagent.
-
Incubate at room temperature for 2 hours to allow for immunoassay equilibration.
-
Read the plate on an HTRF-compatible reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the 665 nm to 620 nm signals and determine the concentration of cortisol produced from a standard curve.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value using non-linear regression analysis.
Cell-Based Assay using LC-MS/MS Detection
This assay measures the conversion of cortisone to cortisol in a cellular environment.
a. Materials:
-
HEK-293 cells stably expressing human 11β-HSD1
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Cortisone
-
Test compounds
-
96-well cell culture plates
-
LC-MS/MS system
b. Protocol:
-
Seed HEK-293-h11β-HSD1 cells in 96-well plates and culture until confluent.
-
Remove the culture medium and wash the cells with serum-free medium.
-
Add fresh serum-free medium containing cortisone (e.g., 1 µM) and various concentrations of the test compound.
-
Incubate the plate at 37°C in a CO2 incubator for a defined period (e.g., 4-24 hours).
-
Collect the supernatant from each well.
-
Perform a protein precipitation step (e.g., with acetonitrile containing an internal standard like d4-cortisol).
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the concentrations of cortisone and cortisol in the samples using a validated LC-MS/MS method.
-
Calculate the percent inhibition of cortisol formation at each concentration of the test compound and determine the IC50 value.
Conclusion
This compound, like its non-deuterated counterpart, is a non-selective inhibitor of 11β-HSD enzymes, exhibiting greater potency for 11β-HSD2 than for 11β-HSD1. This lack of selectivity can lead to undesirable side effects, limiting its therapeutic potential for chronic metabolic diseases. In contrast, modern selective 11β-HSD1 inhibitors, such as AZD4017, demonstrate high potency and specificity, offering a more targeted approach to modulating intracellular glucocorticoid levels. For researchers investigating the specific roles of 11β-HSD1, the use of these selective inhibitors is highly recommended to avoid confounding effects from 11β-HSD2 inhibition. The experimental protocols provided herein offer robust methods for evaluating and comparing the efficacy and selectivity of novel 11β-HSD1 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 11β-Hydroxysteroid Dehydrogenases: Intracellular Gate-Keepers of Tissue Glucocorticoid Action - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 11Beta-hydroxysteroid dehydrogenase inhibition improves cognitive function in healthy elderly men and type 2 diabetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Differential inhibition of 11 beta-hydroxysteroid dehydrogenase by carbenoxolone in rat brain regions and peripheral tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
A Researcher's Guide to the Comparative Analysis of Carbenoxolone-d4 from Different Suppliers
For researchers and professionals in drug development, the quality and consistency of stable isotope-labeled compounds like Carbenoxolone-d4 are paramount for reliable experimental outcomes. This guide provides a framework for the comparative analysis of this compound sourced from various suppliers. While direct comparative data is not always publicly available, this document outlines the necessary experimental protocols and data presentation formats to enable a thorough in-house evaluation.
Data Presentation: A Framework for Comparison
To facilitate a clear and objective comparison, all quantitative data should be organized into structured tables. Below are template tables for key quality attributes of this compound.
Table 1: Chemical Purity of this compound from Different Suppliers
| Supplier | Lot Number | Method | Purity (%) | Impurity Profile (if available) |
| Supplier A | HPLC-UV | |||
| Supplier B | HPLC-UV | |||
| Supplier C | UPLC-MS |
Table 2: Isotopic Enrichment of this compound from Different Suppliers
| Supplier | Lot Number | Method | Isotopic Enrichment (%) | d0 Content (%) | d1 Content (%) | d2 Content (%) | d3 Content (%) |
| Supplier A | LC-MS | ||||||
| Supplier B | LC-MS | ||||||
| Supplier C | Q-TOF MS |
Table 3: Stability of this compound from Different Suppliers
| Supplier | Lot Number | Storage Condition | Time Point | Purity (%) | Degradants (%) |
| Supplier A | -20°C | 0 months | |||
| -20°C | 6 months | ||||
| 4°C | 0 months | ||||
| 4°C | 6 months | ||||
| Supplier B | -20°C | 0 months | |||
| -20°C | 6 months | ||||
| 4°C | 0 months | ||||
| 4°C | 6 months |
Experimental Protocols
Detailed and consistent methodologies are crucial for generating comparable data. The following are standard protocols for the key experiments.
Determination of Chemical Purity by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of this compound and to identify and quantify any impurities.
Materials:
-
This compound samples from different suppliers
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid or trifluoroacetic acid
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
HPLC system with UV detector
Procedure:
-
Standard and Sample Preparation:
-
Prepare a stock solution of each this compound sample in methanol at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solutions with the mobile phase to a final concentration of 100 µg/mL.
-
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 70% A to 100% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Integrate the peak areas of the chromatogram.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Determination of Isotopic Enrichment by Mass Spectrometry (MS)
Objective: To determine the percentage of deuterium incorporation in the this compound molecule.
Materials:
-
This compound samples
-
LC-MS or a high-resolution mass spectrometer (e.g., Q-TOF)
-
LC-MS grade solvents
Procedure:
-
Sample Preparation:
-
Prepare solutions of each this compound sample in methanol at a concentration of 10 µg/mL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode
-
Scan Range: m/z 500-600
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
-
Data Analysis:
-
Acquire the mass spectrum for each sample.
-
Identify the peaks corresponding to the unlabeled (d0) and deuterated (d1, d2, d3, d4) forms of Carbenoxolone.
-
Calculate the isotopic enrichment by determining the relative abundance of the d4 peak compared to the sum of all isotopic peaks.
-
Stability Assessment
Objective: To evaluate the stability of this compound from different suppliers under various storage conditions.
Procedure:
-
Sample Storage:
-
Aliquot samples of this compound from each supplier into separate vials.
-
Store the vials under different conditions (e.g., -20°C, 4°C, room temperature, protected from light).
-
-
Time Points:
-
Analyze the samples at initial (T=0) and subsequent time points (e.g., 1, 3, 6, and 12 months).
-
-
Analysis:
-
At each time point, analyze the samples for chemical purity using the HPLC method described above.
-
Compare the purity results to the initial measurement to determine the extent of degradation.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the logical flow of the comparative analysis.
Caption: Workflow for the comparative analysis of this compound.
Signaling Pathway of Carbenoxolone
Carbenoxolone is known to inhibit 11β-hydroxysteroid dehydrogenase (11β-HSD), an enzyme involved in glucocorticoid metabolism.
Caption: Carbenoxolone's inhibition of 11β-HSD enzymes.
By following this guide, researchers can systematically evaluate and compare this compound from different suppliers, ensuring the selection of the most suitable product for their specific research needs.
Safety Operating Guide
Navigating the Safe Disposal of Carbenoxolone-d4: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Carbenoxolone-d4, ensuring compliance with general laboratory safety standards.
Immediate Safety and Handling Precautions:
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on safety data for the analogous compound, Carbenoxolone sodium, this substance can cause skin and serious eye irritation.[1][2][3] It may also cause respiratory irritation.[1] Therefore, wearing protective gloves, and eye/face protection is essential.[2] Work should be conducted in a well-ventilated area to avoid inhalation of any dust or fumes.[1][4]
Step-by-Step Disposal Protocol
The following procedure is based on general best practices for laboratory chemical waste disposal and should be adapted to comply with all applicable local, state, and federal regulations.
-
Waste Identification and Segregation:
-
Containerization:
-
Use a dedicated, properly labeled hazardous waste container that is chemically compatible with this compound.[5][6][8]
-
The container must be in good condition, with a secure, leak-proof closure.[5][6]
-
Label the container clearly with "Hazardous Waste" and the specific contents, "this compound waste."
-
-
Waste Collection:
-
Solid Waste: For solid this compound, carefully transfer the material into the designated hazardous waste container. Avoid generating dust.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing paper, and pipette tips, should be considered contaminated and placed in the same hazardous waste container.
-
Solutions:
-
Do not empty solutions containing this compound into drains, as it is very toxic to aquatic life with long-lasting effects.[4]
-
Collect aqueous and solvent-based solutions in a separate, compatible, and clearly labeled hazardous waste container.
-
-
-
Storage:
-
Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure all required documentation for waste generation and disposal is completed as per institutional and regulatory requirements.[5]
-
Quantitative Data Summary
| Parameter | Value/Information | Source |
| Acute Toxicity (Oral LD50, rat) | 2,450 mg/kg | [2] |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. H410: Very toxic to aquatic life with long lasting effects. | [1][2][4] |
| Precautionary Statements | P264: Wash skin thoroughly after handling. P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P501: Dispose of contents/container to an approved waste disposal plant. | [2][4] |
| Regulatory Framework | Resource Conservation and Recovery Act (RCRA) | [5][6] |
Experimental Workflow for Disposal
The logical flow for the proper disposal of this compound is illustrated in the diagram below. This workflow ensures that all safety and regulatory considerations are met at each stage of the process.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. chemos.de [chemos.de]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. Carbenoxolone disodium|7421-40-1|MSDS [dcchemicals.com]
- 5. danielshealth.com [danielshealth.com]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. fishersci.com [fishersci.com]
- 8. Lab Waste Disposal: Safety & Regulations Explained [emsllcusa.com]
- 9. epa.gov [epa.gov]
Essential Safety and Handling Guidance for Carbenoxolone-d4
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety and logistical information for handling Carbenoxolone-d4 in a laboratory setting. Adherence to these procedures is critical to ensure personal safety and proper disposal. This compound is a deuterated form of Carbenoxolone, a derivative of glycyrrhetinic acid, and should be handled with care as a potentially hazardous substance.[1][2] This guidance is intended to supplement, not replace, your institution's specific safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Carbenoxolone and its derivatives are known to cause skin, eye, and respiratory irritation.[3] Therefore, appropriate personal protective equipment is mandatory to prevent exposure.
Table 1: Recommended Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves | Nitrile or vinyl | To prevent skin contact and irritation.[3][4] |
| Eye Protection | Safety glasses with side shields or goggles | ANSI Z87.1 certified | To protect eyes from dust particles and splashes.[3][5][6] |
| Body Protection | Laboratory coat | Long-sleeved | To protect skin and clothing from contamination.[4] |
| Respiratory Protection | Particulate filter respirator (e.g., N95) | NIOSH-approved | Recommended when handling the powder form to avoid respiratory tract irritation.[3] |
Operational Plan: Safe Handling and Experimental Workflow
Safe handling practices are paramount to minimize the risk of exposure to this compound.
Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when working with the solid form, to minimize inhalation of dust particles.[3][6]
-
Eye Wash and Safety Shower: Ensure that an eye wash station and safety shower are readily accessible in the event of accidental exposure.[6]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare the workspace by covering surfaces with absorbent, disposable liners.
-
Weighing: If working with the solid form, weigh the required amount in a chemical fume hood to prevent the dispersion of dust.
-
Solution Preparation: When preparing solutions, add the solvent to the solid this compound slowly to avoid splashing.
-
Handling: Avoid all personal contact, including inhalation and ingestion.[7] Do not eat, drink, or smoke in the laboratory.[7]
-
Post-Handling: After handling, wash hands thoroughly with soap and water.[3][5]
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure compliance with regulations.
Waste Segregation and Disposal:
-
Solid Waste: Unused this compound powder and any materials grossly contaminated with the solid (e.g., weigh boats, contaminated liners) should be collected in a clearly labeled, sealed container for hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and labeled hazardous waste container. Do not pour down the drain.[3]
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be disposed of as hazardous waste in accordance with your institution's guidelines.
Always follow your institution's and local regulations for the disposal of chemical waste. If in doubt, consult your institution's Environmental Health and Safety (EHS) department.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
